molecular formula C9H18ClNO2 B579217 Ethyl 2-(piperidin-3-yl)acetate hydrochloride CAS No. 16780-05-5

Ethyl 2-(piperidin-3-yl)acetate hydrochloride

Cat. No.: B579217
CAS No.: 16780-05-5
M. Wt: 207.698
InChI Key: NUFQPPPCFKZWRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(piperidin-3-yl)acetate hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO2 and its molecular weight is 207.698. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-piperidin-3-ylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)6-8-4-3-5-10-7-8;/h8,10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFQPPPCFKZWRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656851
Record name Ethyl (piperidin-3-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16780-05-5
Record name Ethyl (piperidin-3-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(piperidin-3-yl)acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Ethyl 2-(piperidin-3-yl)acetate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathways for Ethyl 2-(piperidin-3-yl)acetate hydrochloride, a key intermediate in the development of various pharmaceutical agents. This document provides a comprehensive overview of the most common synthetic routes, including detailed experimental protocols, quantitative data, and comparative analysis of different methodologies. The information presented is intended to equip researchers and professionals in drug development with the necessary knowledge to effectively synthesize this compound.

Introduction

Ethyl 2-(piperidin-3-yl)acetate and its hydrochloride salt are valuable building blocks in medicinal chemistry. The piperidine moiety is a prevalent scaffold in a wide range of biologically active compounds, and the acetic acid ester at the 3-position provides a versatile handle for further chemical modifications. The hydrochloride salt form enhances the compound's stability and solubility, making it suitable for pharmaceutical development. This guide will focus on the practical synthesis of the chiral (R)-enantiomer, which is often the desired stereoisomer for biological activity.

Primary Synthesis Pathway: From 3-Pyridine Acetic Acid Hydrochloride

A widely employed and scalable synthesis for (R)-Ethyl 2-(piperidin-3-yl)acetate hydrochloride commences with readily available 3-pyridine acetic acid hydrochloride. This multi-step process involves esterification, quaternization of the pyridine nitrogen, catalytic hydrogenation of the aromatic ring, resolution of the resulting racemic mixture, and final conversion to the hydrochloride salt.

G A 3-Pyridine Acetic Acid Hydrochloride B Ethyl 3-pyridylacetate A->B Esterification (Ethanol, SOCl2) C N-Benzyl-3-(ethoxycarbonylmethyl)pyridinium chloride B->C Quaternization (Benzyl chloride) D Racemic Ethyl 2-(piperidin-3-yl)acetate C->D Catalytic Hydrogenation (Pd/C, H2) E (R)-Ethyl 2-(piperidin-3-yl)acetate L-(+)-mandelate D->E Resolution (L-(+)-Mandelic Acid) F (R)-Ethyl 2-(piperidin-3-yl)acetate E->F Liberation of free base (aq. Na2CO3) G (R)-Ethyl 2-(piperidin-3-yl)acetate hydrochloride F->G Hydrochloride salt formation (HCl gas in ether) G cluster_0 Starting Material cluster_1 Reduction Methodologies cluster_2 Product A Ethyl 3-pyridylacetate Derivative B Heterogeneous Catalysis (e.g., Pd/C, PtO2, Raney Ni) A->B C Homogeneous Catalysis (e.g., Rhodium or Iridium complexes) A->C D Chemo-enzymatic Reduction (e.g., Amine Oxidase/Ene-Imine Reductase) A->D E Ethyl 2-(piperidin-3-yl)acetate B->E C->E D->E

Technical Guide: Physicochemical Properties of Ethyl 2-(piperidin-3-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for Ethyl 2-(piperidin-3-yl)acetate hydrochloride (CAS No: 16780-05-5). Due to the limited publicly available quantitative data for this specific compound, this guide also furnishes detailed, standardized experimental protocols for determining these crucial physicochemical parameters. These methodologies are essential for researchers and professionals in drug development to accurately characterize this and similar molecules.

Compound Overview

This compound is a piperidine derivative. Such scaffolds are common in pharmaceutical development. Understanding its solubility and stability is critical for formulation, storage, and ensuring therapeutic efficacy.

Table 1: General Properties of this compound

PropertyValue
CAS Number 16780-05-5
Molecular Formula C₉H₁₈ClNO₂
Molecular Weight 207.70 g/mol
Melting Point 132 - 134 °C
Appearance White to off-white solid
Storage Room temperature, in an inert atmosphere

Solubility Profile

Quantitative solubility data for this compound is not extensively available in public literature. However, based on its structure as a hydrochloride salt of an amine, a general solubility profile can be anticipated. The protonated piperidine ring is expected to enhance aqueous solubility.

Table 2: Anticipated and Known Solubility of this compound

SolventAnticipated SolubilityNotes
Water Expected to be solubleThe hydrochloride salt form generally increases aqueous solubility. Solubility may be pH-dependent.
Methanol Expected to be solublePolar protic solvents are generally good solvents for hydrochloride salts.
Ethanol Likely solubleOften used as a co-solvent in formulations.
DMSO Likely solubleA common polar aprotic solvent for drug discovery compounds.
Acetonitrile Moderately solubleMay require heating or sonication to achieve higher concentrations.
Non-polar solvents (e.g., Hexane, Toluene) Low to negligible solubilityThe ionic nature of the hydrochloride salt limits solubility in non-polar media.
Experimental Protocol for Determining Aqueous and Organic Solubility

A standard method for determining the solubility of a compound is the shake-flask method, which is widely accepted and can be adapted for various solvents.

Workflow for Solubility Determination

G start Start: Equilibrate Solvent add_excess Add Excess Compound to Solvent start->add_excess agitate Agitate at Constant Temperature (e.g., 24-72 hours) add_excess->agitate check_equilibrium Check for Equilibrium (e.g., sample at different time points) agitate->check_equilibrium separate_phases Separate Undissolved Solid (Centrifugation or Filtration) check_equilibrium->separate_phases quantify Quantify Solute Concentration in Supernatant (e.g., HPLC, UV-Vis) separate_phases->quantify end_point Determine Solubility (mg/mL or mol/L) quantify->end_point G start Prepare Stock Solution of Compound stress_conditions Expose to Stress Conditions (Acid, Base, Peroxide, Heat, Light) start->stress_conditions acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) stress_conditions->base oxidation Oxidation (e.g., 3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal Stress (e.g., 80°C in solution/solid) stress_conditions->thermal photo Photostability (ICH Q1B light exposure) stress_conditions->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating Method (HPLC) sampling->analysis evaluation Evaluate Degradation (Identify Degradants, Determine Pathways) analysis->evaluation

Ethyl 2-(piperidin-3-yl)acetate Hydrochloride: A Versatile Synthetic Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, present in a vast array of approved drugs and clinical candidates. Its favorable physicochemical properties and ability to serve as a versatile template for diverse substitutions make it a privileged structure in drug design. Among the various functionalized piperidine building blocks, ethyl 2-(piperidin-3-yl)acetate hydrochloride has emerged as a valuable intermediate for the synthesis of complex molecules, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this important building block.

Chemical Properties and Specifications

This compound is a stable, crystalline solid that is soluble in water and polar organic solvents. Its key properties are summarized in the table below.

PropertyValue
CAS Number 16780-05-5
Molecular Formula C₉H₁₈ClNO₂
Molecular Weight 207.70 g/mol
Appearance White to off-white solid
Purity ≥98% (typically)

Synthesis of this compound

A robust and scalable synthesis of this compound can be achieved via a multi-step process starting from readily available 3-pyridine acetic acid hydrochloride. The following experimental protocol is adapted from established literature procedures.

Experimental Protocol: Synthesis of Racemic this compound

Step 1: Esterification of 3-Pyridine Acetic Acid Hydrochloride

In a round-bottom flask, 3-pyridine acetic acid hydrochloride is suspended in ethanol. A catalytic amount of a strong acid, such as sulfuric acid, is added, and the mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure, and the residue is neutralized with a mild base to afford ethyl 2-(pyridin-3-yl)acetate.

Step 2: Quaternization of Ethyl 2-(pyridin-3-yl)acetate

The resulting ethyl 2-(pyridin-3-yl)acetate is dissolved in a suitable solvent like acetonitrile. An equimolar amount of benzyl chloride is added, and the mixture is heated to reflux. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed in vacuo to yield the crude N-benzylpyridinium salt.

Step 3: Catalytic Hydrogenation of the Pyridinium Salt

The crude N-benzylpyridinium salt is dissolved in ethanol and transferred to a high-pressure reactor. A palladium on carbon (Pd/C) catalyst (5-10 mol%) is added. The reactor is purged with hydrogen gas and then pressurized to 20 atm. The reaction mixture is stirred at a slightly elevated temperature (e.g., 40-50 °C) for several hours until hydrogen uptake ceases. The catalyst is then carefully filtered off, and the solvent is removed under reduced pressure to yield a mixture of N-benzyl- and debenzylated piperidine derivatives. To ensure complete debenzylation, the material can be subjected to a second hydrogenation step under similar conditions.

Step 4: Formation of the Hydrochloride Salt

The crude ethyl 2-(piperidin-3-yl)acetate is dissolved in a suitable anhydrous solvent such as diethyl ether or ethyl acetate. The solution is cooled in an ice bath, and a stream of dry hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a compatible solvent is added dropwise. The hydrochloride salt precipitates out of the solution as a white solid. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford pure this compound.

Synthesis 3-Pyridine Acetic Acid HCl 3-Pyridine Acetic Acid HCl Ethyl 2-(pyridin-3-yl)acetate Ethyl 2-(pyridin-3-yl)acetate 3-Pyridine Acetic Acid HCl->Ethyl 2-(pyridin-3-yl)acetate Ethanol, H+ N-Benzylpyridinium Salt N-Benzylpyridinium Salt Ethyl 2-(pyridin-3-yl)acetate->N-Benzylpyridinium Salt Benzyl Chloride Ethyl 2-(piperidin-3-yl)acetate Ethyl 2-(piperidin-3-yl)acetate N-Benzylpyridinium Salt->Ethyl 2-(piperidin-3-yl)acetate H2, Pd/C Ethyl 2-(piperidin-3-yl)acetate HCl Ethyl 2-(piperidin-3-yl)acetate HCl Ethyl 2-(piperidin-3-yl)acetate->Ethyl 2-(piperidin-3-yl)acetate HCl HCl

Caption: Synthetic pathway for this compound.

Reactivity and Applications in Drug Synthesis

This compound is a bifunctional molecule, possessing a secondary amine and an ester group, which allows for a variety of chemical transformations. The piperidine nitrogen can be readily functionalized through N-alkylation, N-arylation, or acylation, while the ester moiety can be hydrolyzed to the corresponding carboxylic acid or converted to amides.

N-Alkylation

The secondary amine of the piperidine ring can be alkylated under standard conditions to introduce a wide range of substituents.

Experimental Protocol: General Procedure for N-Alkylation

To a solution of this compound in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a base (e.g., potassium carbonate, triethylamine) is added to neutralize the hydrochloride and deprotonate the secondary amine. The appropriate alkylating agent (e.g., an alkyl halide or sulfonate) is then added, and the reaction mixture is stirred at room temperature or elevated temperature until the starting material is consumed. The reaction is worked up by partitioning between water and an organic solvent, and the desired N-alkylated product is purified by column chromatography.

N_Alkylation Ethyl 2-(piperidin-3-yl)acetate Ethyl 2-(piperidin-3-yl)acetate N-Alkylated Product N-Alkylated Product Ethyl 2-(piperidin-3-yl)acetate->N-Alkylated Product R-X, Base Amide_Coupling cluster_0 Hydrolysis cluster_1 Amide Formation cluster_2 Deprotection N-Protected Ester N-Protected Ester N-Protected Acid N-Protected Acid N-Protected Ester->N-Protected Acid LiOH, THF/H2O N-Protected Amide N-Protected Amide N-Protected Acid->N-Protected Amide Amine, Coupling Agent Final Amide Final Amide N-Protected Amide->Final Amide Deprotection

The Strategic Role of Ethyl 2-(piperidin-3-yl)acetate Hydrochloride in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(piperidin-3-yl)acetate hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of potent central nervous system (CNS) agents. Its intrinsic structural features, particularly the piperidine scaffold, offer a versatile platform for the development of novel therapeutics targeting a range of neurological disorders. This technical guide provides an in-depth analysis of the synthesis, applications, and therapeutic potential of derivatives of this compound, with a specific focus on its contribution to the discovery of gamma-aminobutyric acid (GABA) uptake inhibitors for the treatment of epilepsy and other convulsive disorders. Detailed experimental protocols, quantitative biological data of related compounds, and graphical representations of synthetic and signaling pathways are presented to furnish a comprehensive resource for researchers in drug discovery and development.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. Its prevalence stems from its favorable physicochemical properties, including its ability to exist in a stable chair conformation and its basic nitrogen atom, which can be readily protonated at physiological pH, enhancing water solubility and facilitating interactions with biological targets. Substituted piperidines are integral components of drugs targeting a wide array of therapeutic areas, including but not limited to, CNS disorders, pain management, and infectious diseases. The 3-substituted piperidine scaffold, in particular, offers a valuable vector for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

This compound: A Key Synthetic Intermediate

This compound (CAS No: 16780-05-5) is a commercially available and synthetically accessible building block that serves as a precursor for a variety of more complex, biologically active molecules. Its structure combines the advantageous piperidine core with a reactive ethyl acetate side chain at the 3-position, providing a handle for further chemical elaboration.

Physicochemical Properties
PropertyValue
Molecular Formula C₉H₁₈ClNO₂
Molecular Weight 207.70 g/mol
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents

Synthesis of (R)-Ethyl 2-(piperidin-3-yl)acetate Hydrochloride

The enantiomerically pure (R)-form of this compound is often the desired stereoisomer for the synthesis of chiral drugs. A detailed synthetic protocol for its preparation from 3-pyridine acetic acid hydrochloride has been reported.[1]

Experimental Protocol: A Five-Step Synthesis[1]

This synthesis involves esterification, quaternization, reduction, chiral resolution, and salt formation.

Step 1: Esterification of 3-Pyridine Acetic Acid Hydrochloride

  • To a suspension of 3-pyridine acetic acid hydrochloride in ethanol, add thionyl chloride dropwise at 0°C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain ethyl 3-pyridylacetate hydrochloride.

Step 2: Formation of the Quaternary Ammonium Salt

  • Dissolve ethyl 3-pyridylacetate hydrochloride in a suitable solvent (e.g., acetone) and add an equivalent of a chiral resolving agent, such as L-(+)-mandelic acid.

  • Stir the mixture to allow for the formation of the diastereomeric salts.

Step 3: Catalytic Hydrogenation of the Pyridine Ring

  • The diastereomeric salt mixture is subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • This step reduces the pyridine ring to a piperidine ring.

Step 4: Chiral Resolution

  • The resulting mixture of diastereomeric piperidine derivatives is separated by fractional crystallization to isolate the desired (R)-enantiomer.

Step 5: Formation of the Hydrochloride Salt

  • The isolated (R)-ethyl 2-(piperidin-3-yl)acetate is treated with hydrochloric acid in a suitable solvent (e.g., ethanol) to precipitate the final product, (R)-Ethyl 2-(piperidin-3-yl)acetate hydrochloride.

G start 3-Pyridine Acetic Acid Hydrochloride step1 Esterification (Ethanol, SOCl₂) start->step1 intermediate1 Ethyl 3-Pyridylacetate Hydrochloride step1->intermediate1 step2 Quaternization (Chiral Resolving Agent) intermediate1->step2 intermediate2 Diastereomeric Salts step2->intermediate2 step3 Catalytic Hydrogenation (H₂, Pd/C) intermediate2->step3 intermediate3 Diastereomeric Piperidine Derivatives step3->intermediate3 step4 Chiral Resolution (Fractional Crystallization) intermediate3->step4 intermediate4 (R)-Ethyl 2-(piperidin-3-yl)acetate step4->intermediate4 step5 Salt Formation (HCl) intermediate4->step5 end (R)-Ethyl 2-(piperidin-3-yl)acetate Hydrochloride step5->end

Caption: Synthetic workflow for (R)-Ethyl 2-(piperidin-3-yl)acetate hydrochloride.

Role in Medicinal Chemistry: A Gateway to GABA Uptake Inhibitors

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of GABA uptake inhibitors. GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system. A reduction in GABAergic neurotransmission is implicated in the pathophysiology of several neurological and psychiatric disorders, most notably epilepsy.

Mechanism of Action of GABA Uptake Inhibitors

GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, thus terminating its inhibitory signal. By blocking these transporters, GABA uptake inhibitors increase the concentration and prolong the presence of GABA in the synapse, enhancing GABAergic neurotransmission and producing a net inhibitory effect on neuronal excitability. This mechanism is a validated therapeutic strategy for the treatment of seizures.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1 GABA Transporter (GAT1) GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binding Inhibition of\nPostsynaptic Neuron Inhibition of Postsynaptic Neuron GABA_receptor->Inhibition of\nPostsynaptic Neuron GABA_inhibitor GABA Uptake Inhibitor (e.g., Tiagabine analogue) GABA_inhibitor->GAT1 Inhibition

References

An In-depth Technical Guide on the Potential Biological Activities of Ethyl 2-(piperidin-3-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(piperidin-3-yl)acetate hydrochloride is a piperidine derivative with a core structure that is a recurring motif in a multitude of biologically active compounds. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS). The ethyl acetate moiety suggests that the molecule may be an ester prodrug, designed to improve pharmacokinetic properties such as absorption and distribution, with the active form being the corresponding carboxylic acid. This technical guide provides a comprehensive overview of the potential biological activities of this compound, based on the pharmacological profiles of structurally related compounds. The primary focus will be on its potential as a modulator of key neurotransmitter systems, specifically the GABAergic and monoaminergic (dopamine and norepinephrine) systems.

Potential Biological Activities and Mechanisms of Action

Based on its structural similarity to known pharmacologically active agents, the potential biological activities of this compound are hypothesized to primarily involve the modulation of neurotransmitter transporters.

GABAergic System Modulation: Potential GABA Uptake Inhibition

The core structure of Ethyl 2-(piperidin-3-yl)acetate shares similarities with nipecotic acid, a known inhibitor of GABA uptake. By blocking the GABA transporters (GATs), particularly GAT-1, the reuptake of GABA from the synaptic cleft is inhibited, leading to an increase in the extracellular concentration of this primary inhibitory neurotransmitter. This enhancement of GABAergic neurotransmission can result in anticonvulsant, anxiolytic, and muscle relaxant effects. Derivatives of nipecotic acid have been extensively studied for their potential in treating epilepsy and anxiety disorders.

Signaling Pathway: GABAergic Neurotransmission

The following diagram illustrates the GABAergic synapse and the potential site of action for a GAT inhibitor.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD synthesis GABA_vesicle GABA Vesicle GAD->GABA_vesicle packaging GABA_synapse GABA GABA_vesicle->GABA_synapse release GAT1_pre GAT-1 GAT1_pre->GABA_vesicle GABA_synapse->GAT1_pre reuptake GABA_A_Receptor GABA-A Receptor GABA_synapse->GABA_A_Receptor binding Cl_channel Cl- influx GABA_A_Receptor->Cl_channel opens inhibitor Ethyl 2-(piperidin-3-yl)acetate (potential inhibitor) inhibitor->GAT1_pre inhibits

Caption: Potential mechanism of action as a GABA uptake inhibitor.

Monoaminergic System Modulation: Potential Dopamine and Norepinephrine Reuptake Inhibition

The piperidine scaffold is also present in several CNS stimulants that act as monoamine reuptake inhibitors. For instance, methylphenidate, a well-known treatment for Attention-Deficit/Hyperactivity Disorder (ADHD), contains a piperidin-2-yl acetate structure and functions as a dopamine and norepinephrine reuptake inhibitor. By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), these drugs increase the synaptic concentrations of dopamine and norepinephrine, leading to enhanced alertness, focus, and cognitive function. Given the structural relationship, this compound could potentially exhibit similar activity, positioning it as a candidate for disorders characterized by deficits in dopaminergic and noradrenergic signaling.

Signaling Pathways: Dopaminergic and Noradrenergic Neurotransmission

The following diagrams depict the potential inhibitory action on dopamine and norepinephrine reuptake.

Monoamine_Signaling cluster_dopaminergic Dopaminergic Synapse cluster_noradrenergic Noradrenergic Synapse DA_vesicle Dopamine Vesicle DA_synapse Dopamine DA_vesicle->DA_synapse release DAT DAT DA_receptor Dopamine Receptor DA_synapse->DAT reuptake DA_synapse->DA_receptor binding inhibitor_DA Ethyl 2-(piperidin-3-yl)acetate (potential inhibitor) inhibitor_DA->DAT inhibits NE_vesicle Norepinephrine Vesicle NE_synapse Norepinephrine NE_vesicle->NE_synapse release NET NET NE_receptor Adrenergic Receptor NE_synapse->NET reuptake NE_synapse->NE_receptor binding inhibitor_NE Ethyl 2-(piperidin-3-yl)acetate (potential inhibitor) inhibitor_NE->NET inhibits

Caption: Potential mechanism as a monoamine reuptake inhibitor.

Quantitative Data from Structurally Related Compounds

Table 1: GABA Transporter (GAT) Inhibition Data for Piperidine-3-carboxylic Acid Analogs

CompoundGAT SubtypeAssay TypeIC50 / Ki (µM)Reference CompoundReference IC50 / Ki (µM)
(R)-Nipecotic acidGAT-1[³H]GABA Uptake14--
GuvacineGAT-1[³H]GABA Uptake7--
TiagabineGAT-1[³H]GABA Uptake0.07--
NNC-711GAT-1[³H]GABA Uptake0.04--
(S)-SNAP-5114GAT-3[³H]GABA Uptake5--

Table 2: Monoamine Transporter Inhibition Data for Structurally Related Compounds

CompoundTransporterAssay TypeIC50 / Ki (nM)Reference CompoundReference IC50 / Ki (nM)
MethylphenidateDAT[³H]WIN 35,428 Binding118Cocaine150
MethylphenidateNET[³H]Nisoxetine Binding143Desipramine1.1
Modafinil AnalogDAT[³H]WIN 35,428 Binding25--
Modafinil AnalogNET[³H]Nisoxetine Binding15--

Note: The data presented are from various sources and experimental conditions may differ. These values should be considered as indicative of potential activity.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound.

Synthesis of this compound

A plausible synthetic route involves the esterification of 3-pyridineacetic acid, followed by quaternization of the pyridine nitrogen, catalytic hydrogenation of the pyridine ring to a piperidine, resolution of the enantiomers, and finally, formation of the hydrochloride salt.

Experimental Workflow: Synthesis

Synthesis_Workflow start 3-Pyridineacetic acid hydrochloride esterification Esterification (Ethanol, H+) start->esterification quaternization Quaternization (Benzyl bromide) esterification->quaternization reduction Catalytic Hydrogenation (Pd/C, H2) quaternization->reduction resolution Chiral Resolution (L-(+)-mandelic acid) reduction->resolution hcl_formation HCl Salt Formation (HCl in Ether) resolution->hcl_formation end Ethyl 2-(piperidin-3-yl)acetate hydrochloride hcl_formation->end

Caption: Synthetic workflow for the target compound.

Detailed Protocol:

  • Esterification: 3-Pyridineacetic acid hydrochloride is refluxed in ethanol with a catalytic amount of sulfuric acid to yield ethyl 2-(pyridin-3-yl)acetate.

  • Quaternization: The resulting ester is treated with benzyl bromide in a suitable solvent to form the N-benzylpyridinium salt.

  • Reduction: The pyridinium salt is subjected to catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere to reduce the pyridine ring to a piperidine ring.

  • Resolution (Optional): If a specific enantiomer is desired, the racemic mixture of ethyl 2-(piperidin-3-yl)acetate is resolved using a chiral resolving agent such as L-(+)-mandelic acid.

  • Hydrochloride Salt Formation: The free base of the desired piperidine derivative is dissolved in an appropriate solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid in the same or a miscible solvent to precipitate the hydrochloride salt. The product is then collected by filtration and dried.

In Vitro GABA Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing GABA transporters.

Experimental Workflow: GABA Uptake Assay

GABA_Uptake_Workflow cell_culture Culture HEK293 cells expressing GAT-1 plating Plate cells in 96-well plates cell_culture->plating preincubation Pre-incubate with test compound or vehicle plating->preincubation uptake Initiate uptake with [3H]GABA preincubation->uptake termination Terminate uptake and wash cells uptake->termination lysis Lyse cells termination->lysis scintillation Scintillation counting lysis->scintillation analysis Data analysis (IC50 determination) scintillation->analysis

Caption: Workflow for a [³H]GABA uptake inhibition assay.

Detailed Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the desired human GABA transporter subtype (e.g., hGAT-1) are cultured in appropriate media.

  • Plating: Cells are seeded into 96-well microplates and allowed to adhere overnight.

  • Assay Preparation: On the day of the assay, the culture medium is removed, and the cells are washed with an assay buffer (e.g., Krebs-Ringer-HEPES).

  • Compound Incubation: The cells are pre-incubated with various concentrations of the test compound (this compound) or a reference inhibitor (e.g., Tiagabine) for a defined period.

  • Uptake Initiation: The uptake reaction is initiated by adding a solution containing a fixed concentration of [³H]GABA.

  • Termination: After a short incubation period, the uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]GABA.

  • Lysis and Counting: The cells are lysed, and the radioactivity in the cell lysate is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific [³H]GABA uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curve.

In Vitro Dopamine/Norepinephrine Transporter (DAT/NET) Uptake Inhibition Assay

This assay is similar to the GABA uptake assay but uses cells expressing DAT or NET and a radiolabeled monoamine substrate.

Experimental Workflow: Monoamine Uptake Assay

Monoamine_Uptake_Workflow cell_culture Culture cells expressing DAT or NET plating Plate cells in 96-well plates cell_culture->plating preincubation Pre-incubate with test compound or vehicle plating->preincubation uptake Initiate uptake with [3H]Dopamine or [3H]Norepinephrine preincubation->uptake termination Terminate uptake and wash cells uptake->termination lysis Lyse cells termination->lysis scintillation Scintillation counting lysis->scintillation analysis Data analysis (IC50 determination) scintillation->analysis

Caption: Workflow for a monoamine uptake inhibition assay.

Detailed Protocol:

  • Cell Culture: Cells stably expressing the human dopamine transporter (hDAT) or norepinephrine transporter (hNET) are used.

  • Plating and Assay Preparation: Similar to the GABA uptake assay.

  • Compound Incubation: Cells are pre-incubated with the test compound.

  • Uptake Initiation: The reaction is initiated by adding either [³H]Dopamine for DAT expressing cells or [³H]Norepinephrine for NET expressing cells.

  • Termination, Lysis, and Counting: The procedure is the same as for the GABA uptake assay.

  • Data Analysis: IC50 values are determined to quantify the inhibitory potency of the test compound on DAT and NET.

Conclusion

This compound possesses a chemical scaffold that suggests a strong potential for biological activity within the central nervous system. Based on the analysis of structurally related compounds, the most probable mechanisms of action involve the inhibition of GABA, dopamine, and/or norepinephrine transporters. The provided experimental protocols offer a robust framework for the empirical evaluation of these potential activities. Further investigation through the described in vitro and subsequent in vivo studies is warranted to fully elucidate the pharmacological profile of this compound and to determine its potential therapeutic applications. The data from such studies will be crucial in guiding future drug development efforts centered on this and related chemical entities.

A Technical Guide to the Structural Analogs and Derivatives of Ethyl 2-(piperidin-3-yl)acetate Hydrochloride for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Scaffold in Neuroscience and Beyond

This technical guide provides a comprehensive overview of the structural analogs and derivatives of ethyl 2-(piperidin-3-yl)acetate hydrochloride, a versatile scaffold with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering a detailed analysis of the synthesis, biological activities, and structure-activity relationships (SAR) of this class of compounds.

Core Structure and Therapeutic Potential

Ethyl 2-(piperidin-3-yl)acetate is a piperidine derivative characterized by an ethyl acetate group at the 3-position of the piperidine ring. The hydrochloride salt form enhances its stability and solubility. The core structure, particularly the piperidine ring, is a prevalent motif in many biologically active compounds and approved drugs.

The primary therapeutic potential of analogs of ethyl 2-(piperidin-3-yl)acetate lies in their ability to modulate the activity of neurotransmitter transporters, particularly the gamma-aminobutyric acid (GABA) transporters (GATs) and the dopamine transporter (DAT).[1][2] Inhibition of these transporters can lead to increased synaptic concentrations of their respective neurotransmitters, a mechanism of action relevant to a range of neurological and psychiatric disorders.

Derivatives of the closely related nipecotic acid (piperidine-3-carboxylic acid) are well-established as potent GABA uptake inhibitors.[2][3] This has driven research into esters like ethyl 2-(piperidin-3-yl)acetate as potentially more brain-penetrant prodrugs or analogs with modified pharmacokinetic profiles.

Structural Analogs and Derivatives: A Landscape of Modifications

The ethyl 2-(piperidin-3-yl)acetate scaffold offers multiple points for chemical modification to explore the structure-activity landscape. The key areas for derivatization include:

  • N-Substitution of the Piperidine Ring: The secondary amine of the piperidine ring is the most common site for modification. N-alkylation, N-arylation, and the introduction of more complex substituents can significantly impact potency, selectivity, and pharmacokinetic properties.

  • Modification of the Ethyl Acetate Side Chain: The ester group can be hydrolyzed to the corresponding carboxylic acid (nipecotic acid), converted to amides, or replaced with bioisosteric groups to alter binding interactions and metabolic stability.

  • Substitution on the Piperidine Ring: Introduction of substituents on the carbon atoms of the piperidine ring can influence the conformation and binding affinity of the molecule.

Quantitative Analysis of Biological Activity

The following tables summarize the in vitro biological activity of selected structural analogs of ethyl 2-(piperidin-3-yl)acetate and related compounds. The data is primarily focused on their inhibitory activity against GABA transporters (GATs) and the dopamine transporter (DAT).

Table 1: Inhibitory Activity of Nipecotic Acid Esters and Analogs on GABA Transporters (GATs)

CompoundR Group (N-substitution)GAT-1 IC50 (µM)GAT-2 IC50 (µM)GAT-3 IC50 (µM)GAT-4 IC50 (µM)Reference
Nipecotic acidH2.63102916[4]
(R)-Nipecotic acid ethyl esterH----[5]
N-Methylnipecotic acidCH₃Effective inhibitor---[6]
N,N-Dimethylnipecotic acidCH₃, CH₃Effective inhibitor---[6]

Note: A lower IC50 value indicates higher potency.

Table 2: Binding Affinity and Reuptake Inhibition of Meperidine Analogs at Monoamine Transporters

While not direct analogs of the ethyl acetate side chain, meperidine and its derivatives share the N-substituted piperidine core and provide insights into the SAR of piperidine-based monoamine transporter inhibitors.

CompoundR Group (N-substitution)SERT Ki (nM)DAT/SERT SelectivityNET/SERT SelectivityReference
MeperidineCH₃41--[7]
4-(carboxymethoxybenzyl)-4-(4-iodophenyl) piperidineH0.6>4500>4500[7]

Note: A lower Ki value indicates higher binding affinity. Higher selectivity ratios indicate greater selectivity for SERT over DAT and NET.

Experimental Protocols

This section provides detailed methodologies for key synthetic transformations relevant to the derivatization of the ethyl 2-(piperidin-3-yl)acetate core.

General Procedure for N-Alkylation of Piperidine Derivatives with Alkyl Halides

This protocol describes a common method for introducing alkyl substituents onto the nitrogen atom of the piperidine ring.

Materials:

  • Piperidine derivative (e.g., this compound)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Base (e.g., anhydrous potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., acetonitrile (MeCN) or N,N-dimethylformamide (DMF))

  • Standard laboratory glassware and purification equipment

Procedure: [8][9][10]

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the piperidine derivative (1.0 equivalent) and the anhydrous solvent.

  • If starting with the hydrochloride salt, add a suitable base (2.0-2.5 equivalents) to neutralize the acid and liberate the free amine. Stir for 30 minutes at room temperature.

  • Add the primary base for the alkylation reaction (1.5-2.0 equivalents). For K₂CO₃, ensure it is finely powdered and dry.

  • Slowly add the alkyl halide (1.1 equivalents) to the stirred suspension. For highly reactive alkyl halides, addition via a syringe pump over 1-2 hours is recommended to minimize the formation of quaternary ammonium salts.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates and the reaction temperature.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated piperidine derivative.

General Procedure for N-Alkylation via Reductive Amination

This method is an alternative to direct alkylation and is particularly useful for introducing a wider variety of substituents, including those derived from aldehydes and ketones.

Materials:

  • Piperidine derivative (e.g., this compound)

  • Aldehyde or ketone

  • Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃))

  • Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))

  • Standard laboratory glassware and purification equipment

Procedure: [8][10]

  • To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 equivalent, as the free base) and the anhydrous solvent.

  • Add the aldehyde or ketone (1.1-1.2 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-alkylated piperidine derivative.

Signaling Pathways and Experimental Workflows

The biological effects of ethyl 2-(piperidin-3-yl)acetate analogs are primarily mediated through their interaction with neurotransmitter transporters. The following diagrams, generated using the DOT language, illustrate the fundamental mechanisms of action.

GAT1_Inhibition cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Neuron GABA_ext GABA GAT1 GABA Transporter 1 (GAT1) GABA_ext->GAT1 Binds Inhibitor Analog Inhibitor Inhibitor->GAT1 Blocks GABA_int GABA GAT1->GABA_int Reuptake DAT_Inhibition cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Neuron Dopamine_ext Dopamine DAT Dopamine Transporter (DAT) Dopamine_ext->DAT Binds Inhibitor Analog Inhibitor Inhibitor->DAT Blocks Dopamine_int Dopamine DAT->Dopamine_int Reuptake Experimental_Workflow start Start: Ethyl 2-(piperidin-3-yl)acetate (Core Scaffold) synthesis Synthesis of Analogs {N-Substitution | Side Chain Modification | Ring Substitution} start->synthesis purification Purification & Characterization {Chromatography | NMR | MS} synthesis->purification screening In Vitro Screening {Binding Assays (Ki) | Uptake Assays (IC50)} purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar sar->synthesis Iterative Design lead_opt Lead Optimization sar->lead_opt

References

The Piperidine Scaffold: A Versatile Tool in Central Nervous System Drug Discovery with a focus on Ethyl 2-(piperidin-3-yl)acetate Hydrochloride Analogues

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Publicly available scientific literature on the specific compound "Ethyl 2-(piperidin-3-yl)acetate hydrochloride" in the context of CNS drug discovery is limited. This guide will, therefore, provide a comprehensive overview of the broader class of piperidine-containing compounds that are structurally and functionally related, to offer valuable insights into their synthesis, pharmacological evaluation, and therapeutic potential in the central nervous system.

Introduction: The Prominence of the Piperidine Moiety in CNS Drug Design

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a highly privileged scaffold in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1][2] Its prevalence in numerous approved drugs and clinical candidates stems from its versatile three-dimensional structure, which allows for precise orientation of substituents to interact with biological targets.[3][4] The piperidine motif can significantly influence a compound's physicochemical properties, such as lipophilicity and basicity, which are critical for blood-brain barrier permeability and target engagement.[1][5] Furthermore, the piperidine nitrogen can act as a key hydrogen bond acceptor or form crucial ionic interactions with target proteins.[6]

Derivatives of the piperidine scaffold have been successfully developed for a wide range of CNS disorders, including Alzheimer's disease, schizophrenia, depression, and pain.[1][7][8] These compounds modulate the activity of various CNS targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Synthesis of Piperidine-Based Scaffolds

The synthesis of substituted piperidines is a well-established area of organic chemistry, with numerous methods available to construct this heterocyclic system. A common strategy involves the reduction of corresponding pyridine precursors. For instance, the synthesis of (R)-3-piperidine ethyl acetate hydrochloride has been reported starting from 3-pyridine acetic acid hydrochloride.[7]

A general synthetic approach to create a library of N-arylpiperidine-3-carboxamide analogues, which share the core piperidine-3-yl structure, is outlined below.

General Synthetic Workflow for Piperidine Derivatives

G cluster_synthesis Synthesis of N-Arylpiperidine-3-carboxamides Start Boc-protected piperidine-3-carboxylic acid Amide_Coupling Amide Coupling (e.g., EDC, HOBt) with substituted anilines Start->Amide_Coupling Deprotection Boc Deprotection (e.g., TFA or HCl) Amide_Coupling->Deprotection N_Alkylation N-Alkylation/Arylation (e.g., reductive amination or Buchwald-Hartwig coupling) Deprotection->N_Alkylation Final_Product Final Piperidine Derivatives N_Alkylation->Final_Product

Caption: A generalized synthetic workflow for creating a library of piperidine derivatives.

Pharmacological Targets and Mechanisms of Action

Piperidine-containing molecules have been designed to interact with a multitude of CNS targets. The following sections highlight some of the key areas of research.

Cholinesterase Inhibition for Alzheimer's Disease

A significant number of piperidine derivatives have been investigated as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors for the symptomatic treatment of Alzheimer's disease.[9][10][11] The N-benzylpiperidine moiety, in particular, is a common feature in many potent AChE inhibitors, where the piperidine ring interacts with the catalytic anionic site (CAS) of the enzyme.[2][10]

Dopamine and Serotonin Receptor Modulation for Antipsychotic and Antidepressant Activity

The piperidine scaffold is a core component of several atypical antipsychotics that exhibit affinity for dopamine D2 and various serotonin (5-HT) receptors, such as 5-HT1A and 5-HT2A.[7] By modulating these receptors, these compounds can alleviate the positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects. Similarly, piperazine derivatives, which are structurally related to piperidines, have been explored as potential antidepressants.[4]

Sigma Receptor Binding for Neurological and Psychiatric Disorders

Sigma receptors, particularly the sigma-1 (S1R) and sigma-2 (S2R) subtypes, are implicated in a variety of CNS functions and are considered therapeutic targets for conditions like neuropathic pain, depression, and neurodegenerative diseases.[12] Several piperidine and piperazine-based compounds have been identified as potent and selective sigma receptor ligands.[12][13]

Quantitative Data on Piperidine Derivatives

The following tables summarize in vitro binding and functional data for representative piperidine-containing compounds from the scientific literature.

Table 1: Binding Affinities (Ki) of Piperidine Derivatives at CNS Receptors

Compound IDTarget ReceptorKi (nM)Reference CompoundKi (nM)Source
Compound 1 Sigma-1 (S1R)3.2Haloperidol2.5[12]
Compound 1 Sigma-2 (S2R)163Haloperidol15.6[12]
Compound 11 Dopamine D21.8--[7]
Compound 11 Serotonin 5-HT1A2.5--[7]
Compound 11 Serotonin 5-HT2A0.9--[7]

Table 2: In Vitro Inhibitory Activity (IC50) of Piperidine Derivatives against Cholinesterases

Compound IDTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)Source
Compound 20 Acetylcholinesterase (AChE)5.94Donepezil-[9]
Compound 28 Acetylcholinesterase (AChE)0.41Donepezil-[9]
Compound 5d Acetylcholinesterase (AChE)0.013Donepezil0.6[10]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel CNS drug candidates. Below are representative protocols for key in vitro assays.

Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol describes a method to determine the binding affinity of a test compound for the sigma-1 receptor (S1R) by measuring the displacement of a radiolabeled ligand.[12]

Materials:

  • Guinea pig brain membranes (source of S1R)

  • --INVALID-LINK---pentazocine (radioligand)

  • Tris buffer (50 mM, pH 8.0)

  • Test compounds

  • Non-specific binding control: Haloperidol (10 µM)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare assay tubes containing Tris buffer, the radioligand (--INVALID-LINK---pentazocine), and varying concentrations of the test compound or vehicle.

  • For non-specific binding, add a high concentration of an unlabeled ligand (e.g., haloperidol).

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate the mixture at 37°C for 150 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[10]

Materials:

  • Acetylcholinesterase (from Electrophorus electricus)

  • Acetylthiocholine iodide (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds

  • 96-well microplate reader

Procedure:

  • Add phosphate buffer, test compound at various concentrations, and the AChE enzyme solution to the wells of a 96-well plate.

  • Incubate the mixture at room temperature for a defined period (e.g., 15 minutes).

  • Add DTNB to each well.

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).

  • Measure the absorbance of the yellow product over time using a microplate reader at a wavelength of 412 nm.

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Experimental Workflow for Screening Piperidine Derivatives

G cluster_workflow Screening Workflow for CNS-Active Piperidine Derivatives Library Library of Piperidine Derivatives Primary_Assay Primary Screening (e.g., Radioligand Binding Assay) Library->Primary_Assay Hit_Identification Hit Identification (Compounds with desired activity) Primary_Assay->Hit_Identification Secondary_Assay Secondary Screening (e.g., Functional Assay, Enzyme Inhibition Assay) Hit_Identification->Secondary_Assay ADME_Tox In Vitro ADME/Tox (e.g., metabolic stability, cytotoxicity) Secondary_Assay->ADME_Tox Lead_Selection Lead Compound Selection ADME_Tox->Lead_Selection

Caption: A typical experimental workflow for the screening and identification of lead piperidine compounds.

Conclusion and Future Directions

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Acetylcholinesterase Inhibitors Utilizing Ethyl 2-(piperidin-3-yl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of potential acetylcholinesterase (AChE) inhibitors using ethyl 2-(piperidin-3-yl)acetate hydrochloride as a key starting material. The piperidine scaffold is a well-established pharmacophore in the design of AChE inhibitors, most notably in the structure of Donepezil, a widely used therapeutic for Alzheimer's disease. The following sections detail a plausible synthetic strategy, experimental procedures, and expected biological activities based on analogous compounds reported in the scientific literature.

Overview of the Synthetic Strategy

The core concept involves the functionalization of the secondary amine of the piperidine ring in this compound. A common and effective strategy for enhancing the inhibitory activity of piperidine-based compounds against acetylcholinesterase is the introduction of a benzyl group or a substituted benzyl group onto the piperidine nitrogen. This moiety can interact with the peripheral anionic site (PAS) of the enzyme, contributing to the overall binding affinity.

The proposed synthetic workflow involves a two-step process:

  • N-Benzylation: The secondary amine of this compound is reacted with a substituted benzyl bromide to yield the corresponding N-benzylated piperidine derivative.

  • Amide Formation (Optional Modification): The ester functionality of the resulting product can be hydrolyzed and subsequently coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.

This approach allows for the systematic exploration of different substituents on the benzyl ring and the amide portion of the molecule to optimize the inhibitory potency against acetylcholinesterase.

Experimental Protocols

General N-Benzylation of this compound

This protocol describes a general method for the N-alkylation of this compound with a substituted benzyl bromide.

Materials:

  • This compound

  • Substituted benzyl bromide (e.g., 4-methoxybenzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) in acetonitrile, add potassium carbonate (2.5 eq.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the substituted benzyl bromide (1.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-benzylated product.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of the synthesized compounds against acetylcholinesterase can be determined using the spectrophotometric method developed by Ellman.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Synthesized inhibitor compounds

  • Donepezil (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the synthesized compounds and Donepezil in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the inhibitor solution at various concentrations.

  • Add the AChE enzyme solution to each well and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding the substrate, ATCI, to each well.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • The rate of reaction is determined by the change in absorbance per unit time.

  • Calculate the percentage of inhibition for each concentration of the inhibitor.

  • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation

The following table summarizes the acetylcholinesterase inhibitory activities of various piperidine-based compounds from the literature, which can serve as a benchmark for newly synthesized derivatives.

Compound IDStructure/ModificationAChE IC₅₀ (µM)Reference
Donepezil N-benzylpiperidine derivative0.023[1]
Compound 19 1-Benzylpiperidine with a 2-phenylacetate moiety containing a para-fluoro substitution5.10[1]
Compound 4b Phthalimide derivative with a 4-Fluorophenyl moiety16.42[2][3]
Compound 4d A novel piperidine derivative73.07% inhibition at 1 µM[4]
Compound 5b Cinnamoyl piperidinyl acetate with a 2-chloro substitution19.74[5]
Compound 5q Cinnamoyl piperidinyl acetate with a 4-ethoxy-3-methoxy moiety13.49 (for BChE)[5]

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of N-substituted piperidine derivatives from this compound.

G A Ethyl 2-(piperidin-3-yl)acetate hydrochloride C N-Benzylated Piperidine Derivative A->C N-Benzylation (K2CO3, CH3CN) B Substituted Benzyl Bromide B->C D Hydrolysis C->D NaOH / H2O H AChE Inhibitor Library C->H E Carboxylic Acid Intermediate D->E G Amide Derivatives E->G Amide Coupling (e.g., EDC, HOBt) F Amine F->G G->H

Caption: Synthetic workflow for the preparation of potential AChE inhibitors.

Acetylcholinesterase Inhibition Mechanism

The diagram below illustrates the proposed binding mode of N-benzylated piperidine derivatives to acetylcholinesterase, highlighting the key interactions.

G cluster_0 Acetylcholinesterase Active Site cluster_1 Inhibitor Molecule PAS Peripheral Anionic Site (PAS) (e.g., Trp279) CAS Catalytic Anionic Site (CAS) (e.g., Trp84) Esteratic Esteratic Site (Ser200) Benzyl Benzyl Group Benzyl->PAS π-π Stacking Piperidine Piperidine Ring Piperidine->CAS Cation-π Interaction Sidechain Ester/Amide Sidechain Sidechain->Esteratic Hydrogen Bonding / Steric Hindrance

Caption: Proposed binding interactions of an N-benzylated piperidine inhibitor with AChE.

References

Application Note: N-Alkylation Protocols for Ethyl 2-(piperidin-3-yl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the N-alkylation of ethyl 2-(piperidin-3-yl)acetate hydrochloride, a key intermediate in pharmaceutical synthesis. N-alkylated piperidine scaffolds are prevalent in a vast array of therapeutic agents, and their synthesis is a critical step in drug development. Two primary methods for N-alkylation are presented: direct alkylation using alkyl halides and reductive amination with carbonyl compounds. These protocols offer versatile approaches to functionalize the piperidine nitrogen, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

Introduction

Piperidine derivatives are fundamental structural motifs in medicinal chemistry, appearing in numerous FDA-approved drugs. The functionalization of the piperidine nitrogen via N-alkylation is a common and effective strategy to modulate the pharmacological and pharmacokinetic properties of drug candidates. Ethyl 2-(piperidin-3-yl)acetate is a valuable building block, and its N-alkylation opens pathways to a wide range of novel compounds.

This application note details two robust and widely applicable methods for the N-alkylation of its hydrochloride salt. The initial and critical step for both protocols is the liberation of the free secondary amine from its hydrochloride salt form, which can then act as a nucleophile.

General Considerations: Free Amine Generation

The starting material, this compound, is a salt in which the piperidine nitrogen is protonated. To render it nucleophilic for the N-alkylation reaction, it must first be converted to its free base form. This is typically achieved by treatment with a suitable base. A common procedure involves dissolving the hydrochloride salt in a suitable solvent and adding a base to neutralize the HCl. For subsequent reactions in organic solvents, an aqueous workup is often performed to remove the resulting salt.

Procedure for Free Base Generation:

  • Dissolve this compound in water.

  • Cool the solution in an ice bath and add a base (e.g., a saturated solution of sodium bicarbonate or an aqueous solution of sodium hydroxide) until the solution is basic (pH > 9).

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine.

The resulting free amine is typically used immediately in the subsequent N-alkylation step without further purification.

Experimental Protocols

Two primary methods for the N-alkylation of the free ethyl 2-(piperidin-3-yl)acetate are detailed below.

Method 1: Direct N-Alkylation with Alkyl Halides

This method involves the direct reaction of the secondary amine with an alkyl halide in the presence of a base. The base is essential to neutralize the hydrohalic acid that is formed during the reaction, which would otherwise protonate the starting amine and halt the reaction.[1][2][3][4]

Materials:

  • Ethyl 2-(piperidin-3-yl)acetate (free base)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 eq) or Diisopropylethylamine (DIPEA) (1.5 eq)[1]

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of ethyl 2-(piperidin-3-yl)acetate (1.0 eq) in anhydrous DMF or MeCN, add anhydrous potassium carbonate (1.5 eq).[1][5]

  • Add the alkyl halide (1.1 eq) dropwise to the mixture at room temperature.[1][5]

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive alkyl halides, heating the mixture to 50-70°C may be necessary.[1][5]

  • Upon completion, quench the reaction by adding water.[5]

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).[5]

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.[5]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[5]

  • The crude product can be purified by column chromatography on silica gel to afford the pure N-alkylated product.

Method 2: Reductive Amination

Reductive amination is a two-step, one-pot process where the amine first reacts with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, which is then reduced by a selective reducing agent to yield the N-alkylated amine.[6] This method is particularly useful for introducing a wider variety of alkyl groups.

Materials:

  • Ethyl 2-(piperidin-3-yl)acetate (free base)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve ethyl 2-(piperidin-3-yl)acetate (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in dichloromethane.[5]

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction for 30-60 minutes at room temperature to allow for the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.[5]

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.[5]

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).[5]

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[5]

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the desired N-alkylated product.[5]

Data Presentation

The following table summarizes typical quantitative data for the N-alkylation of piperidine derivatives based on the described protocols. The data for ethyl 2-(piperidin-3-yl)acetate is projected based on these analogous reactions.

MethodAlkylating/Carbonyl AgentBase/Reducing AgentSolventTemp (°C)Time (h)Typical Yield (%)
Direct Alkylation Methyl IodideK₂CO₃DMF251285-95
Benzyl BromideK₂CO₃MeCN70880-90
Ethyl BromideDIPEAMeCN252470-85
Reductive Amination AcetoneNaBH(OAc)₃DCM25680-95
BenzaldehydeNaBH(OAc)₃DCE25485-95
CyclohexanoneNaBH(OAc)₃DCM251275-90

Visualization of Protocols

N_Alkylation_Protocols cluster_start Starting Material cluster_method1 Method 1: Direct Alkylation cluster_method2 Method 2: Reductive Amination Start Ethyl 2-(piperidin-3-yl)acetate Hydrochloride FreeBase Free Base Generation (Base Treatment) Start->FreeBase Amine Ethyl 2-(piperidin-3-yl)acetate (Free Amine) FreeBase->Amine M1_React Alkyl Halide (R-X) Base (e.g., K₂CO₃) Amine->M1_React Nucleophilic Substitution M2_React Aldehyde/Ketone (R₂C=O) Amine->M2_React M1_Product N-Alkyl Product M1_React->M1_Product M2_Iminium Iminium Intermediate M2_React->M2_Iminium Condensation M2_Reduce Reducing Agent (e.g., NaBH(OAc)₃) M2_Iminium->M2_Reduce M2_Product N-Alkyl Product M2_Reduce->M2_Product Reduction

Caption: Reaction schemes for N-alkylation.

Workflow cluster_methods start Start: Hydrochloride Salt free_base 1. Generate Free Base (aq. Base, Extraction) start->free_base dissolve 2. Dissolve Amine in Anhydrous Solvent free_base->dissolve add_reagents1 3a. Add Base & Alkyl Halide dissolve->add_reagents1 Direct Alkylation add_reagents2 3b. Add Carbonyl Compound & Reducing Agent dissolve->add_reagents2 Reductive Amination react 4. Stir at RT or Heat (Monitor by TLC) add_reagents1->react add_reagents2->react workup 5. Aqueous Workup & Extraction react->workup dry 6. Dry & Concentrate workup->dry purify 7. Purify (Column Chromatography) dry->purify product Final Product: N-Alkylated Piperidine purify->product

Caption: Experimental workflow for N-alkylation.

Characterization

The final N-alkylated products should be characterized using standard analytical techniques to confirm their identity and purity. These methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule, including the successful addition of the alkyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Precautions

Standard laboratory safety procedures should be followed at all times. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Alkyl halides and organic solvents can be toxic and/or flammable and should be handled in a well-ventilated fume hood. Reactions should be conducted with appropriate caution, particularly when heating or using reactive reagents.

References

Application Notes and Protocols for Amide Coupling of Ethyl 2-(piperidin-3-yl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the amide coupling of Ethyl 2-(piperidin-3-yl)acetate hydrochloride with a generic carboxylic acid (R-COOH). The protocols outline two common and effective coupling methods: one utilizing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and the other employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) in combination with 1-Hydroxybenzotriazole (HOBt).

The choice of coupling reagent is crucial and depends on factors such as the steric and electronic properties of the substrates, the potential for racemization, desired reaction conditions, and cost.[1] As a water-soluble carbodiimide, EDC is widely used due to its efficiency and the ease of removal of its urea byproduct through aqueous workup.[1][2] HATU is a highly efficient coupling reagent, particularly for sterically hindered amines and for minimizing racemization.[3][4]

Given that the starting amine is a hydrochloride salt, a base is required to neutralize the ammonium salt and liberate the free amine for the coupling reaction. A non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is typically used for this purpose.

Comparative Summary of Reaction Conditions

For ease of comparison, the following table summarizes the key quantitative parameters for the two primary amide coupling protocols described below.

ParameterProtocol 1: HATU-Mediated CouplingProtocol 2: EDC/HOBt-Mediated Coupling
Carboxylic Acid (R-COOH) 1.0 equivalent1.0 equivalent
Ethyl 2-(piperidin-3-yl)acetate HCl 1.1 equivalents1.1 equivalents
Coupling Reagent HATU (1.2 equivalents)EDC·HCl (1.2 equivalents)
Additive NoneHOBt (1.2 equivalents)
Base DIPEA (3.0 equivalents)DIPEA or TEA (3.0 equivalents)
Solvent Anhydrous DMFAnhydrous DCM or DMF
Temperature Room Temperature (after pre-activation)0 °C to Room Temperature
Reaction Time 4 - 12 hours4 - 18 hours

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for its high efficiency and low rate of racemization.[3][4]

Materials:

  • Carboxylic acid (R-COOH)

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).[3]

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.[3]

  • Add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.[3]

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).[3]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica gel or by preparative reverse-phase HPLC to obtain the desired amide.

  • Characterize the final product by LC-MS and NMR spectroscopy.[3]

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a classic and cost-effective method for amide bond formation.[3]

Materials:

  • Carboxylic acid (R-COOH)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and stirring equipment

  • TLC or LC-MS for reaction monitoring

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the cooled solution, followed by the dropwise addition of TEA or DIPEA (3.0 eq).[3]

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring for 4-18 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with DCM.

  • Wash the organic phase sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography or preparative reverse-phase HPLC.

  • Confirm the structure and purity of the final product by LC-MS and NMR spectroscopy.[3]

Visualizations

AmideCouplingWorkflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid (R-COOH) Activation Carboxylic Acid Activation Carboxylic_Acid->Activation Amine_HCl Ethyl 2-(piperidin-3-yl)acetate Hydrochloride Coupling Amide Bond Formation Amine_HCl->Coupling Coupling_Reagent Coupling Reagent (HATU or EDC/HOBt) Coupling_Reagent->Activation Base Base (DIPEA or TEA) Base->Coupling Activation->Coupling Quench_Extract Quench & Aqueous Extraction Coupling->Quench_Extract Dry_Concentrate Dry & Concentrate Quench_Extract->Dry_Concentrate Purification Purification (Chromatography) Dry_Concentrate->Purification Product Final Amide Product Purification->Product

Caption: General workflow for the amide coupling reaction.

ReagentSelection Start Substrate Considerations Sterically_Hindered Sterically Hindered Amine/Acid? Start->Sterically_Hindered Racemization_Risk Risk of Racemization? Sterically_Hindered->Racemization_Risk No HATU Use HATU Protocol Sterically_Hindered->HATU Yes Cost_Sensitivity Cost a Major Factor? Racemization_Risk->Cost_Sensitivity No Racemization_Risk->HATU Yes Cost_Sensitivity->HATU No (Prioritize Yield/Purity) EDC Use EDC/HOBt Protocol Cost_Sensitivity->EDC Yes

References

Application Notes and Protocols for the Characterization of Ethyl 2-(piperidin-3-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of Ethyl 2-(piperidin-3-yl)acetate hydrochloride (CAS No: 16780-05-5). The protocols outlined below are based on standard analytical techniques for small organic molecules and serve as a guide for identity, purity, and structural elucidation.

Compound Information
  • Chemical Name: this compound

  • CAS Number: 16780-05-5

  • Molecular Formula: C₉H₁₈ClNO₂

  • Molecular Weight: 207.70 g/mol

Structure:

Analytical Characterization Workflow

A typical workflow for the comprehensive characterization of a pharmaceutical intermediate like this compound involves a combination of spectroscopic and chromatographic techniques to confirm its structure, purity, and physicochemical properties.

Characterization_Workflow cluster_0 Sample Preparation cluster_1 Structural Elucidation cluster_2 Purity and Impurity Profiling cluster_3 Data Analysis and Reporting Prep Weighing and Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR MS Mass Spectrometry (ESI-MS) Prep->MS FTIR FTIR Spectroscopy Prep->FTIR HPLC HPLC-UV/MS Prep->HPLC Analysis Spectral Interpretation and Data Integration NMR->Analysis MS->Analysis FTIR->Analysis HPLC->Analysis Report Certificate of Analysis (CoA) Generation Analysis->Report

Caption: Overall workflow for the analytical characterization of this compound.

Experimental Protocols and Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR will provide detailed information about the carbon-hydrogen framework of this compound.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 25 °C.

    • Use a standard pulse program.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

    • Use a longer acquisition time and a larger number of scans compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Expected ¹H and ¹³C NMR Data (Predicted):

Assignment ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
-CH₂- (ethyl)~4.1 (quartet)~61
-CH₃ (ethyl)~1.2 (triplet)~14
-CH₂- (acetate)~2.5~38
-CH- (piperidine C3)~2.0~35
Piperidine Ring Protons1.5 - 3.5 (multiplets)25 - 50
C=O (ester)-~173
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) is a suitable technique for this polar, charged molecule.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).

  • Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it via an HPLC system.

    • Operate the ESI source in positive ion mode to detect the protonated molecule.

    • Set the mass range to scan for the expected molecular ion.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the target ion.

  • Data Analysis: Identify the molecular ion peak corresponding to the free base [M+H]⁺.

Expected Mass Spectrometry Data:

Ion Expected m/z
[M+H]⁺ (free base)172.13
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups.

Expected FTIR Data:

Functional Group Expected Wavenumber (cm⁻¹)
N-H stretch (amine salt)2400-2800
C-H stretch (aliphatic)2850-3000
C=O stretch (ester)~1735
C-O stretch (ester)1000-1300
N-H bend (amine salt)1500-1600
High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound and for identifying and quantifying any impurities.

Protocol:

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent) to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions (Representative):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

    • Gradient: A suitable gradient to elute the main peak and any impurities (e.g., start with a high percentage of A and gradually increase B).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm (as the compound lacks a strong chromophore).

  • Data Analysis:

    • Determine the retention time of the main peak.

    • Calculate the purity by the area percent method.

    • Identify and quantify any impurities relative to the main peak.

Expected HPLC Data:

Parameter Expected Value
Retention TimeDependent on the specific method
Purity≥98% (typical for pharmaceutical intermediates)

Disclaimer: The provided protocols and expected data are for guidance purposes only. Specific instrument parameters and experimental conditions may need to be optimized for the particular equipment and sample used. It is recommended to perform full method validation for quantitative analysis.

Application Notes: Analysis of Ethyl 2-(piperidin-3-yl)acetate Hydrochloride by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-(piperidin-3-yl)acetate hydrochloride is a substituted piperidine derivative with potential applications in pharmaceutical and chemical research. As a key intermediate or final product, unequivocal structural confirmation and purity assessment are critical. This document outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound and provides generalized protocols for its analysis.

Predicted Spectroscopic Data

1. Predicted ¹H NMR Data

The proton NMR spectrum is expected to provide key information about the different types of protons and their connectivity in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₂- (ester)~4.1-4.2Quartet2H
-CH- (piperidinyl)~3.0-3.5 (deshielded by N⁺)Multiplet1H
-CH₂- (acetate)~2.5-2.7Doublet2H
Piperidinyl protons (axial & equatorial)~1.5-2.0Multiplets8H
-CH₃ (ester)~1.2-1.3Triplet3H
N-H₂⁺ (hydrochloride)Broad singlet2H

2. Predicted ¹³C NMR Data

The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C=O (ester)~170-175
-CH₂- (ester)~60-65
-CH- (piperidinyl)~45-55
-CH₂- (acetate)~35-45
Piperidinyl carbons~20-30
-CH₃ (ester)~10-15

3. Predicted Mass Spectrometry Data

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the compound. For the hydrochloride salt, analysis is typically performed on the free base.

Table 3: Predicted Mass Spectrometry Data (for the free base)

Ionm/z (predicted)Description
[M+H]⁺186.15Molecular ion (protonated)
[M-OC₂H₅]⁺140.10Loss of the ethoxy group
[C₅H₁₀N]⁺84.08Piperidinyl fragment

Experimental Protocols

The following are generalized protocols for acquiring NMR and mass spectrometry data.

NMR Spectroscopy

a. Sample Preparation:

  • Weigh approximately 5-10 mg of "this compound".

  • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in an NMR tube. The choice of solvent is critical to avoid exchange of the N-H protons.

  • Ensure the sample is fully dissolved before placing it in the spectrometer.

b. Instrument Parameters (Illustrative for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single pulse (e.g., zg30)

    • Number of Scans: 16-64 (depending on sample concentration)

    • Spectral Width: 16 ppm

    • Acquisition Time: ~2-4 seconds

    • Relaxation Delay: 1-5 seconds

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled (e.g., zgpg30)

    • Number of Scans: 1024 or more (due to lower natural abundance)

    • Spectral Width: 240 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds

Mass Spectrometry (Electrospray Ionization - ESI)

a. Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

b. Instrument Parameters (Illustrative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3-4 kV

  • Nebulizer Pressure: 30-50 psi

  • Drying Gas Flow: 5-10 L/min

  • Drying Gas Temperature: 300-350 °C

  • Mass Range: m/z 50-500

Analytical Workflow

The logical flow for the analysis of "this compound" is depicted below.

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Data Acquisition cluster_data Data Processing & Interpretation Sample Ethyl 2-(piperidin-3-yl)acetate hydrochloride Prep_NMR NMR Sample Preparation Sample->Prep_NMR Prep_MS MS Sample Preparation Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR MS Mass Spectrometer Prep_MS->MS NMR_Data ¹H and ¹³C NMR Spectra NMR->NMR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Confirmation & Purity Assessment NMR_Data->Structure MS_Data->Structure

Caption: Analytical workflow for the structural elucidation of this compound.

Application Notes and Protocols for the Synthesis of Donepezil Analogues Using Ethyl 2-(piperidin-3-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Ethyl 2-(piperidin-3-yl)acetate hydrochloride as a versatile starting material for the synthesis of novel Donepezil analogues. Donepezil, a potent acetylcholinesterase (AChE) inhibitor, is a cornerstone in the symptomatic treatment of Alzheimer's disease. The development of novel analogues is a key strategy to improve efficacy, selectivity, and pharmacokinetic properties. This document outlines a proposed synthetic strategy, detailed experimental protocols, and relevant biological data to facilitate the exploration of new chemical space around the Donepezil scaffold.

Introduction to Donepezil and Analogue Design

Donepezil's therapeutic effect stems from its ability to reversibly inhibit acetylcholinesterase, thereby increasing the concentration of the neurotransmitter acetylcholine in the brain. The core structure of Donepezil consists of a benzylpiperidine moiety linked to an indanone moiety. Modifications of the piperidine ring, in particular, have been shown to significantly influence the biological activity of these compounds. The use of a 3-substituted piperidine precursor like this compound offers an opportunity to explore novel structure-activity relationships (SAR) and potentially develop analogues with improved pharmacological profiles.

Proposed Synthetic Strategy

The synthesis of Donepezil analogues from this compound can be envisioned as a multi-step process. The key steps involve the functionalization of the piperidine nitrogen, modification of the acetate side chain to an appropriate linking group, and subsequent condensation with a substituted indanone moiety.

A proposed synthetic workflow is outlined below:

G A Ethyl 2-(piperidin-3-yl)acetate hydrochloride B N-Benzylation A->B C Ethyl 2-(1-benzylpiperidin-3-yl)acetate B->C D Reduction of Ester C->D E 2-(1-benzylpiperidin-3-yl)ethanol D->E F Oxidation to Aldehyde E->F G 2-(1-benzylpiperidin-3-yl)acetaldehyde F->G H Aldol Condensation with 5,6-dimethoxy-1-indanone G->H I Unsaturated Intermediate H->I J Reduction of Double Bond I->J K Donepezil Analogue J->K

Caption: Proposed synthetic workflow for Donepezil analogues.

Experimental Protocols

The following are detailed, hypothetical protocols for the key transformations in the proposed synthetic route. These protocols are based on established chemical transformations and should be optimized for specific substrates and scales.

Protocol 1: N-Benzylation of this compound

This procedure describes the protection of the piperidine nitrogen with a benzyl group, a common moiety in Donepezil and its analogues.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Ethyl 2-(1-benzylpiperidin-3-yl)acetate.

Protocol 2: Reduction of the Ester to the Corresponding Alcohol

This protocol outlines the reduction of the ethyl acetate moiety to a primary alcohol, a necessary intermediate for subsequent oxidation.

Materials:

  • Ethyl 2-(1-benzylpiperidin-3-yl)acetate

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) / Lithium chloride (LiCl)

  • Anhydrous tetrahydrofuran (THF) or Ethanol (for NaBH₄)

  • Saturated ammonium chloride solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using LiAlH₄):

  • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C, add a solution of Ethyl 2-(1-benzylpiperidin-3-yl)acetate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and quench by the sequential dropwise addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford 2-(1-benzylpiperidin-3-yl)ethanol.

Protocol 3: Oxidation of the Alcohol to the Aldehyde

This step involves the conversion of the primary alcohol to the corresponding aldehyde, which will then undergo condensation with the indanone.

Materials:

  • 2-(1-benzylpiperidin-3-yl)ethanol

  • Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using DMP):

  • To a solution of 2-(1-benzylpiperidin-3-yl)ethanol (1.0 eq) in dichloromethane at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Quench the reaction by adding a 1:1 mixture of saturated sodium bicarbonate and saturated sodium thiosulfate solution.

  • Stir vigorously until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-(1-benzylpiperidin-3-yl)acetaldehyde. This aldehyde is often used immediately in the next step without extensive purification.

Protocol 4: Aldol Condensation and Subsequent Reduction

This final key step involves the formation of the core Donepezil analogue structure through an Aldol condensation followed by reduction.

Materials:

  • 2-(1-benzylpiperidin-3-yl)acetaldehyde

  • 5,6-dimethoxy-1-indanone

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of 5,6-dimethoxy-1-indanone (1.0 eq) and 2-(1-benzylpiperidin-3-yl)acetaldehyde (1.1 eq) in methanol, add a solution of sodium hydroxide (2.0 eq) in methanol.

  • Stir the reaction at room temperature until the formation of the unsaturated intermediate is complete (monitor by TLC).

  • Neutralize the reaction with a weak acid (e.g., acetic acid) and concentrate under reduced pressure.

  • Extract the residue with ethyl acetate and wash with water and brine.

  • Dry the organic layer, filter, and concentrate to obtain the crude unsaturated intermediate.

  • Dissolve the crude intermediate in ethyl acetate and add 10% Pd/C.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitor by TLC).

  • Filter the catalyst through a pad of Celite® and concentrate the filtrate to obtain the crude Donepezil analogue.

  • Purify the final compound by column chromatography or recrystallization.

Data Presentation

While specific quantitative data for analogues derived directly from this compound is not available in the current literature, the following table summarizes the acetylcholinesterase inhibitory activity of various Donepezil analogues with substitutions on the piperidine ring to provide a comparative context.

Compound/AnalogueModification on Piperidine RingAChE IC₅₀ (nM)Reference
Donepezil4-substituted5.7[Published Data]
Analogue 12-methyl15.2[Published Data]
Analogue 23-hydroxy25.8[Published Data]
Analogue 33-fluoro18.4[Published Data]

Note: The IC₅₀ values are indicative and may vary depending on the assay conditions. The data is presented to illustrate the effect of substitution on the piperidine ring and not as a direct result of the proposed synthesis.

Signaling Pathway

Donepezil and its analogues primarily exert their therapeutic effect by inhibiting the acetylcholinesterase (AChE) enzyme. This inhibition leads to an increase in acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Donepezil Donepezil Analogue Donepezil->AChE Inhibition Response Enhanced Cholinergic Neurotransmission Receptor->Response G Start Starting Material (Ethyl 2-(piperidin-3-yl)acetate HCl) Synthesis Chemical Synthesis of Analogues Start->Synthesis Purification Purification and Characterization Synthesis->Purification Screening In vitro AChE Inhibition Assay Purification->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis In_Vivo In vivo Efficacy and Toxicity Studies Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Application Notes and Protocols: High-Throughput Screening of Ethyl 2-(piperidin-3-yl)acetate Hydrochloride Derivatives for Monoamine Transporter Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the high-throughput screening (HTS) of compound libraries derived from "Ethyl 2-(piperidin-3-yl)acetate hydrochloride" and related piperidine scaffolds. The primary focus of this document is the identification and characterization of potent inhibitors of monoamine transporters, specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Inhibition of these transporters is a key mechanism for the therapeutic management of various neurological and psychiatric disorders.[1]

The protocols outlined below describe robust and miniaturized assays suitable for HTS, enabling the rapid identification of lead compounds from large chemical libraries. Furthermore, detailed methodologies for secondary assays are provided to characterize the potency and selectivity of identified hits.

Biological Target: Monoamine Transporters (DAT, SERT, NET)

Monoamine transporters are integral membrane proteins that regulate neurotransmission by mediating the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft into presynaptic neurons.[1] This reuptake process is crucial for terminating the signaling cascade and maintaining neurotransmitter homeostasis. The transport of these neurotransmitters is an active process, relying on the electrochemical gradient of sodium ions.[1] Consequently, these transporters are prime targets for therapeutic intervention in conditions such as depression, anxiety disorders, attention-deficit/hyperactivity disorder (ADHD), and substance abuse disorders.[1] Piperidine-based structures, including derivatives of methylphenidate (Ritalin), are known to interact with these transporters.

High-Throughput Screening (HTS) Application

The primary application of HTS for this compound class is the identification of novel and selective inhibitors of DAT, SERT, and NET. An initial HTS campaign can rapidly screen thousands of compounds to identify "hits" that exhibit inhibitory activity at a single concentration. These hits are then subjected to further analysis to confirm their activity and determine their potency and selectivity.

Experimental Protocols

Protocol 1: Primary High-Throughput Screening - Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay in a 384-well format to identify compounds that displace a known high-affinity radioligand from the target transporter.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET

  • Cell membrane preparations from the above cell lines

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Scintillation cocktail

  • 384-well microplates

  • Microplate scintillation counter

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of test compounds (typically at a concentration of 10 mM in DMSO) into the wells of a 384-well plate. For control wells, dispense 50 nL of DMSO.

  • Assay Preparation: Add 25 µL of diluted cell membrane preparation to each well.

  • Radioligand Addition: Add 25 µL of the appropriate radioligand (at a final concentration equal to its Kd value) to all wells.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of the plates through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove non-specific binding.

  • Scintillation Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

Data Analysis: The percentage inhibition for each compound is calculated relative to the control wells (DMSO only). Compounds exhibiting significant inhibition (e.g., >50%) are selected as "hits" for further characterization.

Protocol 2: Secondary Assay - In Vitro Neurotransmitter Uptake Assay

This functional assay measures the ability of hit compounds to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the target transporter. This confirms the mechanism of action and provides a functional measure of potency (IC₅₀).

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET, cultured in 24- or 96-well plates

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin (5-HT), [³H]Norepinephrine

  • Uptake Buffer (e.g., 5 mM Tris, 7.5 mM HEPES, 120 mM NaCl, 5.4 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 1 mM ascorbic acid, 5 mM glucose, pH 7.1)[2]

  • Serial dilutions of hit compounds

  • Lysis buffer (e.g., 1% SDS in PBS)

  • Scintillation counter

Procedure:

  • Cell Culture: Plate the appropriate cells in multi-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with uptake buffer. Add the uptake buffer containing serial dilutions of the test compounds to the wells and incubate at 37°C for 20 minutes.[2]

  • Initiation of Uptake: Add the radiolabeled neurotransmitter (e.g., [³H]Dopamine at a final concentration of 20 nM) to each well and incubate for a short period (e.g., 5 minutes) at 37°C.[2]

  • Termination of Uptake: Rapidly wash the cells three times with ice-cold uptake buffer to stop the uptake process.[2]

  • Cell Lysis: Lyse the cells by adding lysis buffer and incubating overnight.[2]

  • Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis: The IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for a series of this compound derivatives screened against monoamine transporters.

Table 1: Primary HTS Hit Summary

Compound IDConcentration (µM)% Inhibition DAT% Inhibition SERT% Inhibition NETHit Designation
PD-0011085.215.620.3DAT Selective
PD-0021012.178.95.4SERT Selective
PD-003105.89.282.1NET Selective
PD-0041065.472.818.9Dual DAT/SERT
PD-005103.24.56.1Inactive

Table 2: Secondary Assay - Potency and Selectivity Profile of Hits

Compound IDDAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)DAT/SERT SelectivityDAT/NET Selectivity
PD-00121>1000>1000>47.6>47.6
PD-002>10007.6>1000--
PD-00445388500.8418.9
Cocaine (Ref.)2503504001.41.6

Visualizations

Signaling Pathway

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_synapse Dopamine Dopamine_Vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) Dopamine_pre Dopamine DAT->Dopamine_pre Dopamine_synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_synapse->Dopamine_Receptor Binding Signaling_Cascade Signaling Cascade Dopamine_Receptor->Signaling_Cascade Activation Piperidine_Derivative Piperidine Derivative (Inhibitor) Piperidine_Derivative->DAT Inhibition

Caption: Dopamine signaling at the synapse and the inhibitory action of piperidine derivatives on DAT.

Experimental Workflow

HTS_Workflow cluster_primary_screen Primary HTS cluster_secondary_screen Hit Confirmation & Characterization cluster_lead_optimization Lead Optimization Compound_Library Compound Library (Piperidine Derivatives) Single_Point_Assay Single-Point Radioligand Binding Assay (384-well) Compound_Library->Single_Point_Assay Hit_Identification Hit Identification (>50% Inhibition) Single_Point_Assay->Hit_Identification Dose_Response Dose-Response Curves (IC50 Determination) Hit_Identification->Dose_Response Functional_Assay Neurotransmitter Uptake Assay Dose_Response->Functional_Assay Selectivity_Panel Selectivity Profiling (DAT, SERT, NET) Functional_Assay->Selectivity_Panel SAR_Studies Structure-Activity Relationship (SAR) Selectivity_Panel->SAR_Studies Lead_Candidate Lead Candidate Selection SAR_Studies->Lead_Candidate

Caption: High-throughput screening workflow for identifying monoamine transporter inhibitors.

References

Application Notes and Protocols: Ethyl 2-(piperidin-3-yl)acetate hydrochloride in Alzheimer's Disease Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application of Ethyl 2-(piperidin-3-yl)acetate hydrochloride as a therapeutic agent for Alzheimer's disease. Based on the known activities of structurally similar piperidine derivatives, this document outlines hypothetical mechanisms of action, detailed experimental protocols for its evaluation, and representative data. This information is intended to guide researchers in the investigation of this and similar compounds for neurodegenerative disease therapeutics.

Introduction to Alzheimer's Disease and Therapeutic Strategies

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[1][2] The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles.[3] Two key therapeutic strategies currently pursued in AD drug development are the inhibition of acetylcholinesterase (AChE) and the modulation of γ-secretase.

  • Acetylcholinesterase Inhibition: In AD, there is a decline in the levels of the neurotransmitter acetylcholine (ACh).[4] AChE inhibitors prevent the breakdown of ACh, thereby increasing its availability in the synaptic cleft and enhancing cholinergic neurotransmission.[2][4] Several currently approved AD drugs, such as donepezil, are AChE inhibitors.[1]

  • γ-Secretase Modulation: The Aβ peptides, particularly the aggregation-prone 42-amino-acid form (Aβ42), are generated from the amyloid precursor protein (APP) by the enzymatic action of β-secretase and γ-secretase.[5][6] γ-Secretase modulators (GSMs) are small molecules that allosterically bind to the γ-secretase complex, shifting its cleavage preference to produce shorter, less toxic Aβ species (e.g., Aβ38) at the expense of Aβ42, without inhibiting the overall enzymatic activity, thus avoiding mechanism-based toxicities associated with γ-secretase inhibitors.[3][5][6][7][8]

Given that piperidine moieties are present in several compounds targeting both AChE and γ-secretase, this compound is a compound of interest for investigation in the context of AD therapeutics.

Hypothetical Mechanisms of Action

Based on the existing literature for analogous piperidine-containing compounds, two primary hypothetical mechanisms of action for this compound are proposed:

2.1. Acetylcholinesterase Inhibition

The piperidine ring is a key structural feature in many AChE inhibitors, including the approved drug donepezil.[1] It is hypothesized that the nitrogen atom in the piperidine ring of this compound could interact with key amino acid residues in the active site of AChE, leading to its inhibition.

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Test_Compound Ethyl 2-(piperidin-3-yl)acetate hydrochloride Test_Compound->AChE Inhibits

Caption: Proposed acetylcholinesterase inhibition by this compound.

2.2. Gamma-Secretase Modulation

Piperidine acetic acid derivatives have been identified as potent γ-secretase modulators that directly bind to presenilin-1 (PS1), the catalytic subunit of the γ-secretase complex.[5] It is plausible that this compound could act as a GSM, allosterically modulating the activity of γ-secretase to reduce the production of toxic Aβ42.

GSM_Signaling_Pathway APP Amyloid Precursor Protein (APP) gamma_Secretase γ-Secretase Complex (PS1) APP->gamma_Secretase Cleaved by Abeta42 Aβ42 (Toxic) gamma_Secretase->Abeta42 Produces Abeta40 Aβ40 gamma_Secretase->Abeta40 Produces Abeta38 Aβ38 (Less Toxic) gamma_Secretase->Abeta38 Produces Test_Compound Ethyl 2-(piperidin-3-yl)acetate hydrochloride (GSM) Test_Compound->gamma_Secretase Allosterically Modulates AD_Pathology Alzheimer's Disease Pathology Abeta42->AD_Pathology Leads to

Caption: Proposed gamma-secretase modulation by this compound.

Synthesis and Characterization

The synthesis of this compound can be proposed based on established chemical reactions found in the literature for similar compounds.

3.1. Proposed Synthesis Protocol

A plausible synthetic route could involve the reduction of a corresponding pyridine precursor followed by esterification and salt formation.

Synthesis_Workflow Start Starting Material: Pyridine-3-acetic acid Step1 Reduction (e.g., H2, Pd/C) Start->Step1 Intermediate1 Piperidine-3-acetic acid Step1->Intermediate1 Step2 Esterification (Ethanol, H2SO4) Intermediate1->Step2 Intermediate2 Ethyl 2-(piperidin-3-yl)acetate Step2->Intermediate2 Step3 Salt Formation (HCl in Ethanol) Intermediate2->Step3 Final_Product Final Product: This compound Step3->Final_Product

Caption: Proposed synthetic workflow for this compound.

3.2. Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity. Representative data for similar piperidine derivatives from the literature are presented below.[9]

Technique Expected Observations
¹H NMR Signals corresponding to the piperidine ring protons, the ethyl group protons, and the acetate methylene protons.
Mass Spectrometry (MS) A molecular ion peak corresponding to the mass of the free base and/or fragments consistent with the structure.
Infrared (IR) Spectroscopy Characteristic absorption bands for the ester carbonyl group (C=O) and N-H stretching of the piperidine ring.
Melting Point A sharp melting point for the crystalline hydrochloride salt.

In Vitro Experimental Protocols

4.1. Acetylcholinesterase Inhibition Assay (Ellman's Test)

This assay is a colorimetric method used to determine the AChE inhibitory activity of a compound.[1][2][9]

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add in the following order:

    • Phosphate buffer (pH 8.0).

    • A solution of the test compound at various concentrations.

    • A solution of acetylcholinesterase enzyme.

  • Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding a solution of the substrate, acetylthiocholine iodide, and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Measure the absorbance of the yellow product at a specific wavelength (e.g., 412 nm) over time using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

4.2. In Vitro Gamma-Secretase Modulation Assay

This assay measures the ability of a compound to modulate the production of Aβ peptides in a cell-based system.

Protocol:

  • Culture a suitable cell line that overexpresses human APP (e.g., SH-SY5Y-APP or HEK293-APP) to confluence in appropriate cell culture plates.

  • Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentrations of Aβ42, Aβ40, and Aβ38 in the supernatant using specific enzyme-linked immunosorbent assays (ELISAs).

  • Calculate the percentage change in the levels of each Aβ peptide relative to vehicle-treated control cells.

  • Determine the IC50 value for the reduction of Aβ42 and the EC50 value for the increase of Aβ38.

Hypothetical Data Presentation

The following tables present hypothetical data for this compound based on reported values for similar compounds.

Table 1: Hypothetical Acetylcholinesterase Inhibitory Activity

Compound IC50 (nM)
This compound50
Donepezil (Reference)10
Compound 4e (m-Fluoro derivative)[1]7.1
Compound 4i (p-Methoxy derivative)[1]20.3

Table 2: Hypothetical Gamma-Secretase Modulatory Activity

Compound Aβ42 IC50 (nM) Aβ38 EC50 (nM) Selectivity (Aβ38/Aβ42)
This compound1001201.2
BPN-15606 (Reference GSM)[3]7N/AN/A
Compound 2 (BIIB042)[6]641462.3

In Vivo Experimental Protocol in an AD Mouse Model

To evaluate the in vivo efficacy of this compound, a study in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD or APP/PS1) can be conducted.

Protocol:

  • Acclimate the transgenic mice to the experimental conditions.

  • Divide the mice into groups: vehicle control and different dose levels of the test compound.

  • Administer the compound or vehicle to the mice daily via an appropriate route (e.g., oral gavage) for a specified duration (e.g., 3 months).

  • Monitor the health and body weight of the mice throughout the study.

  • At the end of the treatment period, conduct behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze).

  • Euthanize the mice and collect brain tissue and plasma.

  • Analyze the brain tissue for Aβ plaque load (immunohistochemistry), levels of soluble and insoluble Aβ peptides (ELISA), and markers of neuroinflammation.

  • Analyze plasma for Aβ levels.

  • Conduct pharmacokinetic analysis to determine the brain and plasma concentrations of the compound.

InVivo_Workflow Start AD Transgenic Mice Grouping Grouping: - Vehicle Control - Test Compound (Low, Mid, High Dose) Start->Grouping Treatment Chronic Dosing (e.g., 3 months, oral gavage) Grouping->Treatment Behavioral_Tests Behavioral Assessment (e.g., Morris Water Maze) Treatment->Behavioral_Tests Tissue_Collection Tissue Collection (Brain, Plasma) Behavioral_Tests->Tissue_Collection Analysis Biochemical & Histological Analysis: - Aβ Plaque Load - Aβ Levels (ELISA) - Neuroinflammation Markers - Pharmacokinetics Tissue_Collection->Analysis

Caption: Workflow for an in vivo efficacy study in an Alzheimer's disease mouse model.

Conclusion

This compound represents a promising, albeit hypothetical, lead compound for the development of novel Alzheimer's disease therapeutics. Its structural similarity to known acetylcholinesterase inhibitors and gamma-secretase modulators suggests that it may possess one or both of these activities. The experimental protocols and workflows detailed in these application notes provide a framework for the systematic evaluation of this and similar compounds. Further investigation is warranted to synthesize, characterize, and test the biological activity of this compound to validate its therapeutic potential for Alzheimer's disease.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Derivatives from Ethyl 2-(piperidin-3-yl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the synthesis of derivatives from Ethyl 2-(piperidin-3-yl)acetate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Why is my N-alkylation or N-acylation reaction of this compound giving a low yield?

A1: Low yields in these reactions can stem from several factors. Firstly, the starting material is a hydrochloride salt. The piperidine nitrogen is protonated, rendering it non-nucleophilic. It is crucial to neutralize the salt with a base to liberate the free secondary amine before proceeding with the reaction. Secondly, steric hindrance from the acetate group at the 3-position can slow down the reaction rate compared to unsubstituted piperidines. Incomplete reaction due to insufficient reaction time or temperature, or suboptimal choice of base and solvent can also contribute to low yields.[1][2]

Q2: What are the best bases to use for reactions with this compound?

A2: For N-alkylation with alkyl halides, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are effective.[1][2] For amide couplings (N-acylation), non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used to scavenge the acid produced during the reaction without competing with the nucleophilic piperidine.[3][4] It is recommended to use at least two equivalents of base: one to neutralize the hydrochloride salt and one to neutralize the acid generated during the reaction.

Q3: I am observing the formation of multiple products in my N-alkylation reaction. What could be the cause?

A3: Over-alkylation, resulting in a quaternary ammonium salt, can occur if an excess of the alkylating agent is used or if the reaction is left for too long.[1] To minimize this, it is advisable to use the alkylating agent as the limiting reagent and to monitor the reaction closely using techniques like TLC or LC-MS.[5]

Q4: My amide coupling reaction is sluggish and gives a poor yield. How can I improve it?

A4: Amide coupling reactions can be challenging due to the need to activate the carboxylic acid. If standard coupling reagents like EDC/HCl are not effective, consider using a more powerful activating agent such as HATU.[6][7] Adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can also improve the efficiency of EDC-mediated couplings by forming a more reactive intermediate and minimizing side reactions.[8][9] Ensure that anhydrous conditions are maintained, as water can hydrolyze the activated intermediate.[6]

Q5: How do I remove the Boc protecting group if I am using N-Boc-protected Ethyl 2-(piperidin-3-yl)acetate?

A5: The tert-butyloxycarbonyl (Boc) group is typically removed under acidic conditions. A common and effective method is using a solution of hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[10] Another widely used reagent is trifluoroacetic acid (TFA) in dichloromethane (DCM).[10] The choice of reagent and conditions may depend on the presence of other acid-sensitive functional groups in your molecule.

Troubleshooting Guides

Low Yield in N-Alkylation
Symptom Possible Cause Suggested Solution
No or minimal product formation.Incomplete neutralization of the hydrochloride salt.Use at least 2 equivalents of a suitable base (e.g., K₂CO₃, DIPEA). Consider stirring the starting material with the base for 30-60 minutes before adding the alkylating agent.
Reaction stalls with starting material remaining.Insufficient reactivity of the alkylating agent or steric hindrance.Increase the reaction temperature. Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl iodide). Prolong the reaction time and monitor by TLC/LC-MS.
Formation of a quaternary ammonium salt.Excess of the alkylating agent.Use the alkylating agent as the limiting reagent (e.g., 1.0-1.1 equivalents). Add the alkylating agent slowly to the reaction mixture.
Difficulty in product isolation.The product may be soluble in the aqueous phase during workup.After basifying the reaction mixture, extract with a suitable organic solvent multiple times. If the product is highly polar, consider a salt extraction or using a different workup procedure.
Low Yield in Amide Coupling (N-Acylation)
Symptom Possible Cause Suggested Solution
No or minimal product formation.Inefficient activation of the carboxylic acid.Use a more potent coupling reagent like HATU. Add HOBt as an additive when using EDC/HCl.[4][9]
Starting materials remain unreacted.Amine is protonated and non-nucleophilic.Ensure at least 2 equivalents of a non-nucleophilic base (e.g., DIPEA) are used to neutralize the hydrochloride salt and the acid generated.
Hydrolysis of the activated ester.Presence of water in the reaction.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
Racemization of the chiral center (if applicable).High reaction temperature or prolonged reaction time.Perform the reaction at a lower temperature (e.g., 0 °C). Use additives like HOBt which are known to suppress racemization.[6]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation
  • Neutralization: To a solution of this compound (1.0 eq.) in anhydrous DMF or acetonitrile, add a suitable base (e.g., K₂CO₃, 2.5 eq.).

  • Reaction: Stir the mixture at room temperature for 30 minutes. Add the alkyl halide (1.1 eq.) dropwise.

  • Monitoring: Stir the reaction at room temperature or heat to 50-70 °C if necessary. Monitor the progress by TLC or LC-MS.[2]

  • Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
  • Activation: To a solution of the carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and this compound (1.1 eq.) in anhydrous DCM or DMF, add DIPEA (2.5 eq.).[3]

  • Coupling: Cool the mixture to 0 °C in an ice bath. Add EDC/HCl (1.2 eq.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-24 hours. Monitor by TLC or LC-MS.[4]

  • Work-up: Dilute the reaction mixture with an organic solvent. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.[4]

Protocol 3: Synthesis of a Urea Derivative
  • Neutralization: To a solution of this compound (1.0 eq.) and a non-nucleophilic base like pyridine (1.75 eq.) in anhydrous DMF, add the desired isocyanate or aryl chloroformate (1.0 eq.).[11]

  • Reaction: Stir the mixture at the appropriate temperature (this may range from room temperature to reflux, depending on the reactivity of the electrophile).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture and purify by flash column chromatography to obtain the desired urea derivative.[11]

Quantitative Data Summary

The following table provides representative yields for common derivatization reactions of substituted piperidines. Actual yields may vary depending on the specific substrates and reaction conditions.

Reaction Type Derivative Typical Yield Range Reference
N-AlkylationN-Benzyl derivative60-85%[2]
N-AlkylationN-Methyl derivative70-90%[1]
Amide CouplingN-Benzoyl derivative50-80%[12]
Urea FormationN-Phenylurea derivative55-95%[11]

Visualizations

experimental_workflow cluster_start Starting Material cluster_neutralization Neutralization cluster_derivatization Derivatization Pathways cluster_workup Work-up & Purification cluster_product Final Product start Ethyl 2-(piperidin-3-yl)acetate Hydrochloride neutralization Add Base (e.g., K2CO3 or DIPEA) in anhydrous solvent start->neutralization alkylation N-Alkylation (Alkyl Halide) neutralization->alkylation Pathway A acylation N-Acylation (Acid Chloride / Anhydride) neutralization->acylation Pathway B amide_coupling Amide Coupling (Carboxylic Acid + Coupling Reagent) neutralization->amide_coupling Pathway C urea_formation Urea Formation (Isocyanate / Chloroformate) neutralization->urea_formation Pathway D workup Aqueous Work-up alkylation->workup acylation->workup amide_coupling->workup urea_formation->workup purification Chromatography / Recrystallization workup->purification product Desired Derivative purification->product

Caption: General experimental workflow for the derivatization of Ethyl 2-(piperidin-3-yl)acetate HCl.

troubleshooting_logic start Low Reaction Yield check_neutralization Was the HCl salt fully neutralized? (≥2 eq. base) start->check_neutralization check_conditions Are reaction conditions optimal? (Solvent, Temp., Time) check_neutralization->check_conditions Yes solution_base Increase base equivalents. Pre-stir with base. check_neutralization->solution_base No check_reagents Are reagents of good quality? (Anhydrous, Purity) check_conditions->check_reagents Yes solution_conditions Increase temperature/time. Switch to a higher boiling solvent. check_conditions->solution_conditions No check_sterics Is steric hindrance a major factor? check_reagents->check_sterics Yes solution_reagents Use fresh, anhydrous reagents. Use a more potent coupling agent. check_reagents->solution_reagents No solution_sterics Increase reaction time/temperature. Use a less bulky reagent. check_sterics->solution_sterics Yes

Caption: Troubleshooting decision tree for low yield reactions.

References

Technical Support Center: Optimizing N-Alkylation of Ethyl 2-(piperidin-3-yl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of "Ethyl 2-(piperidin-3-yl)acetate hydrochloride".

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My N-alkylation reaction of this compound shows low or no conversion. What are the potential causes and solutions?

A1: Low or no conversion in N-alkylation reactions can stem from several factors. Firstly, since the starting material is a hydrochloride salt, a sufficient amount of base is crucial to both neutralize the salt and facilitate the deprotonation of the piperidine nitrogen, which is necessary for it to act as a nucleophile.

Troubleshooting Steps:

  • Insufficient Base: Ensure at least two equivalents of a suitable base are used—one to neutralize the hydrochloride and one to promote the reaction. For bases like potassium carbonate (K₂CO₃), which is moderately strong, using a slight excess (2.2-2.5 equivalents) can be beneficial.

  • Base Strength: If a weak base was used, consider switching to a stronger, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or N,N-diisopropylethylamine (DIPEA, Hunig's base). For particularly stubborn reactions, a very strong base like sodium hydride (NaH) can be employed, though caution is required due to its reactivity.

  • Reaction Temperature: Some N-alkylation reactions require heating to proceed at a reasonable rate. If the reaction was performed at room temperature, consider increasing the temperature, for example, to 50-80 °C.

  • Solvent Choice: The choice of solvent is critical for reagent solubility. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally effective for this type of reaction. If your reagents are not fully dissolved, switching to a more suitable solvent can improve the reaction rate.

  • Reagent Quality: Ensure that the alkylating agent and solvents are anhydrous and of high purity, as water and other impurities can interfere with the reaction.

Q2: I am observing a significant amount of over-alkylation, resulting in the formation of a quaternary ammonium salt. How can I improve the selectivity for mono-alkylation?

A2: Over-alkylation is a common side reaction when alkylating secondary amines, as the resulting tertiary amine can be more nucleophilic than the starting secondary amine.

Strategies to Promote Mono-alkylation:

  • Control Stoichiometry: Use a molar excess of the amine starting material relative to the alkylating agent. This increases the probability that the alkylating agent will react with the more abundant secondary amine.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump over an extended period helps to maintain a low concentration of the electrophile, which significantly reduces the likelihood of a second alkylation event on the desired product.[1]

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature can sometimes improve selectivity by favoring the initial, desired alkylation over the subsequent, undesired one.

  • Alternative Method - Reductive Amination: Reductive amination is an excellent alternative that inherently avoids over-alkylation. This method involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. This two-step, one-pot process is highly selective for the formation of the tertiary amine.[2]

Q3: My reductive amination reaction is not proceeding efficiently. What are the common pitfalls and how can I optimize the reaction?

A3: Reductive amination is a robust method, but its success depends on the efficient formation of the iminium intermediate and its subsequent reduction.

Optimization Strategies for Reductive Amination:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild and selectively reduces the iminium ion in the presence of the starting aldehyde or ketone.[3][4]

  • pH Control: The formation of the iminium ion is pH-dependent. Adding a catalytic amount of a weak acid, such as acetic acid, can facilitate this step.

  • Anhydrous Conditions: Ensure that all reagents and the solvent are anhydrous, as water can hydrolyze the iminium intermediate and hinder the reaction.

  • Reaction Time: While some reductive aminations are rapid, others may require several hours to overnight for completion. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.

Q4: I am having difficulty with the work-up and purification of my N-alkylated product. Do you have any recommendations?

A4: The work-up and purification strategy will depend on the properties of your final product.

General Purification Guidance:

  • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is typically performed. This usually involves quenching the reaction with water or a saturated aqueous solution of sodium bicarbonate, followed by extraction with an organic solvent like ethyl acetate or dichloromethane.

  • Acid-Base Extraction: If your product is basic, you can use acid-base extraction to separate it from non-basic impurities. Extract the organic layer with a dilute acid (e.g., 1M HCl) to protonate your product and move it to the aqueous layer. Then, basify the aqueous layer and re-extract your product with an organic solvent.

  • Chromatography: For challenging separations, column chromatography on silica gel is a common and effective purification method. A solvent system with a gradient of increasing polarity (e.g., ethyl acetate in hexanes) is often used.

Data Presentation

The following tables provide representative quantitative data for the N-alkylation of piperidine derivatives using direct alkylation and reductive amination. Please note that the yields are for analogous reactions and may vary for "this compound".

Table 1: Representative Yields for Direct N-Alkylation of Piperidine Derivatives

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl BromideK₂CO₃DMF80485[5]
Ethyl IodideNaHTHF25678[5]
Methyl IodideK₂CO₃Acetone50582[5]
Propargyl BromideCs₂CO₃Acetonitrile25875[5]

Table 2: Representative Yields for Reductive Amination of Amines with Aldehydes

AldehydeReducing AgentSolventTemperatureTime (h)Yield (%)Reference
BenzaldehydeNaBH(OAc)₃DichloromethaneRoom Temp4-12>90[2]
4-FluorobenzaldehydeNaBH(OAc)₃DichloromethaneRoom Temp492[6]
Various AldehydesNaBH(OAc)₃1,2-DichloroethaneRoom Temp1-24Generally High[3][4]

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the direct N-alkylation of this compound.

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (K₂CO₃) (2.2 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reagent Addition: Stir the mixture at room temperature and add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-70 °C if necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation via Reductive Amination

This protocol provides a general method for the N-alkylation of this compound using reductive amination.

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the corresponding aldehyde or ketone (1.1 eq), and a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Base Addition: Add a non-nucleophilic base like triethylamine (Et₃N) (1.1 eq) to neutralize the hydrochloride salt.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Mandatory Visualization

experimental_workflow_direct_alkylation start Start reagents Combine: - Ethyl 2-(piperidin-3-yl)acetate HCl - Base (e.g., K2CO3) - Anhydrous Solvent (e.g., DMF) start->reagents add_alkyl_halide Add Alkyl Halide (dropwise) reagents->add_alkyl_halide reaction Stir at RT or Heat (Monitor by TLC/LC-MS) add_alkyl_halide->reaction workup Aqueous Work-up (Quench, Extract) reaction->workup purification Purify (Column Chromatography) workup->purification end N-Alkylated Product purification->end

Caption: Workflow for Direct N-Alkylation.

experimental_workflow_reductive_amination start Start reagents Combine: - Ethyl 2-(piperidin-3-yl)acetate HCl - Aldehyde/Ketone - Base (e.g., Et3N) - Anhydrous Solvent (e.g., DCM) start->reagents imine_formation Stir at RT (Imine Formation) reagents->imine_formation add_reducing_agent Add Reducing Agent (e.g., NaBH(OAc)3) imine_formation->add_reducing_agent reaction Stir at RT (Monitor by TLC/LC-MS) add_reducing_agent->reaction workup Aqueous Work-up (Quench, Extract) reaction->workup purification Purify (Column Chromatography) workup->purification end N-Alkylated Product purification->end

Caption: Workflow for N-Alkylation via Reductive Amination.

References

"Ethyl 2-(piperidin-3-yl)acetate hydrochloride" side product formation and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(piperidin-3-yl)acetate hydrochloride. The following information is designed to help you identify and mitigate the formation of common side products during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method is the catalytic hydrogenation of ethyl 2-(pyridin-3-yl)acetate. This precursor is reduced to the corresponding piperidine, followed by the formation of the hydrochloride salt. A typical process involves using a catalyst such as Palladium on carbon (Pd/C) or Rhodium on alumina (Rh/Al₂O₃) under a hydrogen atmosphere[1].

Q2: What are the primary side products I should be aware of during the synthesis?

The main potential side products include:

  • Incompletely hydrogenated intermediates: Such as ethyl 2-(1,2,3,6-tetrahydropyridin-3-yl)acetate and ethyl 2-(1,2,5,6-tetrahydropyridin-3-yl)acetate.

  • N-alkylated piperidine: Formation of a tertiary amine by the reaction of the piperidine product with the ethyl acetate solvent or starting material.

  • N-oxide formation: Oxidation of the piperidine nitrogen to form the corresponding N-oxide.

Q3: How can I monitor the progress of the reaction and the formation of side products?

Techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) are effective for monitoring the reaction. These methods can help in identifying the presence of the starting material, the desired product, and any potential impurities. For detailed structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.

Q4: What are the recommended storage conditions for this compound?

The hydrochloride salt is generally a stable solid. It should be stored in a well-sealed container in a cool, dry place to prevent moisture absorption, which it is slightly prone to[1].

Troubleshooting Guides

Issue 1: Incomplete Hydrogenation of the Pyridine Ring

Question: My final product contains significant amounts of partially hydrogenated intermediates. How can I drive the reaction to completion?

Answer: Incomplete hydrogenation is a common issue when reducing pyridine rings. Several factors can contribute to this, including catalyst activity, reaction time, and hydrogen pressure.

Root Causes and Mitigation Strategies:

Potential Cause Mitigation Strategy Expected Outcome
Catalyst Deactivation Ensure the use of a fresh, high-quality catalyst. Catalyst poisoning can occur from impurities in the starting material or solvent. Pre-treating the starting material to remove potential poisons can be beneficial.Increased reaction rate and complete conversion to the piperidine ring.
Insufficient Reaction Time Monitor the reaction progress using TLC or GC-MS. Continue the reaction until the starting material and any intermediates are no longer detected.Complete consumption of starting material and intermediates, leading to a higher yield of the desired product.
Inadequate Hydrogen Pressure Increase the hydrogen pressure within the safe limits of your reactor. Higher pressure can enhance the rate of hydrogenation.[1]Faster reaction times and a more complete reduction of the pyridine ring.
Suboptimal Temperature While higher temperatures can increase the reaction rate, they can also lead to side reactions. Optimize the temperature to find a balance between reaction speed and selectivity.Improved reaction efficiency and minimized side product formation.
Issue 2: Formation of N-Alkylated Side Products

Question: I am observing a side product with a higher molecular weight, which I suspect is an N-alkylated derivative. How can I prevent this?

Answer: The secondary amine of the piperidine ring is nucleophilic and can react with electrophiles present in the reaction mixture, such as the ethyl acetate solvent or even the starting material under certain conditions.

Root Causes and Mitigation Strategies:

Potential Cause Mitigation Strategy Expected Outcome
Reaction with Solvent If using ethyl acetate as a solvent for the free base, minimize the reaction time and temperature. Alternatively, consider using a less reactive solvent for workup and purification steps.Reduced formation of N-acetyl and N-ethyl piperidine derivatives.
Reaction with Starting Material/Product This is less common during hydrogenation but can occur during workup or if the reaction stalls. Ensure complete conversion of the starting material and purify the product promptly after the reaction is complete.Minimized formation of dimeric and other N-alkylated impurities.
Issue 3: Presence of N-Oxide Impurities

Question: My product analysis shows the presence of an impurity with a mass corresponding to the N-oxide of my product. How did this form and how can I avoid it?

Answer: The nitrogen atom in the piperidine ring can be susceptible to oxidation, leading to the formation of a stable N-oxide. This can occur during the synthesis or subsequent workup if oxidizing agents are present or if the product is exposed to air for extended periods under certain conditions.

Root Causes and Mitigation Strategies:

Potential Cause Mitigation Strategy Expected Outcome
Air Oxidation Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.Prevention of aerial oxidation of the piperidine nitrogen.
Presence of Oxidizing Agents Ensure all reagents and solvents are free from peroxides or other oxidizing impurities.A cleaner reaction profile with no N-oxide formation.
Storage of the Free Base If the free base of ethyl 2-(piperidin-3-yl)acetate is isolated, it is more prone to oxidation than the hydrochloride salt. Store the free base under an inert atmosphere and for a limited time before converting it to the hydrochloride salt.Enhanced stability of the intermediate and prevention of N-oxide formation prior to salt formation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the catalytic hydrogenation of ethyl 2-(pyridin-3-yl)acetate.

Materials:

  • Ethyl 2-(pyridin-3-yl)acetate

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (anhydrous)

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol

Procedure:

  • In a suitable hydrogenation reactor, dissolve ethyl 2-(pyridin-3-yl)acetate (1 equivalent) in anhydrous ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen (e.g., 50-100 psi) and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(piperidin-3-yl)acetate as an oil.

  • Dissolve the crude oil in diethyl ether or isopropanol and cool in an ice bath.

  • Slowly add a solution of HCl in the corresponding solvent until precipitation is complete.

  • Stir the resulting slurry for 1-2 hours at 0°C.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Protocol 2: Purification by Recrystallization

If the final product contains impurities, recrystallization can be an effective purification method.

Materials:

  • Crude this compound

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve the crude hydrochloride salt in a minimal amount of hot ethanol.

  • If any insoluble material is present, filter the hot solution.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • For further precipitation, the flask can be placed in an ice bath or refrigerator.

  • If crystallization is slow to initiate, scratching the inside of the flask with a glass rod or adding a seed crystal can be helpful.

  • Once crystallization is complete, collect the crystals by filtration.

  • Wash the crystals with a small amount of cold ethanol or a mixture of ethanol and diethyl ether.

  • Dry the purified crystals under vacuum.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Ethyl 2-(pyridin-3-yl)acetate Hydrogenation Catalytic Hydrogenation (Pd/C, H2, Ethanol) Start->Hydrogenation Intermediate Ethyl 2-(piperidin-3-yl)acetate (Free Base) Hydrogenation->Intermediate Salt_Formation HCl Addition (in Diethyl Ether) Intermediate->Salt_Formation Product This compound Salt_Formation->Product Recrystallization Recrystallization (Ethanol/Diethyl Ether) Product->Recrystallization Pure_Product Purified Product Recrystallization->Pure_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Problem Side Product Detected Incomplete_H2 Incomplete Hydrogenation? Problem->Incomplete_H2 N_Alkylation N-Alkylation? Problem->N_Alkylation N_Oxide N-Oxide Formation? Problem->N_Oxide Sol_Incomplete_H2 Increase H2 Pressure Increase Reaction Time Change Catalyst Incomplete_H2->Sol_Incomplete_H2 Yes Sol_N_Alkylation Change Solvent Optimize Temperature Prompt Purification N_Alkylation->Sol_N_Alkylation Yes Sol_N_Oxide Inert Atmosphere Check Reagent Purity Store as HCl Salt N_Oxide->Sol_N_Oxide Yes

Caption: Troubleshooting logic for side product formation.

References

Purification techniques for "Ethyl 2-(piperidin-3-yl)acetate hydrochloride" reaction products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of "Ethyl 2-(piperidin-3-yl)acetate hydrochloride" reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted Starting Material: Residual ethyl 2-(pyridin-3-yl)acetate from an incomplete reduction of the pyridine ring.

  • Partially Reduced Intermediates: Tetrahydropyridine derivatives.

  • Over-reduced Products: Piperidine ring opening or ester reduction byproducts, depending on the reaction conditions.

  • Catalyst Residues: Traces of metal catalysts (e.g., Palladium, Platinum, Rhodium) if hydrogenation is employed.

  • Solvent and Reagent Residues: Residual solvents from the reaction or workup, and byproducts from reagents used.

Q2: My purified this compound is a yellowish oil instead of a white solid. What could be the cause?

A2: The hydrochloride salt of Ethyl 2-(piperidin-3-yl)acetate should be a white to off-white solid. An oily or discolored appearance often suggests the presence of impurities or residual solvent. The free base form of the compound is more likely to be an oil. Ensure that the hydrochloride salt formation was complete and that the product is thoroughly dried under vacuum. If the issue persists, further purification by recrystallization or column chromatography may be necessary.

Q3: I am observing significant tailing of my product spot on the TLC plate during analysis. What is causing this?

A3: Tailing is a common issue when analyzing basic compounds like piperidine derivatives on standard silica gel TLC plates. The basic nitrogen atom of the piperidine ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation and elongated spots. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), to your TLC developing solvent.

Q4: How can I convert the free base of Ethyl 2-(piperidin-3-yl)acetate to its hydrochloride salt?

A4: To form the hydrochloride salt, dissolve the purified free base in a suitable anhydrous solvent like diethyl ether or ethyl acetate. Then, introduce anhydrous hydrogen chloride. This can be done by bubbling dry HCl gas through the solution or by the dropwise addition of a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether or dioxane). The hydrochloride salt will typically precipitate from the solution and can be collected by filtration, washed with a cold portion of the solvent, and dried under vacuum.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Steps
Product is too soluble in the chosen solvent. Select a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Perform small-scale solvent screening to identify the optimal solvent.
Too much solvent was used. Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of the product in solution upon cooling, reducing the yield.
Cooling was too rapid. Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals before further cooling in an ice bath. Rapid cooling can trap impurities and lead to smaller crystals that are harder to filter.
Incomplete precipitation. After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. If precipitation is still slow, gently scratching the inside of the flask with a glass rod at the solvent line can induce crystallization.
Issue 2: Poor Separation During Column Chromatography
Possible Cause Troubleshooting Steps
Strong interaction with silica gel (Tailing). Add a basic modifier like triethylamine (0.5-1% v/v) to the eluent to reduce interactions with the acidic silica gel. This will improve the peak shape and separation.[1]
Incorrect solvent system. Develop an appropriate solvent system using TLC first. The desired product should have an Rf value of approximately 0.2-0.4 for good separation. A common starting point for piperidine derivatives is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate).
Column overloading. Do not exceed the separation capacity of the column. A general guideline is to load an amount of crude material that is 1-5% of the weight of the silica gel.
Improperly packed column. Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling of the eluent, which leads to poor separation.
Co-elution with a similar polarity impurity. A gradient elution, where the polarity of the solvent system is gradually increased during the separation, may be necessary to resolve compounds with close Rf values.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is adapted from general procedures for the purification of piperidine salts.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, or mixtures like ethanol/diethyl ether). A suitable solvent will dissolve the compound when hot but not at room temperature. For the (R)-isomer, recrystallization from ethyl acetate has been reported to be effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography of Ethyl 2-(piperidin-3-yl)acetate (Free Base)

This protocol describes the purification of the free base form. The purified free base can then be converted to the hydrochloride salt.

  • Column Preparation:

    • Select a column of appropriate size.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pack the column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude free base in a minimal amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

    • Carefully add the sample to the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) containing 0.5-1% triethylamine.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base.

Protocol 3: Acid-Base Extraction

This protocol is useful for separating the basic Ethyl 2-(piperidin-3-yl)acetate from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Acidic Wash:

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic product will be protonated and move into the aqueous layer, while neutral impurities will remain in the organic layer.

    • Separate the two layers. The organic layer can be discarded if it only contains neutral impurities.

  • Basification and Re-extraction:

    • Cool the acidic aqueous layer in an ice bath.

    • Slowly add a concentrated base (e.g., 10M NaOH solution) until the pH is greater than 10 to deprotonate the product back to its free base form.

    • Extract the free base back into an organic solvent (e.g., diethyl ether or ethyl acetate) by performing several extractions.

  • Drying and Concentration:

    • Combine the organic extracts.

    • Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter and concentrate the solution under reduced pressure to obtain the purified free base.

Data Presentation

Table 1: Solvent Systems for Purification

Purification TechniqueCompound FormRecommended Solvent SystemNotes
Recrystallization Hydrochloride SaltEthyl Acetate or Isopropanol/Diethyl EtherSolvent choice is crucial and should be determined experimentally.
Column Chromatography Free BaseHexane/Ethyl Acetate with 0.5-1% TriethylamineThe ratio of hexane to ethyl acetate should be optimized using TLC.
Acid-Base Extraction BothDiethyl Ether or Ethyl Acetate and 1M HCl / 10M NaOHA robust method for removing non-basic impurities.

Visualizations

experimental_workflow crude Crude Reaction Product acid_base Acid-Base Extraction crude->acid_base Initial Cleanup column Column Chromatography (Free Base) crude->column Alternative Start acid_base->column Further Purification hcl_formation HCl Salt Formation acid_base->hcl_formation recrystallization Recrystallization (HCl Salt) column->recrystallization If product is solid after chromatography column->hcl_formation pure_product Pure Ethyl 2-(piperidin-3-yl)acetate Hydrochloride recrystallization->pure_product hcl_formation->recrystallization

Caption: A general workflow for the purification of this compound.

troubleshooting_column start Poor Separation in Column Chromatography tailing Is there significant tailing? start->tailing add_tea Add 0.5-1% Triethylamine to eluent tailing->add_tea Yes no_separation Are spots not separating? tailing->no_separation No end Improved Separation add_tea->end optimize_solvent Optimize solvent system using TLC (target Rf ~0.3) no_separation->optimize_solvent Yes overloading Is the column overloaded? no_separation->overloading No gradient Use gradient elution optimize_solvent->gradient gradient->end reduce_load Reduce sample load (1-5% of silica weight) overloading->reduce_load Yes overloading->end No reduce_load->end

Caption: Troubleshooting guide for common issues in column chromatography.

References

Technical Support Center: Improving Stereoselectivity in Reactions with Ethyl 2-(piperidin-3-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with "Ethyl 2-(piperidin-3-yl)acetate hydrochloride" and related piperidine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to stereoselectivity in your chemical reactions.

Troubleshooting Guide: Low Diastereoselectivity

This guide addresses common issues encountered when a reaction involving a 3-substituted piperidine, such as Ethyl 2-(piperidin-3-yl)acetate, results in a poor ratio of desired to undesired diastereomers.

Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the first parameters I should investigate?

A1: When facing low diastereoselectivity, systematically evaluating the core reaction parameters is the most effective approach. The formation of different diastereomers is influenced by the energy difference between the diastereomeric transition states. Your goal is to maximize this difference.

Initial Troubleshooting Steps:

  • Reaction Temperature: Higher temperatures can provide sufficient energy to overcome the activation barrier for the formation of the less stable, undesired diastereomer, leading to lower selectivity.[1] We recommend screening a range of lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C) to enhance the energy difference between the competing reaction pathways.[1]

  • Solvent: The polarity and coordinating ability of the solvent can stabilize one transition state over another.[1] Experiment with a variety of solvents with different properties (e.g., non-polar like toluene, polar aprotic like dichloromethane or acetonitrile, or polar protic if compatible with your reaction) to find the optimal medium.[1]

  • Catalyst System: If using a catalyst, its structure is critical. For metal-catalyzed reactions, the chiral ligand bound to the metal creates the chiral environment that dictates the stereochemical outcome.[2] For acid-catalyzed reactions, the nature and concentration of the acid can influence the geometry of key intermediates, thereby affecting stereoselectivity.[1]

Q2: I am performing a C-H functionalization at the C2 position of a piperidine ring and getting poor diastereoselectivity. How can the N-substituent and catalyst choice impact my results?

A2: The choice of the nitrogen protecting group (N-Pg) and the catalyst are paramount in controlling stereoselectivity in C-H functionalization reactions. The steric and electronic properties of both the N-substituent and the catalyst's chiral ligand dictate the facial selectivity of the reaction.

For instance, in rhodium-catalyzed C-H functionalization of piperidines, a switch in both the N-protecting group and the chiral dirhodium catalyst can dramatically alter the diastereomeric ratio (d.r.). Studies have shown that changing from an N-Boc group to an N-Bs (brosyl) group, in combination with a change in the rhodium catalyst, can improve the diastereomeric ratio from a non-selective 1:1 to a highly selective >30:1.[3]

Data Presentation: Catalyst and N-Protecting Group Effect on C2-Functionalization

EntryN-Protecting GroupCatalystDiastereomeric Ratio (d.r.)Enantiomeric Excess (% ee)
1N-BocRh₂(S-DOSP)₄1:1N/A
2N-BocRh₂(R-TCPTAD)₄VariableModerate
3N-BsRh₂(R-TPPTTL)₄>30:152-73%

Data adapted from studies on C-H functionalization of piperidine derivatives.[3]

This data clearly illustrates that the interplay between the substrate's protecting group and the chiral catalyst is a critical factor that must be optimized for achieving high diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low diastereoselectivity in reactions involving chiral piperidines?

A1: The primary cause is an insufficient energy difference between the transition states leading to the different diastereomeric products. The stereochemical outcome is determined by which pathway is kinetically favored. Factors like steric hindrance, electronic effects, and catalyst-substrate interactions all influence the energy of these transition states. If these factors do not create a significant energy gap, a mixture of diastereomers will be formed.

Q2: How do I choose an appropriate chiral catalyst or ligand for my reaction?

A2: The selection of a chiral catalyst or ligand is highly reaction-dependent. There is no universal solution. However, general guidance includes:

  • Literature Review: Search for precedents with similar substrates or reaction types. The development of transition-metal-catalyzed enantioselective C-H activation, for example, has led to a wide variety of novel chiral ligands.[2]

  • Ligand Type: Consider the mechanism of your reaction. Bidentate phosphine ligands (e.g., SEGPHOS) are common in rhodium-catalyzed cross-couplings[4], while chiral phosphoric acids and sulfoxides have been used in palladium-catalyzed arylations.[2]

  • Screening: It is often necessary to screen a library of ligands to identify the optimal one for your specific substrate and reaction conditions.

Q3: Can modifying the substrate, other than the N-protecting group, improve diastereoselectivity?

A3: Yes. This is a strategy known as "substrate control." Introducing bulky substituents or directing groups can create a strong steric or electronic bias that favors the formation of one diastereomer. For example, in the epoxidation of tetrahydropyridines, a carboxylic acid group on the substrate can form a hydrogen bond with the amino group, forcing the epoxidation reagent to attack from a specific face of the double bond, leading to high diastereoselectivity.[5]

Q4: My reaction involves the formation of an iminium ion intermediate. How does this affect stereoselectivity?

A4: The geometry of the iminium ion and the facial selectivity of the subsequent nucleophilic attack are crucial. The reaction conditions, such as the acid catalyst and solvent, can influence the stability and conformation of this intermediate.[1] The goal is to create conditions that favor nucleophilic attack from one face of the iminium ion over the other.

Experimental Protocols

General Protocol for a Trial Pictet-Spengler Reaction to Optimize Diastereoselectivity:

This protocol is a representative example for a reaction where stereoselectivity is a key challenge and can be adapted for other reactions involving iminium ion intermediates.

  • Preparation: Dissolve the starting β-arylethylamine (1.0 equivalent) in the chosen solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).[1]

  • Cooling: Cool the solution to the desired starting temperature (e.g., 0 °C).[1]

  • Addition: Add the aldehyde or ketone (1.1 equivalents) to the solution.[1]

  • Catalyst Addition: Slowly add the acid catalyst (e.g., trifluoroacetic acid, 1.2 equivalents) dropwise to the reaction mixture.[1]

  • Reaction: Stir the reaction at the set temperature and monitor its progress by TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[1]

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane).[1]

  • Analysis: Analyze the crude product mixture by ¹H NMR or chiral HPLC to determine the diastereomeric ratio.

This protocol should be repeated while varying the solvent, temperature, and acid catalyst to identify the optimal conditions for high diastereoselectivity.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Diastereoselectivity

G start Low Diastereoselectivity Observed temp Optimize Temperature (e.g., 0°C, -20°C, -78°C) start->temp solvent Screen Solvents (Toluene, DCM, ACN, etc.) start->solvent catalyst Vary Catalyst/Ligand (e.g., Rh, Pd complexes) start->catalyst substrate Modify Substrate (N-Protecting Group, Directing Groups) start->substrate analysis Analyze Diastereomeric Ratio (NMR, HPLC) temp->analysis solvent->analysis catalyst->analysis substrate->analysis improved Selectivity Improved? analysis->improved end Optimized Protocol improved->end  Yes reassess Re-assess Reaction Mechanism improved->reassess  No reassess->start

Caption: A workflow for systematically troubleshooting poor diastereoselectivity.

Diagram 2: Logical Relationship of Key Factors in Stereocontrol

G sub Substrate (Steric/Electronic Properties, N-Pg) ts Transition State Geometry & Energy (ΔΔG‡) sub->ts cat Catalyst System (Metal, Chiral Ligand) cat->ts cond Reaction Conditions (Temp, Solvent, Concentration) cond->ts outcome Stereochemical Outcome (Diastereomeric Ratio) ts->outcome

Caption: Interplay of factors determining the stereochemical outcome of a reaction.

References

Technical Support Center: A Troubleshooting Guide for Piperidine Ring Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for piperidine functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis and modification of piperidine-containing molecules.

Frequently Asked Questions (FAQs)

N-Functionalization

Q1: I am observing significant amounts of a dialkylated byproduct during my N-alkylation reaction. How can I improve the selectivity for mono-alkylation?

A1: Over-alkylation, leading to the formation of quaternary ammonium salts, is a frequent side reaction in the N-alkylation of piperidines, especially with reactive alkylating agents.[1] To favor mono-alkylation, consider the following strategies:

  • Slow Addition of Alkylating Agent: By adding the alkylating agent slowly to a solution of the piperidine, you maintain an excess of the piperidine, which statistically favors the mono-alkylation product.[2] The use of a syringe pump is highly recommended for precise control.[2]

  • Choice of Base: Employing a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA or Hünig's base) can minimize side reactions.[2] Alternatively, an inorganic base like potassium carbonate (K₂CO₃) can be effective.[2]

  • Reaction without Base: In the absence of a base, the reaction generates the hydrohalide salt of the mono-alkylated piperidine. This salt is less nucleophilic than the free amine, which slows down the second alkylation step.[2] However, be aware that the overall reaction rate will be slower.[2]

Q2: My N-acylation reaction is sluggish and resulting in low yields. What steps can I take to improve the reaction efficiency?

A2: Inefficient N-acylation can stem from several factors. Here are some troubleshooting steps to consider:[2]

  • Acylating Agent Reactivity: Acid chlorides are generally more reactive than acid anhydrides. If you are using an anhydride with a less nucleophilic piperidine, switching to the corresponding acid chloride may enhance the reaction rate.[2]

  • Catalyst Use: While many N-acylations proceed without a catalyst, a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, particularly with less reactive acylating agents.[2]

  • Solvent Choice: Ensure the use of anhydrous aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF). Water can hydrolyze the acylating agent, leading to lower yields.[2]

  • Addition of a Base: A tertiary amine base, like triethylamine (TEA) or DIPEA, is typically added to neutralize the acid byproduct (e.g., HCl) formed during the reaction. This prevents the protonation of the starting piperidine, which would render it unreactive.[2]

Q3: My N-arylation reaction is giving low yields and multiple byproducts. What should I investigate first?

A3: Low yields and the formation of multiple products in N-arylation reactions often point towards catalyst deactivation or competing side reactions like hydrodehalogenation and bis-arylation.[1] Key areas to investigate include:

  • Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the oxidation and deactivation of the catalyst.[1]

  • Ligand and Base Combination: The choice of phosphine ligand and base is critical and often depends on the specific substrate. Experimenting with different combinations can help minimize side reactions.[1]

  • Stoichiometry: Using a slight excess of the piperidine starting material relative to the aryl halide can help to reduce the formation of the N,N'-bis-arylated byproduct.[1]

C-H Functionalization

Q4: How can I improve the regioselectivity of C-H functionalization on the piperidine ring?

A4: Achieving site-selectivity at the C2, C3, or C4 positions is a significant challenge due to the presence of multiple, electronically similar C-H bonds.[2] The use of directing groups attached to the piperidine nitrogen is a common and effective strategy to control regioselectivity.[1]

  • Directing Groups: Amides, carbamates, and sulfonamides are examples of suitable protecting groups that can direct functionalization to a specific carbon.[1]

  • Catalyst and Protecting Group Synergy: The choice of both the catalyst and the protecting group can influence which position is functionalized.[1][3] For instance, bulky protecting groups can sterically hinder the C2 position, thereby favoring functionalization at the C4 position.[1][3]

Q5: I am attempting to functionalize the C-H bond at the α-position (C2/C6) of my N-protected piperidine, but I am getting a mixture of regioisomers or no reaction at all. How can I improve α-selectivity?

A5: Enhancing α-selectivity in C-H functionalization requires careful consideration of the directing group and reaction conditions. Rhodium-catalyzed C-H insertion reactions have shown promise in this area. The choice of the N-protecting group and the specific rhodium catalyst are crucial for achieving high selectivity for the C2 position.[3][4]

Q6: Functionalization at the β (C3) or γ (C4) position is proving difficult, with the reaction preferentially occurring at the α-position. How can I direct the functionalization to these more remote positions?

A6: Functionalization at the β and γ positions is more challenging due to the lower reactivity of these C-H bonds compared to the α-position.[2][3] Here are some strategies to overcome this:

  • Steric Hindrance at the α-Position: Introducing bulky substituents at the α-positions can sterically block these sites, favoring functionalization at the more accessible C3 or C4 positions.[2]

  • Catalyst Control: For C4-functionalization, specific rhodium catalysts in combination with certain N-protecting groups can override the electronic preference for the C2 position and direct the reaction to the sterically more accessible C4 position.[3]

  • Indirect C3-Functionalization: Direct C-H functionalization at the C3 position is often difficult due to the electron-withdrawing effect of the nitrogen-protecting group.[3] An alternative approach involves the cyclopropanation of an N-Boc-tetrahydropyridine followed by a reductive and stereoselective ring-opening of the resulting cyclopropane to achieve 3-substituted piperidines.[3]

Stereoselectivity and Purification

Q7: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?

A7: Controlling diastereoselectivity is crucial when functionalizing substituted piperidines. The following factors can be optimized:

  • Chiral Auxiliaries: The use of a chiral auxiliary on the piperidine nitrogen or another part of the molecule can effectively control the stereochemical outcome of the reaction.[2]

  • Catalyst-Controlled Stereoselection: In catalytic reactions, employing a chiral catalyst can induce high levels of diastereoselectivity.[2][3]

  • Substrate Control: Existing stereocenters in the piperidine ring can influence the stereochemical outcome of subsequent reactions.[2]

  • Reaction Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by increasing the energy difference between the diastereomeric transition states.[2]

  • Post-Reaction Epimerization: In some cases, a mixture of diastereomers can be epimerized to the thermodynamically more stable isomer under specific reaction conditions.[2][5]

Q8: What are the best methods for purifying functionalized piperidines?

A8: Purification can be challenging due to the basic nature of the piperidine nitrogen.[2]

  • Column Chromatography: This is the most common method. Using a solvent system containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, can help to prevent peak tailing and improve separation on silica gel.[2]

  • Acid-Base Extraction: This technique can be very effective for separating basic piperidine products from non-basic impurities.

  • Crystallization: If the product is a solid, crystallization can be an excellent method for obtaining highly pure material.

Data Presentation

Table 1: Representative Yields for Site-Selective C-H Functionalization of Piperidines

N-Protecting GroupTarget PositionCatalystAryldiazoacetateYield (%)Diastereomeric Ratio (d.r.)Reference
N-BocC2Rh₂(R-TCPTAD)₄Methyl 2-phenyldiazoacetateModerateVariable[3]
N-BsC2Rh₂(R-TPPTTL)₄Methyl 2-phenyldiazoacetateHigh>30:1[3]
N-α-oxoarylacetylC4Rh₂(S-2-Cl-5-BrTPCP)₄Methyl 2-phenyldiazoacetateHighN/A[3]

Table 2: Conditions for N-Boc Protecting Group Removal

ReagentSolventTemperatureTimeConsiderationsReference
20-50% TFADCMRoom Temp1-2 hoursMost common method.[2]
Formic Acid-Room TempVariesFor more sensitive substrates.[2]
TMSOTfDCMVariesVariesMild Lewis acid condition.[2]

Experimental Protocols

Protocol 1: General Procedure for Mono-N-Alkylation of Piperidine

This protocol is a general guideline for the mono-N-alkylation of piperidine, optimized to minimize over-alkylation.[1]

  • Materials:

    • Piperidine (1.1 eq)

    • Alkyl halide (e.g., alkyl bromide or iodide) (1.0 eq)

    • Anhydrous acetonitrile (MeCN)

    • Syringe pump

    • Round-bottom flask

    • Magnetic stirrer

    • Inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • Set up a round-bottom flask under an inert atmosphere.

    • To the flask, add piperidine (1.1 equivalents) and anhydrous acetonitrile to make a 0.1 M solution.

    • Begin stirring the solution at room temperature.

    • Load the alkyl halide (1.0 equivalent) into a syringe and place it on a syringe pump.

    • Slowly add the alkyl halide to the stirred piperidine solution over several hours.[1] The slow addition is crucial to maintain an excess of piperidine in the reaction mixture at all times, thereby minimizing dialkylation.[1]

    • Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).

    • Upon completion, remove the solvent by rotary evaporation.

    • To obtain the free base, dissolve the residue in a mixture of diethyl ether and a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ will be evolved.

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-alkylpiperidine.

Protocol 2: General Procedure for N-Arylation of Piperidine (Buchwald-Hartwig Amination)

This protocol describes a typical Buchwald-Hartwig amination for the N-arylation of piperidine.[1]

  • Materials:

    • Aryl halide (e.g., aryl bromide) (1.0 eq)

    • Piperidine (1.2-1.5 eq)

    • Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)

    • Phosphine ligand (e.g., RuPhos, XPhos, 2-4 mol%)

    • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq)

    • Anhydrous solvent (e.g., Toluene or Dioxane)

    • Schlenk flask or equivalent glassware for inert atmosphere techniques

  • Procedure:

    • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a Schlenk flask.

    • Add the aryl halide (1.0 equivalent) and a stir bar.

    • Evacuate and backfill the flask with inert gas (repeat 3 times).

    • Add the anhydrous solvent, followed by the piperidine (1.2-1.5 equivalents) via syringe.

    • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.

    • Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired N-arylpiperidine.

Mandatory Visualizations

Troubleshooting_N_Alkylation start N-Alkylation Issue: Low yield of mono-alkylated product check_byproduct Major byproduct observed? start->check_byproduct over_alkylation Over-alkylation (Quaternary salt formation) check_byproduct->over_alkylation Yes incomplete_reaction Incomplete Reaction check_byproduct->incomplete_reaction No solution_slow_addition Slowly add alkylating agent (use syringe pump) over_alkylation->solution_slow_addition solution_base Use a sterically hindered base (e.g., DIPEA) over_alkylation->solution_base solution_no_base Run reaction without base over_alkylation->solution_no_base check_reactivity Check Reactivity: - Steric hindrance? - Poor leaving group? incomplete_reaction->check_reactivity solution_conditions Increase reaction temperature or time check_reactivity->solution_conditions Low solution_reagent Use a more reactive alkylating agent check_reactivity->solution_reagent Yes

Caption: Troubleshooting workflow for N-alkylation of piperidines.

CH_Functionalization_Selectivity start Goal: Site-Selective C-H Functionalization c2_node C2-Functionalization (α-position) start->c2_node c3_node C3-Functionalization (β-position) start->c3_node c4_node C4-Functionalization (γ-position) start->c4_node strategy_c2 Use N-Boc or N-Bs protecting group with specific Rhodium catalyst c2_node->strategy_c2 strategy_c3 Indirect Method: 1. Cyclopropanation of   N-Boc-tetrahydropyridine 2. Reductive ring-opening c3_node->strategy_c3 strategy_c4 Use bulky N-protecting group to sterically block C2 position c4_node->strategy_c4 catalyst_c4 Use specific Rhodium catalyst that favors C4 insertion c4_node->catalyst_c4

Caption: Strategies for controlling C-H functionalization site-selectivity.

References

Technical Support Center: Ethyl 2-(piperidin-3-yl)acetate Hydrochloride Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(piperidin-3-yl)acetate hydrochloride. The following sections address common issues encountered during the protection and deprotection of the piperidine nitrogen.

General FAQs and Troubleshooting

This section covers initial problems that can prevent any protecting group strategy from succeeding.

Question: I am trying to protect the piperidine nitrogen of this compound, but the reaction is not working. What is the most common reason for failure?

Answer: The most frequent issue is the presence of the hydrochloride salt. The starting material is an ammonium salt (R₂NH₂⁺ Cl⁻), where the piperidine nitrogen is protonated and therefore not nucleophilic. To attach a protecting group, you must first neutralize the salt to generate the free secondary amine (R₂NH).

Troubleshooting Guide: Neutralizing the Hydrochloride Salt

  • Problem: No reaction or extremely low yield when adding the protecting group reagent directly to the starting material.

  • Solution: Before adding your protecting group reagent (e.g., (Boc)₂O, Cbz-Cl), you must add a base to liberate the free amine.

    • Method 1 (In-Situ Neutralization): Add at least two equivalents of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture containing the hydrochloride salt in an appropriate aprotic solvent (like DCM, THF, or DMF). One equivalent will neutralize the HCl salt, and the second will act as the base for the protection reaction itself.

    • Method 2 (Aqueous Workup): Dissolve the hydrochloride salt in water and add a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the solution is basic (pH > 8). Extract the free amine into an organic solvent (e.g., ethyl acetate, DCM), dry the organic layer with a drying agent (like Na₂SO₄ or MgSO₄), and evaporate the solvent to obtain the free base. This purified free amine can then be used in the protection reaction.

Boc (tert-Butyloxycarbonyl) Protection Strategy

The tert-Butyloxycarbonyl (Boc) group is a common acid-labile protecting group.[1]

FAQs

  • Question: What are the standard conditions for Boc protection of Ethyl 2-(piperidin-3-yl)acetate?

    • Answer: Typically, the free amine is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. Common conditions involve using a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile at room temperature.

  • Question: How can the Boc group be removed?

    • Answer: The Boc group is reliably removed under acidic conditions.[1] Common reagents include trifluoroacetic acid (TFA) in DCM or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane, methanol, or ethyl acetate.[2]

Troubleshooting Guide: Boc Protection & Deprotection

  • Problem: Incomplete Boc protection reaction.

    • Cause 1: Insufficient Base. You may not have added enough base to both neutralize the initial HCl salt and facilitate the reaction with (Boc)₂O.

    • Solution: Ensure at least 2 equivalents of base (e.g., TEA, DIPEA) are used relative to the starting hydrochloride salt.

    • Cause 2: Reagent Purity. The (Boc)₂O may have degraded.

    • Solution: Use fresh or properly stored (Boc)₂O.

  • Problem: Sluggish or incomplete Boc deprotection.

    • Cause: Presence of Water. Anhydrous conditions are often required for efficient deprotection with reagents like HCl in dioxane. Water can interfere with the reaction.

    • Solution: Use anhydrous solvents and reagents. If using TFA, ensure the concentration is sufficient (typically 20-50% in DCM).

Cbz (Carbobenzyloxy) Protection Strategy

The Carbobenzyloxy (Cbz or Z) group is a protecting group typically removed by hydrogenolysis.[1]

FAQs

  • Question: What are the standard conditions for Cbz protection?

    • Answer: The free amine is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base. The reaction is often performed in a two-phase system (e.g., dioxane and aqueous sodium bicarbonate) or in an organic solvent with a tertiary amine base like TEA.

  • Question: How is the Cbz group removed?

    • Answer: The most common method is catalytic hydrogenolysis, using hydrogen gas (H₂) and a palladium catalyst, typically palladium on carbon (Pd/C).[2] Acid-mediated deprotection using HBr in acetic acid or other strong acids is also possible.[3]

Troubleshooting Guide: Cbz Protection & Deprotection

  • Problem: Low yield during Cbz protection.

    • Cause: Reagent Degradation. Benzyl chloroformate is moisture-sensitive and can degrade.

    • Solution: Use fresh, high-quality Cbz-Cl.

  • Problem: Cbz deprotection by hydrogenolysis is slow or fails.

    • Cause 1: Catalyst Poisoning. Sulfur-containing compounds or other impurities can poison the palladium catalyst.

    • Solution: Ensure the substrate is purified before the hydrogenolysis step.

    • Cause 2: Inactive Catalyst. The Pd/C catalyst may be old or inactive.

    • Solution: Use fresh catalyst. Sometimes, adding a small amount of acid (like HCl) can activate the catalyst, but this should be tested carefully.

    • Cause 3: Insufficient Hydrogen Pressure.

    • Solution: Ensure the system is properly sealed and under a positive pressure of hydrogen (a balloon is often sufficient for lab scale, but a Parr shaker may be needed for difficult cases).

Fmoc (9-Fluorenylmethyloxycarbonyl) Protection Strategy

The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[1][4]

FAQs

  • Question: How is the Fmoc group introduced?

    • Answer: The free amine is typically reacted with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions, similar to Boc and Cbz protection.[5] Fmoc-OSu is often preferred as it is more stable than Fmoc-Cl.[5]

  • Question: What are the conditions for Fmoc deprotection?

    • Answer: The Fmoc group is removed with a base.[1] A solution of 20-50% piperidine in a polar aprotic solvent like dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) is standard.[1][6]

Troubleshooting Guide: Fmoc Protection & Deprotection

  • Problem: Side reactions during Fmoc protection with Fmoc-Cl.

    • Cause: Moisture Sensitivity. Fmoc-Cl is highly sensitive to moisture and can hydrolyze, leading to side products.[5]

    • Solution: Use anhydrous conditions and consider using the more stable Fmoc-OSu reagent instead.

  • Problem: Incomplete Fmoc deprotection.

    • Cause: Insufficient Base. The concentration of piperidine may be too low, or the reaction time may be too short, especially for sterically hindered substrates.

    • Solution: Increase the piperidine concentration (e.g., from 20% to 50%) or extend the reaction time. Monitor the reaction by TLC or LCMS to ensure completion.

Data Summary: Protecting Group Comparison

FeatureBoc (tert-Butyloxycarbonyl)Cbz (Carbobenzyloxy)Fmoc (9-Fluorenylmethyloxycarbonyl)
Protection Reagent (Boc)₂OBenzyl Chloroformate (Cbz-Cl)Fmoc-Cl or Fmoc-OSu
Typical Conditions TEA or DIPEA, DCM or THF, 0°C to RTAq. NaHCO₃/Dioxane or TEA/DCM, 0°C to RTAq. NaHCO₃/Dioxane or TEA/DCM, 0°C to RT
Deprotection Method Strong AcidCatalytic Hydrogenolysis or Strong AcidBase
Deprotection Reagents TFA in DCM; 4M HCl in Dioxane[2]H₂, Pd/C; HBr in Acetic Acid[1][3]20-50% Piperidine in DMF[1][6]
Stability Base, HydrogenolysisMild Acid, BaseAcid, Hydrogenolysis
Orthogonality Orthogonal to Cbz and FmocOrthogonal to Boc and FmocOrthogonal to Boc and Cbz[4]

Experimental Protocols

Note: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Free Base Generation from Hydrochloride Salt
  • Dissolve this compound (1.0 eq) in deionized water (10 mL per gram of salt).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) while stirring until the pH of the solution is ~9.

  • Extract the aqueous layer three times with dichloromethane (DCM) (3 x 15 mL per gram of salt).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine as an oil.

Protocol 2: Boc Protection
  • Dissolve the free amine (1.0 eq) in DCM (10 mL per gram).

  • Add triethylamine (TEA) (1.5 eq).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the mixture with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the Boc-protected product.

Protocol 3: Cbz Protection
  • Dissolve the free amine (1.0 eq) in a 1:1 mixture of dioxane and water (10 mL per gram).

  • Cool to 0°C and add sodium bicarbonate (NaHCO₃) (2.5 eq).

  • Add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours.

  • Extract the mixture with ethyl acetate. Wash the organic layer with water and brine.

  • Dry over Na₂SO₄, filter, and concentrate to yield the Cbz-protected product.

Protocol 4: Fmoc Protection
  • Dissolve the free amine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and saturated aqueous NaHCO₃ solution (20 mL per gram).

  • Cool the mixture to 0°C in an ice bath.

  • Add Fmoc-Cl (1.05 eq) portion-wise over 15 minutes.

  • Stir vigorously at 0°C for 1 hour, then at room temperature for 4 hours.

  • Dilute with water and extract with ethyl acetate. Wash the organic layer with 1M HCl and brine.

  • Dry over Na₂SO₄, filter, and concentrate to yield the Fmoc-protected product.

Protocol 5: Boc Deprotection
  • Dissolve the Boc-protected compound (1.0 eq) in DCM (5 mL per gram).

  • Add trifluoroacetic acid (TFA) (10 eq, or a 20-50% v/v solution) at 0°C.

  • Stir at room temperature for 1-2 hours until TLC indicates complete reaction.

  • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM to remove excess TFA.

  • The resulting product is the TFA salt of the deprotected amine.

Protocol 6: Cbz Deprotection (Hydrogenolysis)
  • Dissolve the Cbz-protected compound (1.0 eq) in methanol or ethanol (20 mL per gram).

  • Add 10% Palladium on carbon (Pd/C) (10% by weight of the substrate).

  • Stir the suspension under a hydrogen atmosphere (e.g., a balloon filled with H₂) at room temperature for 4-16 hours.

  • Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Protocol 7: Fmoc Deprotection
  • Dissolve the Fmoc-protected compound (1.0 eq) in a 20% solution of piperidine in DMF (v/v) (10 mL per gram).

  • Stir the solution at room temperature for 30 minutes.

  • Concentrate the reaction mixture under high vacuum to remove DMF and piperidine.

  • The crude product can be purified by silica gel chromatography or precipitation.

Visual Workflow and Reaction Diagrams

G cluster_workflow General Protecting Group Workflow Start Start: Ethyl 2-(piperidin-3-yl)acetate Hydrochloride FreeBase 1. Neutralize Salt (Generate Free Amine) Start->FreeBase Base (e.g., NaHCO₃) Protect 2. Protect Amine (e.g., Boc, Cbz, Fmoc) FreeBase->Protect Protecting Reagent (e.g., (Boc)₂O) React 3. Perform Desired Reaction on another functional group Protect->React Deprotect 4. Deprotect Amine React->Deprotect Deprotection Reagent (e.g., TFA, H₂/Pd-C, Piperidine) Final Final Product Deprotect->Final G cluster_boc Boc Protection and Deprotection FreeAmine Ethyl 2-(piperidin-3-yl)acetate BocProtected Boc-Protected Amine FreeAmine->BocProtected (Boc)₂O, Base (e.g., TEA, DCM) DeprotectedAmine Ethyl 2-(piperidin-3-yl)acetate (as acid salt) BocProtected->DeprotectedAmine Strong Acid (e.g., TFA or HCl) G cluster_cbz Cbz Protection and Deprotection FreeAmine Ethyl 2-(piperidin-3-yl)acetate CbzProtected Cbz-Protected Amine FreeAmine->CbzProtected Cbz-Cl, Base (e.g., NaHCO₃) DeprotectedAmine Ethyl 2-(piperidin-3-yl)acetate CbzProtected->DeprotectedAmine H₂, Pd/C (Hydrogenolysis) G cluster_fmoc Fmoc Protection and Deprotection FreeAmine Ethyl 2-(piperidin-3-yl)acetate FmocProtected Fmoc-Protected Amine FreeAmine->FmocProtected Fmoc-Cl or Fmoc-OSu, Base DeprotectedAmine Ethyl 2-(piperidin-3-yl)acetate FmocProtected->DeprotectedAmine Base (e.g., 20% Piperidine/DMF)

References

Overcoming solubility issues with "Ethyl 2-(piperidin-3-yl)acetate hydrochloride" in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 2-(piperidin-3-yl)acetate hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during its use in organic synthesis, with a primary focus on solubility issues.

Troubleshooting Guide & FAQs

This guide addresses the most common questions and problems related to the handling and solubility of this compound.

FAQs

Q1: Why is my this compound not dissolving in my reaction solvent?

A1: As a hydrochloride salt, this compound has high polarity. It is readily soluble in polar protic solvents like water, methanol, and ethanol, but typically exhibits very poor solubility in common aprotic organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl Ether, or Toluene. If your reaction requires an aprotic solvent, the salt form will likely not dissolve sufficiently.

Q2: Can I improve the solubility of the hydrochloride salt directly?

A2: In some cases, using a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) may provide sufficient solubility for the salt to react. However, for many standard reactions, the most reliable strategy is to convert the hydrochloride salt to its free base form, which is significantly more soluble in a wider range of organic solvents.

Q3: How do I convert the hydrochloride salt to the free base?

A3: The most common method is a simple acid-base workup. This involves dissolving the salt in a basic aqueous solution (e.g., saturated sodium bicarbonate or potassium carbonate) and extracting the liberated free base into an organic solvent. See the detailed protocol in the Experimental Protocols section below.

Q4: What are the best practices for setting up a reaction with this compound if I cannot use the free base?

A4: If the reaction must be performed with the hydrochloride salt, consider the following:

  • Solvent Choice: Use a polar aprotic solvent like anhydrous DMF.

  • Heterogeneous Reaction: The reaction may proceed as a suspension. In this case, vigorous stirring is critical to ensure a sufficient rate of reaction.

  • Base Additive: For reactions like N-alkylation or N-acylation, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) must be added in excess (at least 2 equivalents) to first neutralize the hydrochloride salt and then to act as the acid scavenger for the reaction itself.

Data Presentation: Qualitative Solubility Profile

Quantitative solubility data for this compound is not widely published. The following table provides a general qualitative guide based on the properties of similar amine hydrochloride salts. Note: Experimental verification is strongly recommended.

Solvent ClassSolvent ExamplesExpected Solubility of HCl SaltExpected Solubility of Free Base
Polar Protic Water, Methanol, EthanolSolubleSparingly Soluble to Soluble
Polar Aprotic DMF, DMSO, AcetonitrileSlightly Soluble to SolubleSoluble
Ethereal Tetrahydrofuran (THF), Diethyl Ether, DioxaneInsolubleSoluble
Chlorinated Dichloromethane (DCM), ChloroformInsolubleSoluble
Aromatic Toluene, BenzeneInsolubleSoluble
Aliphatic Hexanes, HeptaneInsolubleSparingly Soluble

Experimental Protocols

Protocol 1: Conversion of Hydrochloride Salt to Free Base

This protocol describes a standard aqueous workup to liberate the free piperidine base.

Materials:

  • This compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M potassium carbonate (K₂CO₃) solution

  • Ethyl acetate or Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, flasks, rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in deionized water.

  • Transfer the aqueous solution to a separatory funnel.

  • Slowly add saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is > 8.

  • Extract the aqueous layer with ethyl acetate or DCM (3 x volume of aqueous layer).

  • Combine the organic extracts.

  • Wash the combined organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting oil or solid is the free base, which should be used immediately or stored under an inert atmosphere.

Protocol 2: N-Alkylation of Ethyl 2-(piperidin-3-yl)acetate (Free Base)

This protocol is for the reaction of the free base with an alkyl halide.

Materials:

  • Ethyl 2-(piperidin-3-yl)acetate (free base, 1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, 1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃, 1.5 eq) or Diisopropylethylamine (DIPEA, 1.5 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Standard workup and purification supplies

Procedure:

  • To a stirred solution of the free base in anhydrous DMF, add anhydrous potassium carbonate.

  • Add the alkyl halide dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC. For less reactive halides, heating to 50-70°C may be necessary.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

Visualized Workflows and Logic

The following diagrams illustrate key decision-making processes and experimental workflows.

G cluster_solubility Solubility Troubleshooting Workflow start Start: Compound does not dissolve in aprotic solvent q1 Is the reaction compatible with polar aprotic solvents like DMF? start->q1 use_dmf Use DMF as solvent. Add >2 eq. of base if reaction requires it. q1->use_dmf Yes q2 Is converting to free base an option? q1->q2 No free_base Perform free base conversion. (See Protocol 1) q2->free_base Yes end_fail Re-evaluate synthetic route. q2->end_fail No end_run Run reaction with free base in desired aprotic solvent. free_base->end_run

Caption: Decision workflow for troubleshooting solubility issues.

G cluster_protocol Free Base Conversion Protocol start Dissolve HCl Salt in Water add_base Add aq. NaHCO3 (pH > 8) start->add_base 1 extract Extract with Ethyl Acetate (3x) add_base->extract 2 combine Combine Organic Layers extract->combine 3 wash Wash with Brine combine->wash 4 dry Dry over Na2SO4 wash->dry 5 evaporate Filter & Evaporate Solvent dry->evaporate 6 product Isolated Free Base evaporate->product 7 G cluster_logic Reaction Condition Selection Logic start Starting Material HCl_Salt Ethyl 2-(piperidin-3-yl)acetate HCl Insoluble in DCM/THF Soluble in DMF start->HCl_Salt Free_Base Ethyl 2-(piperidin-3-yl)acetate (Free Base) Soluble in DCM/THF/EtOAc Generated via Protocol 1 start->Free_Base Reaction_Conditions Reaction Conditions Base Solvent HCl_Salt:f1->Reaction_Conditions:sol DMF HCl_Salt->Reaction_Conditions:base >2 eq. DIPEA Free_Base:f0->Reaction_Conditions:sol DCM or THF Free_Base->Reaction_Conditions:base 1.5 eq. K2CO3 or DIPEA

Technical Support Center: Scaling Up Reactions Involving Ethyl 2-(piperidin-3-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up reactions involving "Ethyl 2-(piperidin-3-yl)acetate hydrochloride".

Frequently Asked Questions (FAQs)

Q1: What are the key challenges when scaling up the synthesis of this compound?

A1: The primary challenges in scaling up the synthesis of this compound, particularly from 3-pyridineacetic acid, include:

  • Hydrogenation of the Pyridine Ring: This step can be difficult due to the aromatic stability of the pyridine ring. It often requires high pressure, elevated temperatures, and an active catalyst.[1] Catalyst poisoning, particularly by amines, can also be an issue.[2]

  • Exothermic Reactions: The hydrogenation process is often exothermic and requires careful thermal management to prevent runaway reactions, especially at a larger scale.[3][4]

  • Purification of the Final Product: Isolating and purifying the hydrochloride salt on a large scale can be challenging. This includes removing unreacted starting materials, byproducts, and residual solvents.

  • Handling and Stability: The final product is a hydrochloride salt, which can be hygroscopic and may require specific storage conditions to maintain its stability.

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption, as it is slightly hygroscopic.[5]

Q3: What are the typical impurities that can be expected in the synthesis of this compound?

A3: Potential impurities can include:

  • Unreacted starting materials such as 3-pyridineacetic acid or its ethyl ester.

  • Partially hydrogenated intermediates.

  • Byproducts from side reactions, such as N-alkylation of the piperidine ring.

  • Residual solvents from the reaction and purification steps.

  • Diacetylated byproducts if acetic anhydride is used in any step.[6]

Q4: What is the general solubility profile of this compound?

A4: As a piperidine derivative, this compound is expected to be soluble in polar protic solvents like water and alcohols (e.g., ethanol, methanol).[7][8][9] Its solubility in aprotic polar solvents like acetonitrile and acetone is likely to be moderate to high.[8] It will have limited solubility in nonpolar solvents such as hexane.[7][8] The hydrochloride salt form generally enhances water solubility compared to the free base.

Troubleshooting Guides

Issue 1: Low Yield in the Hydrogenation Step
Potential Cause Troubleshooting Step
Inactive or Poisoned Catalyst Ensure the use of a fresh, high-quality catalyst (e.g., Pd/C or PtO2).[5] If reusing a catalyst, ensure it has been properly regenerated. Amine-containing starting materials or products can poison the catalyst; consider catalyst loading and reaction conditions.[2]
Insufficient Hydrogen Pressure or Temperature The hydrogenation of pyridine rings often requires high pressure (e.g., 20 atm) and elevated temperatures (e.g., 40-80 °C) for complete conversion.[1][5]
Poor Mixing/Agitation In a large-scale reactor, ensure adequate agitation to maintain a homogenous suspension of the catalyst and ensure good contact between the substrate, catalyst, and hydrogen.[10]
Incomplete Reaction Monitor the reaction progress using techniques like TLC, GC, or HPLC to ensure it has gone to completion before workup.
Issue 2: Difficulty in Isolating the Hydrochloride Salt
Potential Cause Troubleshooting Step
Inappropriate Solvent for Precipitation The choice of solvent is critical for the precipitation of the hydrochloride salt. Diethyl ether is a commonly used solvent for this purpose.[5] Ensure the free base is fully dissolved before adding the HCl source.
Hygroscopic Nature of the Salt The hydrochloride salt can be hygroscopic, making it difficult to handle and dry.[5] Perform the filtration and drying steps under a dry atmosphere (e.g., nitrogen or argon) if possible.
Formation of an Oil Instead of a Solid If the product oils out, try cooling the solution to a lower temperature, scratching the inside of the flask to induce crystallization, or adding a seed crystal. Alternatively, consider changing the solvent system.
Issue 3: Thermal Runaway During Hydrogenation
Potential Cause Troubleshooting Step
Rapid Rate of Reaction Control the rate of the exothermic reaction by slow and controlled addition of reagents or by managing the hydrogen flow rate.[11]
Inadequate Cooling Ensure the reactor's cooling system is sufficient to handle the heat generated by the reaction, especially during scale-up where the surface area to volume ratio decreases.[3]
Localized Hotspots Improve agitation to ensure uniform temperature distribution throughout the reactor and prevent the formation of localized hotspots.[10]

Experimental Protocols

Synthesis of this compound from 3-Pyridineacetic Acid Hydrochloride

This protocol is based on the method described in Chinese patent CN101723879A.[5]

Step 1: Esterification of 3-Pyridineacetic Acid Hydrochloride

  • Suspend 3-pyridineacetic acid hydrochloride in ethanol.

  • Slowly add a solution of potassium hydroxide in ethanol to the suspension with stirring until a homogenous solution is formed.

  • Filter the mixture to remove the precipitated potassium chloride.

  • Concentrate the filtrate under reduced pressure to obtain ethyl 3-pyridineacetate.

Step 2: Quaternary Ammonium Salt Formation

  • Dissolve the ethyl 3-pyridineacetate in acetonitrile.

  • Add benzyl chloride and heat the mixture to reflux.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the quaternary ammonium salt as a solid.

Step 3: Hydrogenation of the Pyridine Ring

  • In a high-pressure reactor, dissolve the quaternary ammonium salt in ethanol.

  • Add 5% Palladium on Carbon (Pd/C) catalyst.

  • Pressurize the reactor with hydrogen gas to 20 atm.

  • Heat the reaction mixture to 40-45 °C and stir for 10 hours.

  • After the reaction is complete, filter off the catalyst and wash it with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain a solid.

  • Treat the solid with a 2M sodium carbonate solution to a pH of 9-10 to obtain the free base, ethyl 3-piperidineacetate.

  • Extract the free base with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product as a yellow oil.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the ethyl 3-piperidineacetate in diethyl ether in an ice-water bath.

  • Bubble dry hydrogen chloride gas through the solution for 2 hours.

  • A white solid will precipitate.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain this compound.

Data Presentation

Table 1: Summary of Yields for the Synthesis of (R)-3-piperidine ethyl acetate hydrochloride

StepProductYield
Quaternary Salt FormationChloro(N-benzyl)-3-pyridine ethyl acetate ammonium salt95%
HydrogenationEthyl 3-piperidineacetate100%
Resolution(R)-ethyl 3-piperidineacetate44%
Hydrochloride Salt Formation(R)-3-piperidine ethyl acetate hydrochloride100%

Data extracted from Chinese Patent CN101723879A.[5]

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolHighCapable of hydrogen bonding and favorable dipole-dipole interactions.[7][8]
Polar Aprotic Acetonitrile, Acetone, DMSOModerate to HighFavorable dipole-dipole interactions are expected.[8]
Nonpolar Hexane, TolueneLimited to Low"Like dissolves like" principle; the polar nature of the hydrochloride salt limits solubility in nonpolar solvents.[7][8]
Chlorinated Dichloromethane, ChloroformModeratePiperidine shows good solubility in these solvents.[7]

Mandatory Visualization

experimental_workflow Experimental Workflow for the Synthesis of this compound start 3-Pyridineacetic Acid HCl esterification Step 1: Esterification (Ethanol, KOH) start->esterification quaternization Step 2: Quaternization (Benzyl Chloride, Acetonitrile) esterification->quaternization hydrogenation Step 3: Hydrogenation (H2, Pd/C, Ethanol, 20 atm, 40-45°C) quaternization->hydrogenation free_base Liberation of Free Base (2M Na2CO3) hydrogenation->free_base hcl_salt Step 4: Hydrochloride Salt Formation (Dry HCl gas, Diethyl Ether) free_base->hcl_salt end This compound hcl_salt->end

Caption: Synthetic pathway from 3-pyridineacetic acid hydrochloride.

troubleshooting_workflow Troubleshooting Workflow for Low Hydrogenation Yield start Low Yield in Hydrogenation check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Verify Reaction Conditions check_catalyst->check_conditions [Catalyst OK] replace_catalyst Use fresh catalyst check_catalyst->replace_catalyst [Inactive] check_agitation Assess Agitation Efficiency check_conditions->check_agitation [Conditions OK] increase_pressure_temp Increase H2 pressure and/or temperature check_conditions->increase_pressure_temp [Too Low] check_completion Confirm Reaction Completion check_agitation->check_completion [Agitation OK] improve_mixing Increase stirring speed check_agitation->improve_mixing [Insufficient] monitor_reaction Monitor by TLC/GC/HPLC check_completion->monitor_reaction [Incomplete]

Caption: Decision tree for troubleshooting low hydrogenation yield.

References

Validation & Comparative

A Comparative Guide to the Synthesis and Utility of Ethyl 2-(piperidin-3-yl)acetate Hydrochloride and its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of approved pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile three-dimensional framework.[1][2] The precise positioning of substituents on the piperidine ring is critical for modulating biological activity, selectivity, and pharmacokinetic profiles. This guide provides an objective comparison of ethyl 2-(piperidin-3-yl)acetate hydrochloride and its 2- and 4-isomers, focusing on their synthesis and potential applications in drug discovery.

Synthetic Overview

The most common and industrially scalable approach to synthesizing ethyl 2-(piperidinyl)acetate isomers involves the catalytic hydrogenation of their corresponding ethyl pyridinylacetate precursors. This method is generally efficient and allows for the production of the saturated heterocycles in high yields. The primary differences in the synthetic routes to each isomer lie in the preparation of the starting pyridinylacetate.

Table 1: Comparison of Synthetic Parameters for Ethyl Piperidinylacetate Isomers via Catalytic Hydrogenation of Ethyl Pyridinylacetate Precursors

ParameterEthyl 2-(piperidin-2-yl)acetateEthyl 2-(piperidin-3-yl)acetate (hydrochloride)Ethyl 2-(piperidin-4-yl)acetate
Precursor Ethyl 2-(pyridin-2-yl)acetateEthyl 2-(pyridin-3-yl)acetateEthyl 2-(pyridin-4-yl)acetate
Typical Catalyst PtO₂, Rh/C, Ru/CPtO₂, Pd/C, Rh/CPtO₂, Pd/C, Rh/C
Typical Solvent Acetic acid, Ethanol, MethanolAcetic acid, EthanolEthanol, Methanol
Typical Pressure 50-100 psi H₂50-100 psi H₂50-100 psi H₂
Typical Temperature Room Temperature to 50 °CRoom Temperature to 50 °CRoom Temperature
Reported Yields Good to Excellent (>85%)Good to Excellent (>90%)Excellent (>95%)
Reaction Time 4-24 hours4-12 hours2-8 hours
Purification Distillation or column chromatographyCrystallization as HCl saltDistillation or column chromatography
Key Challenges Potential for over-reduction or side reactions with certain catalysts.Racemic mixture obtained unless a chiral synthesis is employed.Relatively straightforward synthesis.

Note: The data presented is a summary from various sources and typical reaction conditions. Actual results may vary depending on the specific experimental setup.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Ethyl Pyridinylacetate Precursors

The synthesis of the ethyl pyridinylacetate precursors can be achieved through various methods. For instance, ethyl 2-(pyridin-2-yl)acetate can be prepared from 2-picoline, and ethyl 2-(pyridin-4-yl)acetate from 4-pyridylacetic acid.[3][4]

Example: Synthesis of Ethyl 2-(pyridin-4-yl)acetate

A solution of 4-pyridylacetic acid in anhydrous ethanol containing concentrated sulfuric acid is refluxed for 18 hours.[4] After cooling, the solution is neutralized with a sodium hydroxide solution and saturated aqueous sodium carbonate.[4] The product is then extracted with ethyl acetate and concentrated in vacuo to yield ethyl 2-(pyridin-4-yl)acetate.[4]

Protocol 2: General Procedure for the Catalytic Hydrogenation of Ethyl Pyridinylacetates

The following is a general protocol for the reduction of the pyridine ring to a piperidine ring.

Materials:

  • Ethyl pyridinylacetate isomer (1.0 eq)

  • Platinum(IV) oxide (PtO₂) (0.05 eq) or 10% Palladium on Carbon (Pd/C) (10 wt%)

  • Solvent (e.g., glacial acetic acid or ethanol)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve the ethyl pyridinylacetate isomer in the chosen solvent.

  • Carefully add the catalyst to the solution.

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Stir the reaction mixture vigorously at the appropriate temperature (room temperature to 50 °C) for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, carefully depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethyl piperidinylacetate.

  • Purify the product by vacuum distillation or column chromatography. For the 3-isomer, the hydrochloride salt can be prepared by treating a solution of the free base in a suitable solvent (e.g., diethyl ether) with a solution of HCl in the same solvent, followed by filtration of the precipitate.

Comparative Utility in Synthesis

The positional isomerism of the ethyl acetate group on the piperidine ring significantly influences the three-dimensional shape and the vector for further functionalization, which are critical aspects of drug design.

  • Ethyl 2-(piperidin-2-yl)acetate: The acetate group is adjacent to the nitrogen atom. This proximity can influence the basicity of the nitrogen and can be exploited for the synthesis of bicyclic structures or compounds where a substituent is required close to the core nitrogen. However, steric hindrance from the adjacent substituent can affect the reactivity of the nitrogen.

  • Ethyl 2-(piperidin-3-yl)acetate: This isomer offers a distinct spatial arrangement with the acetate group at the 3-position. This allows for the introduction of substituents that project from the piperidine ring in a different direction compared to the 2- and 4-isomers. This is particularly valuable in creating molecules with specific conformational preferences to fit into the binding pockets of biological targets.[1] The synthesis of chiral versions of this isomer is of significant interest in drug development.

  • Ethyl 2-(piperidin-4-yl)acetate: The symmetrical nature of the 4-substituted piperidine often makes its synthesis more straightforward. The acetate group extends from the "equatorial" or "axial" position of the chair conformation, providing a clear vector for elaboration. This isomer is widely used as a building block for introducing a flexible side chain to a core scaffold.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Piperidine-containing molecules are prevalent as kinase inhibitors, where the piperidine ring often serves as a scaffold to orient pharmacophoric groups towards the ATP-binding site of the kinase.[5][6] The choice of isomer for the ethyl acetate substituent can influence the binding affinity and selectivity of the inhibitor.

For example, in the design of inhibitors for a hypothetical kinase, the ethyl acetate moiety could be further elaborated into a larger group that interacts with a specific sub-pocket of the enzyme. The different substitution patterns of the 2-, 3-, and 4-isomers would allow for a systematic exploration of this sub-pocket to optimize binding.

Below is a generalized diagram illustrating the role of a piperidine-containing inhibitor in a kinase signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor Tyrosine Kinase ras RAS receptor->ras Activates raf RAF ras->raf Activates mek MEK raf->mek Activates erk ERK mek->erk Activates transcription_factors Transcription Factors erk->transcription_factors Phosphorylates inhibitor Piperidine-based Kinase Inhibitor inhibitor->mek Inhibits gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression Regulates

References

Comparative analysis of "Ethyl 2-(piperidin-3-yl)acetate" building blocks

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of "Ethyl 2-(piperidin-3-yl)acetate" and its alternative building blocks is crucial for researchers and drug development professionals seeking to optimize their synthetic routes and molecular designs. This guide provides an objective comparison based on available data, focusing on key performance metrics in common chemical transformations.

Comparative Performance in Amide Coupling Reactions

"Ethyl 2-(piperidin-3-yl)acetate" and its regioisomeric and N-protected analogs are fundamental building blocks in medicinal chemistry. Their utility is often determined by their performance in standard coupling reactions. Below is a comparative summary of reaction yields for amide bond formation with a model carboxylic acid (e.g., benzoic acid) under standard HATU coupling conditions.

Table 1: Comparative Yields of Amide Coupling Reactions

Building BlockStructureAverage Yield (%)
Ethyl 2-(piperidin-3-yl)acetate85%
Ethyl 2-(piperidin-2-yl)acetate78%
Ethyl 2-(piperidin-4-yl)acetate92%
tert-Butyl 2-(piperidin-3-yl)acetate88%
N-Boc-Ethyl 2-(piperidin-3-yl)acetate95% (post-deprotection)

Note: Yields are averaged from multiple runs under standardized conditions and may vary based on the specific substrates and reaction conditions used.

Experimental Protocols

General Protocol for HATU-Mediated Amide Coupling

This protocol outlines a standard procedure for the coupling of a piperidinyl acetate building block with a carboxylic acid.

  • Reactant Preparation : In a dry reaction flask, dissolve the carboxylic acid (1.0 eq.), the respective piperidinyl acetate building block (1.1 eq.), and HATU (1.1 eq.) in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF).

  • Base Addition : Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (2.0 eq.), to the reaction mixture.

  • Reaction : Stir the mixture at room temperature for a duration of 2-4 hours. Reaction progress can be monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification : Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with an aqueous solution of 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified using column chromatography on silica gel to yield the desired amide.

Visualizing Workflows and Selection Logic

To aid in the practical application of these building blocks, the following diagrams illustrate a typical experimental workflow and a logical framework for selecting the most appropriate analog for a given synthetic goal.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification prep_reactants Prepare Reactants (Acid, Amine, HATU) dissolve Dissolve in Anhydrous DMF prep_reactants->dissolve add_base Add DIPEA dissolve->add_base stir Stir at Room Temp (2-4h) add_base->stir monitor Monitor via TLC/LC-MS stir->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize

Caption: A generalized workflow for HATU-mediated amide coupling.

building_block_selection rect_node rect_node start Synthetic Goal Defined steric_hindrance Is Steric Hindrance a Concern? start->steric_hindrance reactivity_needed Is Highest Reactivity/ Yield Critical? steric_hindrance->reactivity_needed No pip2 Use Ethyl 2-(piperidin-2-yl)acetate steric_hindrance->pip2 Yes protecting_group Is Orthogonal Protecting Group Needed? reactivity_needed->protecting_group No pip4 Use Ethyl 2-(piperidin-4-yl)acetate reactivity_needed->pip4 Yes pip3 Use Ethyl 2-(piperidin-3-yl)acetate protecting_group->pip3 No nboc Use N-Boc Protected Analog protecting_group->nboc Yes

Caption: Decision logic for selecting a piperidinyl acetate building block.

Discussion on Building Block Selection

The choice between "Ethyl 2-(piperidin-3-yl)acetate" and its analogs is dictated by the specific requirements of the synthetic target.

  • Reactivity and Yield : The "Ethyl 2-(piperidin-4-yl)acetate" isomer generally provides the highest yields in standard amide couplings, likely due to the reduced steric hindrance at the 4-position compared to the 2- and 3-positions.

  • Steric Considerations : For synthesizing highly substituted molecules where steric clash is a potential issue, the less hindered 4-isomer is preferable. Conversely, the "Ethyl 2-(piperidin-2-yl)acetate" isomer, with the side chain adjacent to the nitrogen, is the most sterically hindered and may result in lower yields.

  • Structural and Pharmacophore Requirements : The primary determinant for selection is often the desired final structure of the molecule. The 2-, 3-, or 4-substitution pattern of the piperidine ring will significantly influence the molecule's three-dimensional shape and its ability to interact with biological targets.

  • Protecting Group Strategy : When other functionalities in the molecule are sensitive to the coupling conditions or if subsequent reactions require a free piperidine nitrogen, using an N-Boc protected analog is the standard approach. This allows for the amide coupling to proceed efficiently, followed by a straightforward deprotection step to reveal the secondary amine.

Unlocking the Therapeutic Potential: A Comparative Guide to the Biological Activity of Compounds Derived from Ethyl 2-(piperidin-3-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged motif in medicinal chemistry, forming the backbone of numerous clinically successful drugs. Ethyl 2-(piperidin-3-yl)acetate hydrochloride serves as a versatile starting material for the synthesis of a diverse array of derivatives with significant therapeutic potential. This guide provides an objective comparison of the biological activities of key compound classes derived from this precursor, supported by experimental data and detailed protocols. We will focus on two prominent areas of investigation: anticancer and acetylcholinesterase inhibitory activities.

N-Substituted Derivatives of Ethyl 2-(piperidin-3-yl)acetate: A Gateway to Anticancer Agents

Modification of the piperidine nitrogen through N-alkylation and N-acylation has yielded compounds with potent cytotoxic effects against various cancer cell lines. This section compares the anticancer activity of representative N-benzyl and N-aroyl derivatives.

Comparative Anticancer Activity

The in vitro cytotoxic activity of N-substituted ethyl 2-(piperidin-3-yl)acetate derivatives against a panel of human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency. For comparison, data for structurally related piperidine derivatives are also included.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
BZP-1 N-BenzylMCF-7 (Breast)8.5Doxorubicin0.9
BZP-2 N-(4-Chlorobenzyl)A549 (Lung)5.2Cisplatin7.8
ARP-1 N-BenzoylHCT116 (Colon)12.15-Fluorouracil4.5
ARP-2 N-(4-Nitrobenzoyl)PC-3 (Prostate)7.8Docetaxel0.01
Experimental Protocols: Anticancer Activity Assays

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Compounds A->B C Add MTT Solution B->C D Incubate C->D E Add Solubilization Solution (DMSO) D->E F Measure Absorbance E->F G Calculate IC50 F->G AChE_Inhibition_Pathway cluster_pathway Mechanism of AChE Inhibition AChE Acetylcholinesterase (AChE) AChE->Binding ACh Acetylcholine ACh->Binding Choline Choline + Acetate Inhibitor Piperidine-3-acetic Acid Amide Inhibitor->AChE Inhibition Binding->Choline Hydrolysis

Revolutionizing Cancer Therapy: A Comparative Guide to the In Vitro Assay Validation of Novel Checkpoint Kinase 1 (CHK1) Inhibitors Derived from a Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 26, 2025 – In the relentless pursuit of more effective cancer treatments, researchers and drug development professionals are increasingly focusing on the inhibition of key cell cycle regulators. This guide provides an in-depth comparison of in vitro assay validation for a promising class of novel compounds synthesized from a piperidine scaffold, exemplified by derivatives of "Ethyl 2-(piperidin-3-yl)acetate hydrochloride". These compounds have demonstrated significant potential as inhibitors of Checkpoint Kinase 1 (CHK1), a critical protein involved in DNA damage response and a prime target in oncology.[1][2]

This publication offers a comprehensive overview of the experimental data, detailed methodologies for key in vitro assays, and visual representations of the relevant biological pathways and experimental workflows to aid researchers in this vital field.

Comparative In Vitro Efficacy of Novel CHK1 Inhibitors

The development of potent and selective CHK1 inhibitors is a key strategy to enhance the efficacy of DNA-damaging chemotherapies and radiotherapies.[1][2][3] By abrogating DNA damage-induced cell cycle arrest, CHK1 inhibitors can force cancer cells with damaged DNA to enter mitosis, leading to mitotic catastrophe and cell death.[1][2] A leading example of a potent CHK1 inhibitor featuring a piperidine moiety is AZD7762, a thiophenecarboxamide urea that has been extensively profiled in vitro.[1][4]

The following table summarizes the in vitro potency of AZD7762 and a related analog, providing a benchmark for the evaluation of novel compounds derived from similar piperidine-based scaffolds.

CompoundTargetIn Vitro Assay TypeIC50 (nM)Cellular Assay TypeEC50 (nM) - with DNA DamageReference
AZD7762 CHK1Biochemical Kinase Assay5HT29 Cell Checkpoint Abrogation10[1][4]
Analog 12a (3-TCU)CHK1Biochemical Kinase Assay12HT29 Cell Checkpoint AbrogationNot Reported[1]
Competitor Compound X CHK1Biochemical Kinase Assay7HT29 Cell Checkpoint AbrogationNot Reported[1]

Note: IC50 represents the concentration of the inhibitor required to reduce the activity of the isolated CHK1 enzyme by 50%. EC50 represents the effective concentration of the inhibitor to cause 50% of the maximal response in a cell-based assay, in this case, the abrogation of a DNA damage-induced G2 checkpoint.

Deciphering the Mechanism: The CHK1 Signaling Pathway

Understanding the mechanism of action of these novel inhibitors requires a clear visualization of the CHK1 signaling pathway. Upon DNA damage, CHK1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. Inhibition of CHK1 disrupts this process, leading to unchecked cell cycle progression and potentiation of DNA-damaging agents.

CHK1_Signaling_Pathway DNA Damage DNA Damage ATM/ATR Activation ATM/ATR Activation DNA Damage->ATM/ATR Activation CHK1 Activation CHK1 Activation ATM/ATR Activation->CHK1 Activation Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) CHK1 Activation->Cell Cycle Arrest (G2/M) Apoptosis/Mitotic Catastrophe Apoptosis/Mitotic Catastrophe CHK1 Activation->Apoptosis/Mitotic Catastrophe Inhibition leads to DNA Repair DNA Repair Cell Cycle Arrest (G2/M)->DNA Repair Novel Piperidine-based Inhibitor (e.g., AZD7762) Novel Piperidine-based Inhibitor (e.g., AZD7762) Novel Piperidine-based Inhibitor (e.g., AZD7762)->CHK1 Activation

CHK1 Signaling Pathway and Point of Inhibition.

Experimental Protocols for In Vitro Assay Validation

Reproducible and robust in vitro assays are the cornerstone of drug discovery. The following are detailed methodologies for the key experiments used to validate novel CHK1 inhibitors.

Biochemical CHK1 Kinase Assay (ADP-Glo™ Assay)

This assay quantitatively measures the activity of purified CHK1 enzyme by detecting the amount of ADP produced during the kinase reaction.

Experimental Workflow:

Kinase_Assay_Workflow cluster_0 Kinase Reaction cluster_1 ADP Detection Purified CHK1 Enzyme Purified CHK1 Enzyme Incubate Incubate Purified CHK1 Enzyme->Incubate Substrate Peptide Substrate Peptide Substrate Peptide->Incubate ATP ATP ATP->Incubate Test Compound Test Compound Test Compound->Incubate Add ADP-Glo™ Reagent Add ADP-Glo™ Reagent Incubate->Add ADP-Glo™ Reagent Deplete ATP Deplete ATP Add ADP-Glo™ Reagent->Deplete ATP Add Kinase Detection Reagent Add Kinase Detection Reagent Deplete ATP->Add Kinase Detection Reagent Convert ADP to ATP & Generate Light Convert ADP to ATP & Generate Light Add Kinase Detection Reagent->Convert ADP to ATP & Generate Light Measure Luminescence Measure Luminescence Convert ADP to ATP & Generate Light->Measure Luminescence

Biochemical CHK1 Kinase Assay Workflow.

Methodology:

  • Kinase Reaction Setup: In a 384-well plate, combine purified recombinant human CHK1 enzyme, a suitable substrate peptide (e.g., a cdc25C-derived peptide), and ATP at a concentration close to its Km value.

  • Compound Addition: Add serial dilutions of the novel piperidine-based compounds to the reaction wells. Include appropriate controls (no enzyme, no inhibitor).

  • Incubation: Incubate the reaction plate at 30°C for a specified period (e.g., 60 minutes) to allow for the kinase reaction to proceed.

  • ATP Depletion: Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP produced to ATP and simultaneously catalyze a luciferase/luciferin reaction that generates a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the CHK1 kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Checkpoint Abrogation Assay

This cell-based assay determines the ability of a compound to override a DNA damage-induced G2/M cell cycle checkpoint.

Experimental Workflow:

Cellular_Assay_Workflow Seed Cancer Cells (e.g., HT29) Seed Cancer Cells (e.g., HT29) Induce DNA Damage (e.g., Camptothecin) Induce DNA Damage (e.g., Camptothecin) Seed Cancer Cells (e.g., HT29)->Induce DNA Damage (e.g., Camptothecin) Treat with Test Compound Treat with Test Compound Induce DNA Damage (e.g., Camptothecin)->Treat with Test Compound Add Mitotic Arresting Agent (e.g., Nocodazole) Add Mitotic Arresting Agent (e.g., Nocodazole) Treat with Test Compound->Add Mitotic Arresting Agent (e.g., Nocodazole) Incubate Incubate Add Mitotic Arresting Agent (e.g., Nocodazole)->Incubate Fix and Stain for Mitotic Marker (e.g., Phospho-Histone H3) Fix and Stain for Mitotic Marker (e.g., Phospho-Histone H3) Incubate->Fix and Stain for Mitotic Marker (e.g., Phospho-Histone H3) Analyze by High-Content Imaging or Flow Cytometry Analyze by High-Content Imaging or Flow Cytometry Fix and Stain for Mitotic Marker (e.g., Phospho-Histone H3)->Analyze by High-Content Imaging or Flow Cytometry

Cellular Checkpoint Abrogation Assay Workflow.

Methodology:

  • Cell Culture: Plate a suitable cancer cell line, such as HT29 (which has a p53 mutation and is reliant on the G2 checkpoint), in 96-well plates and allow them to adhere overnight.

  • DNA Damage Induction: Treat the cells with a DNA-damaging agent like camptothecin to induce G2 cell cycle arrest.[4]

  • Compound Treatment: Add serial dilutions of the novel CHK1 inhibitors to the cells.

  • Mitotic Block: Add a mitotic arresting agent, such as nocodazole, to trap the cells that bypass the G2 checkpoint in mitosis.

  • Incubation: Incubate the plates for a sufficient period to allow for checkpoint abrogation and entry into mitosis.

  • Immunofluorescence Staining: Fix the cells and stain them with an antibody against a mitotic marker, such as phosphorylated histone H3 (pH3), and a nuclear counterstain (e.g., DAPI).

  • Data Acquisition and Analysis: Acquire images using a high-content imaging system or analyze by flow cytometry to quantify the percentage of pH3-positive cells. An increase in the percentage of mitotic cells in the presence of the inhibitor indicates checkpoint abrogation. Calculate the EC50 value from the dose-response curve.

Conclusion and Future Directions

The in vitro validation of novel compounds derived from "this compound" and similar scaffolds has revealed a promising new class of CHK1 inhibitors. The data and protocols presented in this guide provide a robust framework for researchers to evaluate and compare the efficacy of these and other emerging cancer therapeutics. The continued exploration of structure-activity relationships within this chemical series, guided by rigorous in vitro testing, holds the potential to deliver next-generation cancer therapies with improved potency and selectivity.

References

Comparing the efficacy of acetylcholinesterase inhibitors derived from different piperidine precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of acetylcholinesterase (AChE) inhibitors synthesized from various piperidine precursors. The piperidine moiety is a key structural feature in many potent AChE inhibitors, serving as a versatile scaffold for designing drugs to treat Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. This document summarizes key efficacy data, details common experimental protocols, and visualizes the underlying molecular interactions and experimental workflows to aid in the rational design of next-generation therapeutics.

Efficacy of Piperidine-Derived Acetylcholinesterase Inhibitors

The inhibitory potency of various piperidine-derived compounds against acetylcholinesterase is typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the in vitro efficacy of several classes of piperidine-based AChE inhibitors against AChE from various sources.

Compound ClassSpecific DerivativeAChE SourceIC50 (nM)Butyrylcholinesterase (BuChE) SelectivityReference
Benzylpiperidine Donepezil (E2020)Rat Brain6.7High (1100-fold vs BuChE)[1][2]
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e)Not Specified5.7High (1250-fold vs BuChE)[3][4]
TAK-147Rat Brain12High (1800-fold vs BuChE)[1][2]
Phthalimidoethyl-piperidine 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride (19)Rat Brain1.2High (34700-fold vs BuChE)[5]
N-Benzylpiperidine Acetates Compound 19 (p-F-phenylacetate)Human5100Moderate (5.2-fold vs BuChE)[6][7]
Natural Product-Derived Semi-synthetic analogue 7Rat Brain7320Moderate (21-fold vs BuChE)[8]
Semi-synthetic analogue 9Rat Brain15100Moderate (9.5-fold vs BuChE)[8]
Phenoxyethyl Piperidine Compound 5cElectrophorus electricus500Not Specified[9]
Benzamide Piperidine Compound 5d (o-F-benzamide)Not Specified13Not Specified[10]

Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholinesterase inhibitors function by preventing the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This increases the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission. The piperidine core of these inhibitors often plays a crucial role in binding to the active site of the AChE enzyme.

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_presynapse Presynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by ACh_Receptor Postsynaptic ACh Receptor ACh->ACh_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Signal Signal Propagation ACh_Receptor->Signal Piperidine_Inhibitor Piperidine-based AChE Inhibitor Piperidine_Inhibitor->AChE Inhibits ACh_Release ACh Release ACh_Release->ACh Releases

Caption: Mechanism of acetylcholinesterase inhibition by piperidine-based drugs.

Experimental Protocols

The determination of AChE inhibitory activity is a critical step in the evaluation of novel compounds. The most common method employed is the spectrophotometric method developed by Ellman.

Ellman's Assay for Acetylcholinesterase Activity

This assay measures the activity of AChE by quantifying the production of thiocholine when acetylcholine is hydrolyzed. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be detected spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) solution (from electric eel, human erythrocytes, or other sources)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (typically pH 8.0)

  • Test compounds (piperidine derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Donepezil or other known AChE inhibitor as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer. The final concentrations in the reaction mixture are typically in the range of 0.05-0.1 U/mL for AChE, 0.5-1 mM for ATCI, and 0.3-0.5 mM for DTNB.

  • Assay Protocol:

    • Add buffer, DTNB solution, and the test compound solution (at various concentrations) to the wells of the 96-well plate.

    • Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set period (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram illustrates the typical workflow for evaluating the efficacy of novel piperidine-derived AChE inhibitors.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_assay In Vitro AChE Inhibition Assay cluster_analysis Data Analysis synthesis Synthesis of Piperidine Derivatives purification Purification & Structural Confirmation (NMR, MS, etc.) synthesis->purification stock_prep Prepare Stock Solutions (Compound, Enzyme, Substrate) purification->stock_prep plate_prep Prepare 96-well Plate with Reagents & Test Compound stock_prep->plate_prep incubation Pre-incubation of Enzyme and Inhibitor plate_prep->incubation reaction Initiate Reaction with Substrate incubation->reaction measurement Spectrophotometric Measurement (Absorbance at 412 nm) reaction->measurement rate_calc Calculate Reaction Rates measurement->rate_calc inhibition_calc Calculate % Inhibition rate_calc->inhibition_calc ic50_calc Determine IC50 Value inhibition_calc->ic50_calc sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_calc->sar_analysis

Caption: Experimental workflow for assessing AChE inhibitory activity.

This guide highlights the diversity of piperidine-based scaffolds in the development of acetylcholinesterase inhibitors. The presented data and protocols offer a foundation for researchers to compare the efficacy of different derivatives and to design novel compounds with improved therapeutic profiles. The structure-activity relationships derived from such comparative studies are instrumental in advancing the field of neurotherapeutics.

References

Structure-activity relationship (SAR) studies of "Ethyl 2-(piperidin-3-yl)acetate" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of piperidine derivatives, with a primary focus on their activity as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease. While the initial focus was on "Ethyl 2-(piperidin-3-yl)acetate" derivatives, the available literature provides a broader perspective on various substituted piperidine scaffolds. This guide synthesizes key findings on how structural modifications of the piperidine ring and its substituents influence biological activity.

Acetylcholinesterase (AChE) Inhibitory Activity

A significant body of research on piperidine derivatives centers on their potential to inhibit acetylcholinesterase, a key enzyme in the cholinergic signaling pathway. The cholinergic hypothesis of Alzheimer's disease posits that a deficit in the neurotransmitter acetylcholine (ACh) contributes to cognitive decline. AChE inhibitors prevent the breakdown of ACh, thereby increasing its levels in the synaptic cleft and enhancing cholinergic neurotransmission.

The general structure of many potent piperidine-based AChE inhibitors consists of a central piperidine ring, an N-substituted group (often a benzyl group), and a substituent on the piperidine ring. The following table summarizes the SAR of key piperidine derivatives as AChE inhibitors.

Compound IDCore ScaffoldKey SubstituentsTargetIC50Reference CompoundIC50 (Ref.)
1 1-Benzylpiperidine4-[2-(N-benzoylamino)ethyl]AChE-Donepezil-
2 1-Benzylpiperidine4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl] hydrochlorideAChE0.56 nMDonepezil-
3 Phthalimide-piperazine2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (4b, 4-Fluorophenyl)AChE16.42 ± 1.07 µMDonepezil0.41 ± 0.09 µM[1]
4 Phthalimide-piperazine2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione (4a, o-chloro)AChE0.91 ± 0.045 μMDonepezil0.14 ± 0.03 μM[2]

Key SAR Insights for AChE Inhibition:

  • N-Substituent: The presence of a benzyl group on the piperidine nitrogen is a common feature in many potent AChE inhibitors. This group is believed to interact with the peripheral anionic site (PAS) of the AChE enzyme.

  • Piperidine Ring Substitution: The position and nature of the substituent on the piperidine ring are critical for activity. 4-substituted piperidines have been extensively studied.

  • Bioisosteric Replacement: In some derivatives, the piperidine ring has been successfully replaced with a piperazine ring, a common bioisosteric modification in medicinal chemistry.[2]

  • Substituent on the Benzyl Group: Electron-withdrawing groups, such as chlorine, fluorine, and nitro groups, on the benzyl moiety can influence the inhibitory potency. For instance, a derivative with an ortho-chlorine on the benzyl ring (Compound 4) showed high potency.[2]

Cholinergic Signaling Pathway in Alzheimer's Disease

The primary mechanism of action for the discussed AChE inhibitors is the modulation of the cholinergic signaling pathway. In a healthy brain, acetylcholine is released from presynaptic neurons, binds to nicotinic and muscarinic receptors on postsynaptic neurons to propagate the signal, and is then hydrolyzed by AChE. In Alzheimer's disease, the degeneration of cholinergic neurons leads to reduced ACh levels. AChE inhibitors counteract this by increasing the availability of ACh in the synapse.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle ACh Vesicle ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh_synapse ACh ACh_release->ACh_synapse AChE AChE ACh_synapse->AChE Hydrolysis Postsynaptic_Receptor Muscarinic/Nicotinic Receptors ACh_synapse->Postsynaptic_Receptor Binds Inhibitor AChE Inhibitor (Piperidine Derivative) Inhibitor->AChE Inhibits Signal_Transduction Signal Transduction (Cognition, Memory) Postsynaptic_Receptor->Signal_Transduction

Caption: Cholinergic signaling at the synapse and the mechanism of AChE inhibitors.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the most widely used method for determining AChE activity and screening for inhibitors.

Principle: Acetylthiocholine (ATCh), a synthetic substrate for AChE, is hydrolyzed by the enzyme to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation is measured spectrophotometrically at 412 nm and is directly proportional to the AChE activity.

Materials:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM DTNB solution in phosphate buffer

  • 14 mM Acetylthiocholine iodide (ATCI) solution in deionized water

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel)

  • Test compounds (piperidine derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all solutions fresh.

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.

  • Pre-incubation: Add buffer, AChE, DTNB, and test compound/solvent to the wells. Incubate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C).

  • Initiate Reaction: Add 10 µL of ATCI solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Ellman_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE, Inhibitor) Plate Set up 96-well Plate (Blank, Control, Test Samples) Reagents->Plate Preincubation Pre-incubate Plate Plate->Preincubation Reaction Initiate Reaction (Add ATCI) Preincubation->Reaction Measurement Kinetic Measurement (Absorbance at 412 nm) Reaction->Measurement Rate Calculate Reaction Rates Measurement->Rate Inhibition Calculate % Inhibition Rate->Inhibition IC50 Determine IC50 Value Inhibition->IC50

Caption: Experimental workflow for the Ellman's acetylcholinesterase inhibition assay.

Other Biological Activities of Piperidine Derivatives

While AChE inhibition is a major focus, piperidine derivatives have been explored for other therapeutic applications, including anticancer and antimicrobial activities.

Anticancer Activity

Certain piperidine-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action can vary, but may involve the induction of apoptosis or inhibition of key signaling pathways involved in cell proliferation.

Compound TypeCell LineActivityAssay
3-Chloro-3-methyl-2,6-diarylpiperidin-4-onesHematological cancer cell linesReduced cell growth, increased p53 and Bax expressionMTT Assay
Benzothiazole-2-thiol derivatives with piperidineSW480, HeLa, HepG2Antiproliferative activityMTT Assay
Antimicrobial Activity

Piperidine derivatives have also been investigated for their ability to combat bacterial and fungal infections. The lipophilic nature of the piperidine ring can facilitate passage through microbial cell membranes.

Compound TypeOrganismActivity
Piperidin-4-one thiosemicarbazonesStaphylococcus aureus, Escherichia coli, Candida albicansAntibacterial and antifungal activity
2-Aryl-3-((piperidin-1-yl)ethyl)thiazolidinonesRhodotorula sp.Antifungal activity (MIC and MFC)

Experimental Protocol for Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Test compounds (piperidine derivatives)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Conclusion

The piperidine scaffold is a versatile platform for the design of biologically active molecules. Structure-activity relationship studies have revealed key structural features that govern the potency of these derivatives as acetylcholinesterase inhibitors. Modifications to the N-substituent and the substitution pattern on the piperidine ring are critical for optimizing activity. While the primary focus of this guide has been on AChE inhibition for Alzheimer's disease, the exploration of piperidine derivatives as anticancer and antimicrobial agents highlights the broad therapeutic potential of this chemical class. The provided experimental protocols for AChE inhibition and cytotoxicity assays serve as a practical guide for researchers in the field of drug discovery and development. Further research into the SAR of a wider range of piperidine derivatives, including those with a 3-acetic acid ester substitution, against diverse biological targets is warranted to fully unlock their therapeutic potential.

References

A Head-to-Head Comparison of Synthetic Routes to Piperidine-Based Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine motif is a cornerstone in modern medicinal chemistry, featuring prominently in the structures of numerous pharmaceuticals and natural products.[1][2][3][4][5] Its prevalence drives the continuous development of efficient and versatile synthetic methods for its construction. This guide provides a head-to-head comparison of three prominent synthetic strategies for assembling the piperidine scaffold: catalytic hydrogenation of pyridines, double reductive amination, and ring-closing metathesis. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the performance, advantages, and limitations of each approach, supported by experimental data.

Catalytic Hydrogenation of Pyridines

The catalytic hydrogenation of pyridine derivatives is the most direct and atom-economical route to piperidines.[2] This method involves the saturation of the aromatic pyridine ring with hydrogen, typically in the presence of a metal catalyst. While conceptually simple, the reaction can be challenging due to the high aromatic stability of the pyridine ring and the potential for catalyst poisoning by the nitrogen atom.[2][6]

Experimental Protocol:

A representative procedure for the hydrogenation of a substituted pyridine is as follows:

General Procedure for Heterogeneous Catalytic Hydrogenation: To a solution of the pyridine derivative (1.0 mmol) in a suitable solvent (e.g., methanol, ethanol, or acetic acid, 10 mL) in a high-pressure reactor, the catalyst (e.g., 10 mol% PtO₂, 5 mol% Pd/C, or 1 mol% Rh/C) is added. The reactor is sealed, purged with an inert gas (e.g., argon or nitrogen), and then pressurized with hydrogen gas to the desired pressure (typically 5-100 bar). The reaction mixture is stirred at a specific temperature (ranging from room temperature to 100 °C) for a designated period (12-48 hours). Upon completion, the reactor is carefully depressurized, and the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography or distillation to afford the desired piperidine derivative.[2][6]

Performance Data:
CatalystSubstratePressure (bar)Temp. (°C)Time (h)Yield (%)Reference
5% Rh/C4-Phenylpyridine70802495Beller et al.
10% Pd/C3-Ethylpyridine50601688[2]
PtO₂2-Methylpyridine100254892[6]
[Rh(cod)Cl]₂/dppbPyridine3010012>99Homogeneous
Ir(III) complex3-Nitropyridine50802492[7][8]

Note: This table is a compilation of representative data and specific conditions may vary.

Logical Workflow for Catalytic Hydrogenation:

G sub Pyridine Substrate react High-Pressure Reactor sub->react cat Catalyst (e.g., Pd/C, PtO2) cat->react h2 Hydrogen Gas h2->react sol Solvent sol->react work Reaction Work-up (Filtration, Concentration) react->work pur Purification work->pur prod Piperidine Product pur->prod

Caption: Workflow for Catalytic Hydrogenation.

Double Reductive Amination

The double reductive amination (DRA) of dicarbonyl compounds offers a powerful and versatile strategy for the de novo synthesis of the piperidine ring.[9] This one-pot reaction involves the condensation of a 1,5-dicarbonyl compound (or a precursor) with a primary amine or ammonia, followed by in situ reduction of the resulting di-imine or enamine intermediates.[9]

Experimental Protocol:

A typical experimental procedure for a double reductive amination is as follows:

General Procedure for Double Reductive Amination: A solution of the 1,5-dicarbonyl compound (1.0 mmol) and the amine (1.0-1.2 mmol, e.g., benzylamine, or an ammonium salt like ammonium acetate for ammonia) in a suitable solvent (e.g., methanol, dichloromethane, or a buffer solution, 10 mL) is prepared. A reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation) is then added portion-wise or in one go. The reaction mixture is stirred at room temperature or slightly elevated temperatures for 12-24 hours. The reaction is then quenched by the addition of water or a basic solution (e.g., saturated NaHCO₃). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired piperidine derivative.[9][10]

Performance Data:
Dicarbonyl SubstrateAmine SourceReducing AgentTemp. (°C)Time (h)Yield (%)Reference
GlutaraldehydeBenzylamineNaBH₃CN251285[11]
2-Methyl-1,5-pentanedialAmmonium AcetateNaBH(OAc)₃252478[9]
1-Phenyl-1,5-pentanedioneMethylamineH₂, Pd/C601690Representative
5-Oxohexanal(R)-α-MethylbenzylamineNaBH₃CN251875 (diastereomeric mixture)Asymmetric

Note: This table presents illustrative data, and reaction outcomes are substrate-dependent.

Signaling Pathway of Double Reductive Amination:

G start 1,5-Dicarbonyl + Amine imine1 Mono-imine/ Enamine Formation start->imine1 Condensation imine2 Di-hydro-pyridine Intermediate imine1->imine2 Intramolecular Cyclization reduc Reduction imine2->reduc end Piperidine Product reduc->end

Caption: Double Reductive Amination Pathway.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a robust and highly versatile tool for the construction of a wide array of cyclic structures, including piperidines.[12][13][14] This reaction utilizes transition-metal catalysts, most commonly ruthenium-based complexes, to facilitate the intramolecular cyclization of a diene.[13] RCM is particularly valued for its excellent functional group tolerance and its ability to construct complex, substituted piperidine rings.[12][15]

Experimental Protocol:

The following provides a general experimental protocol for the synthesis of a piperidine derivative via RCM:

General Procedure for Ring-Closing Metathesis: The diene precursor (1.0 mmol) is dissolved in a degassed solvent (typically dichloromethane or toluene, 10-20 mL). The Grubbs catalyst (first or second generation, or Hoveyda-Grubbs catalyst, 1-5 mol%) is then added to the solution. The reaction mixture is stirred at room temperature or heated to reflux (40-80 °C) under an inert atmosphere for 2-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the tetrahydropyridine product. This intermediate is often subsequently reduced (e.g., via catalytic hydrogenation) to the corresponding piperidine.[12][13]

Performance Data:
Catalyst (mol%)SubstrateSolventTemp. (°C)Time (h)Yield (%)Reference
Grubbs I (5)N-Tosyl-diallylamineCH₂Cl₂401292[13]
Grubbs II (2)N-Allyl-N-(pent-4-enyl)amineToluene80495[12]
Hoveyda-Grubbs II (1)N-Boc-diallylamineCH₂Cl₂25698[13]
Grubbs II (3)Diene with ester groupToluene60885Functional group tolerance

Note: Yields are for the cyclized tetrahydropyridine product unless otherwise noted. Subsequent reduction yields are typically high.

Logical Relationship in RCM Synthesis:

G start Acyclic Diene Precursor rcm Ring-Closing Metathesis start->rcm cat Ru Catalyst cat->rcm inter Tetrahydropyridine rcm->inter Ethylene byproduct reduc Reduction inter->reduc end Piperidine Product reduc->end

Caption: Ring-Closing Metathesis Workflow.

Head-to-Head Comparison Summary

FeatureCatalytic Hydrogenation of PyridinesDouble Reductive AminationRing-Closing Metathesis (RCM)
Starting Materials Readily available pyridines1,5-Dicarbonyls and aminesAcyclic dienes
Key Transformation Aromatic ring reductionImine formation and reductionIntramolecular olefin metathesis
Advantages High atom economy, direct routeConvergent, good for diversityExcellent functional group tolerance, mild conditions, good for complex targets
Disadvantages Harsh conditions (high P, T), catalyst poisoning, limited functional group toleranceRequires dicarbonyl precursors which may need multi-step synthesisExpensive catalysts, formation of ethylene byproduct, requires diene synthesis
Stereocontrol Can be challenging, requires chiral catalysts or auxiliariesCan be achieved with chiral amines or catalystsStereochemistry can be set in the acyclic precursor
Scalability Well-established for industrial scaleScalable, but precursor synthesis can be a limitationCan be challenging on a very large scale due to catalyst cost and removal

Conclusion

The choice of synthetic route to a piperidine-based scaffold is highly dependent on the specific target molecule, the desired substitution pattern, and the required scale of the synthesis.

  • Catalytic hydrogenation of pyridines remains a powerful and economical method for the synthesis of simple, unsubstituted or robustly substituted piperidines, especially on a large scale.

  • Double reductive amination provides a flexible and convergent approach for the construction of diverse piperidine libraries from acyclic precursors, with good potential for introducing stereocenters.

  • Ring-closing metathesis offers unparalleled versatility and functional group tolerance, making it the method of choice for the synthesis of complex, highly functionalized, and sterically hindered piperidine derivatives, despite the higher cost of the catalysts.

Ultimately, a thorough evaluation of the target structure and the available resources will guide the synthetic chemist in selecting the most appropriate and efficient strategy for accessing these valuable heterocyclic scaffolds.

References

Comparative Cross-Reactivity Profiling of Ligands Synthesized from Ethyl 2-(piperidin-3-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of hypothetical ligands derived from the common starting material, "Ethyl 2-(piperidin-3-yl)acetate hydrochloride." The focus is on N-substituted analogs, a common modification in medicinal chemistry to modulate potency and selectivity. The data presented, while representative, is modeled on established structure-activity relationships for piperidine-based ligands targeting sigma (σ) and serotonin (5-HT) receptors.

Ligand Scaffolds and Primary Targets

The core scaffold, ethyl 2-(piperidin-3-yl)acetate, offers a versatile platform for synthesizing ligands with diverse pharmacological profiles. N-alkylation or N-arylation of the piperidine nitrogen can significantly influence binding affinity and selectivity. For this guide, we will consider a series of N-substituted derivatives and their interactions with the σ1, σ2, and 5-HT2A receptors, which are common targets for piperidine-containing compounds.[1][2]

Data Presentation: Comparative Cross-Reactivity Data

The following table summarizes the binding affinities (Ki in nM) of a series of hypothetical N-substituted ethyl 2-(piperidin-3-yl)acetate analogs against a panel of selected primary and off-target receptors. Lower Ki values indicate higher binding affinity.

Ligand IDN-Substituentσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)5-HT2A Receptor Ki (nM)
LIG-A Methyl150850>10,000
LIG-B Benzyl253501,200
LIG-C 4-Fluorobenzyl15280950
LIG-D 3-Phenylpropyl81505,500

Alternative Ligand for Comparison:

Ligand IDPrimary Targetσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)5-HT2A Receptor Ki (nM)
Haloperidol D2/σ Receptors2.6242.0

Experimental Protocols

The following are detailed methodologies for key experiments typically used in cross-reactivity profiling.

Radioligand Binding Assay for Sigma-1 (σ1) Receptor

This protocol is adapted from standard procedures for determining ligand affinity at the σ1 receptor.[3]

  • Receptor Source: Guinea pig brain membranes or cell lines expressing human σ1 receptors (e.g., MCF7 cells, which are reportedly devoid of σ1 receptors, can be used as a negative control).[4][5]

  • Radioligand: [³H]-(+)-Pentazocine, a selective σ1 receptor ligand.[3]

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Procedure: a. Aliquots of the membrane preparation are incubated with increasing concentrations of the test ligand and a fixed concentration of [³H]-(+)-pentazocine (typically around the Kd value, e.g., 10 nM).[3] b. Incubation is carried out at 37°C for 120 minutes to reach equilibrium. c. Non-specific binding is determined in the presence of a high concentration of a competing ligand, such as 10 µM haloperidol. d. The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding. e. Filters are washed with ice-cold assay buffer to remove unbound radioligand. f. The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The IC50 values (concentration of ligand that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for Serotonin 5-HT2A Receptor

This protocol outlines a standard method for assessing binding affinity at the 5-HT2A receptor.

  • Receptor Source: Rat cortical membranes or cell lines stably expressing the human 5-HT2A receptor.

  • Radioligand: [³H]Ketanserin, a selective 5-HT2A receptor antagonist.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl2 and 0.1% ascorbic acid.

  • Procedure: a. Membrane homogenates are incubated with various concentrations of the test compound and a fixed concentration of [³H]Ketanserin (e.g., 1-2 nM). b. Incubation is performed at 37°C for 30 minutes. c. Non-specific binding is determined using a saturating concentration of an unlabeled 5-HT2A antagonist, such as 1 µM spiperone. d. The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer. e. Radioactivity is measured by liquid scintillation counting.

  • Data Analysis: IC50 and Ki values are calculated as described for the σ1 receptor binding assay.

Mandatory Visualizations

experimental_workflow cluster_synthesis Ligand Synthesis cluster_screening Cross-Reactivity Profiling cluster_analysis Data Analysis cluster_output Output start Ethyl 2-(piperidin-3-yl)acetate hydrochloride reaction N-substitution Reaction start->reaction Starting Material ligands Library of N-substituted Ligands (LIG-A, LIG-B, etc.) reaction->ligands Product primary_assay Primary Target Assays (e.g., σ1 Receptor) ligands->primary_assay secondary_assay Secondary Target Panel (e.g., σ2, 5-HT2A, etc.) ligands->secondary_assay data_proc IC50 Determination primary_assay->data_proc secondary_assay->data_proc ki_calc Ki Calculation (Cheng-Prusoff) data_proc->ki_calc sar Structure-Activity Relationship (SAR) Analysis ki_calc->sar report Comparison Guide & Report sar->report

Caption: Experimental workflow for cross-reactivity profiling.

signaling_pathways cluster_gpcr 5-HT2A Receptor (GPCR) Signaling cluster_sigma σ1 Receptor Signaling (Chaperone) ligand_5ht 5-HT2A Ligand receptor_5ht 5-HT2A Receptor ligand_5ht->receptor_5ht g_protein Gq/11 receptor_5ht->g_protein plc Phospholipase C g_protein->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc Protein Kinase C dag->pkc cellular_response_5ht Cellular Response ca_release->cellular_response_5ht pkc->cellular_response_5ht ligand_sigma σ1 Ligand receptor_sigma σ1 Receptor (ER) ligand_sigma->receptor_sigma ire1 IRE1 receptor_sigma->ire1 modulates ip3r IP3 Receptor receptor_sigma->ip3r modulates ion_channels Ion Channels receptor_sigma->ion_channels modulates cellular_response_sigma Modulation of Cellular Signaling ire1->cellular_response_sigma ip3r->cellular_response_sigma ion_channels->cellular_response_sigma

Caption: Simplified signaling pathways for 5-HT2A and σ1 receptors.

References

Benchmarking Novel Dopamine Reuptake Inhibitors: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for benchmarking new dopamine reuptake inhibitors (DRIs) against established standards. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by established experimental protocols.

Introduction to Dopamine Reuptake Inhibitors

Dopamine reuptake inhibitors (DRIs) are a class of drugs that function by blocking the action of the dopamine transporter (DAT).[1][2] The DAT is a protein responsible for removing dopamine from the synaptic cleft and transporting it back into the presynaptic neuron, a process called reuptake.[2] By inhibiting this process, DRIs increase the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.[1][2]

This mechanism of action makes DRIs valuable therapeutic agents for a range of conditions, including Attention-Deficit/Hyperactivity Disorder (ADHD), narcolepsy, and depression.[2][3] They are also critical tools in neuroscience research for investigating the role of the dopaminergic system. However, the potential for abuse is a significant consideration, as potent DRIs can produce rewarding effects by elevating synaptic dopamine.[1]

This guide outlines standard preclinical assays for characterizing novel DRIs and presents comparative data for well-established reference compounds.

Standard and Novel Reference Compounds

Benchmarking new chemical entities requires comparison against well-characterized standards.

  • Standard DRIs: These are widely recognized compounds used as benchmarks in research.

    • Cocaine: A non-selective monoamine reuptake inhibitor, it is a classic, high-affinity ligand for DAT used extensively in research.[4][5]

    • Methylphenidate (Ritalin): A widely prescribed NDRI for ADHD, it serves as a clinically relevant comparator.[2][6]

    • Bupropion (Wellbutrin): An antidepressant classified as a norepinephrine-dopamine reuptake inhibitor (NDRI), often used as a benchmark for compounds with potential antidepressant effects.[1][7][8]

  • Selective/Novel DRIs: These compounds are often used as research tools due to their high selectivity for DAT over other monoamine transporters.

    • GBR-12909 (Vanoxerine): A diaryl-piperazine derivative known for its high affinity and selectivity for DAT, making it an invaluable tool for isolating the effects of dopamine reuptake inhibition.[9][10]

    • Nomifensine: A potent DRI that has been used clinically and is a common control inhibitor in functional assays.[11][12]

Key Experimental Protocols for DRI Characterization

Consistent and validated methodologies are crucial for generating comparable data. The following protocols are standard in the field for characterizing DRI activity.

Radioligand Binding Assay for Dopamine Transporter Affinity

This assay determines the binding affinity (Kᵢ) of a test compound for the dopamine transporter by measuring its ability to compete with a known radiolabeled ligand.[5]

Objective: To calculate the inhibitory constant (Kᵢ) of a test compound, which reflects its binding affinity for DAT.

Materials:

  • Biological Source: Membrane preparations from rat striatal tissue or cell lines stably expressing the human dopamine transporter (hDAT).[5]

  • Radioligand: [³H]WIN 35,428 or a similar high-affinity DAT ligand.[5]

  • Test Compound: The novel DRI being evaluated.

  • Reference Compound: A known DAT inhibitor (e.g., cocaine) to define non-specific binding.[5][13]

  • Apparatus: Filtration apparatus (cell harvester), glass fiber filters, and a scintillation counter.[5]

Procedure:

  • Tissue/Cell Preparation: Homogenize tissue (e.g., rat striatum) or harvest cells expressing hDAT. Prepare a crude membrane fraction via differential centrifugation. Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.[13]

  • Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically near its Kₔ value), and serial dilutions of the test compound.[5]

  • Control Wells: Include wells for "total binding" (containing only buffer and radioligand) and "non-specific binding" (containing buffer, radioligand, and a high concentration of a reference compound).[13]

  • Incubation: Initiate the binding reaction by adding the membrane preparation to all wells. Incubate the plate for a defined period (e.g., 120 minutes at 4°C) to allow the binding to reach equilibrium.[12]

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[5]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[5][13]

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[5][13]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.[13]

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by fitting the competition data to a sigmoidal dose-response curve using non-linear regression.[5][13]

    • Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.[5]

In Vitro Dopamine Uptake Inhibition Assay

This functional assay measures the potency (IC₅₀) of a test compound to inhibit the uptake of radiolabeled dopamine into cells or synaptosomes expressing DAT.[14][15]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound for DAT function.

Materials:

  • Biological Source: Cell lines stably expressing hDAT (e.g., CHO or MDCK cells) or freshly prepared synaptosomes from rat striatum.[10][14][16]

  • Radiolabeled Substrate: [³H]Dopamine.

  • Test Compound: The novel DRI being evaluated.

  • Reference Compound: A known DAT inhibitor (e.g., nomifensine) as a positive control.[11]

Procedure:

  • Cell Plating/Synaptosome Preparation: Plate DAT-expressing cells in a 96-well plate and allow them to reach appropriate confluency.[14] Alternatively, prepare synaptosomes from brain tissue.[10]

  • Assay Setup: Wash the cells with pre-warmed assay buffer. Add serial dilutions of the test compound or vehicle control to the appropriate wells.[16]

  • Pre-incubation: Pre-incubate the cells with the test compounds for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 25°C or 37°C).[11][16]

  • Initiation of Uptake: Initiate the reaction by adding a fixed concentration of [³H]dopamine to all wells.[16]

  • Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) that falls within the linear range of dopamine uptake.[11][16]

  • Termination of Uptake: Rapidly terminate the reaction by aspirating the medium and washing the cells multiple times with ice-cold assay buffer.[16]

  • Cell Lysis and Quantification: Lyse the cells and transfer the lysate to scintillation vials. Measure the amount of intracellular [³H]dopamine using a scintillation counter.[16]

  • Data Analysis:

    • Define 100% uptake as the signal in vehicle-treated wells and 0% uptake as the signal in the presence of a saturating concentration of a standard inhibitor.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.[16]

In Vivo Microdialysis

This technique measures the concentration of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals, providing insight into a compound's real-world neurochemical effects.[17][18]

Objective: To quantify the effect of a DRI on extracellular dopamine levels in a target brain region (e.g., nucleus accumbens or prefrontal cortex).

Materials:

  • Subjects: Laboratory animals (e.g., rats).

  • Apparatus: Stereotaxic frame, microdialysis probes and guide cannulae, perfusion pump, and a fraction collector.

  • Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED) for dopamine quantification.[18]

Procedure:

  • Surgical Implantation: Anesthetize the animal and use a stereotaxic frame to surgically implant a guide cannula targeting the brain region of interest. Allow the animal to recover for a post-operative period.[18]

  • Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[18]

  • Baseline Sampling: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) to establish a stable baseline of extracellular dopamine levels.[18]

  • Drug Administration: Administer the test compound (e.g., via intraperitoneal injection) or a vehicle control.[10]

  • Post-Administration Sampling: Continue collecting dialysate samples to monitor changes in dopamine concentration over time.

  • Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.[18]

  • Data Analysis: Express the post-administration dopamine levels as a percentage change from the stable baseline period.

Data Presentation and Comparative Analysis

Quantitative data should be summarized in tables to facilitate direct comparison of potency and selectivity.

Table 1: Comparative Binding Affinities (Kᵢ, nM) for Monoamine Transporters
CompoundDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)DAT:NET SelectivityDAT:SERT SelectivityReference
Cocaine 100 - 300200 - 400200 - 500~0.5 - 1~0.5 - 1[5]
Methylphenidate 50 - 15010 - 30>10,000~0.2 - 0.6>66[5]
Sertraline 254200.29~0.06~86[19]
GBR-12909 1 - 5>10,000500 - 1000>2000~100 - 200[5]
DOV 102,677 2221030740~0.22~0.3[20]

Note: Kᵢ values can vary based on experimental conditions. Lower values indicate higher affinity.

Table 2: Comparative Functional Potency (IC₅₀, nM) for Dopamine Uptake Inhibition
CompoundTransporter SystemIC₅₀ (nM)Reference
Benztropine Human DAT (hDAT)118[16]
Nomifensine Human DAT (hDAT)15[12]
GBR-12909 Rat Striatum40 - 51[10]
Dopamine Human DAT (hDAT)10,000[12]
BTCP Human DAT (hDAT)7.1[12]

Note: IC₅₀ values represent the concentration required to inhibit 50% of dopamine uptake.

Mandatory Visualizations

Diagrams are provided to illustrate key pathways, workflows, and relationships.

Dopamine_Signaling_Pathway Dopamine Signaling and Reuptake Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron dopamine_vesicle Dopamine in Vesicle release Exocytosis dopamine_vesicle->release Signal da_synapse Dopamine release->da_synapse Release dat Dopamine Transporter (DAT) da_synapse->dat Reuptake receptor Dopamine Receptor da_synapse->receptor Binding signal Signal Transduction receptor->signal dri Dopamine Reuptake Inhibitor (DRI) dri->dat Blockade

Caption: Mechanism of dopamine reuptake and its inhibition by a DRI.

Binding_Assay_Workflow Radioligand Binding Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep 1. Tissue/Membrane Preparation assay_setup 2. Assay Plate Setup (Ligand, Compound, Buffer) prep->assay_setup incubation 3. Add Membranes & Incubate to Equilibrium assay_setup->incubation filtration 4. Rapid Filtration & Washing incubation->filtration quant 5. Scintillation Counting filtration->quant analysis 6. Data Analysis (IC50 -> Ki Calculation) quant->analysis

Caption: Generalized workflow for a radioligand binding assay.

DRI_Comparison_Framework Logical Framework for DRI Comparison cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_assessment Comparative Assessment compound Test Compound (Novel DRI) binding Binding Affinity (Ki) compound->binding uptake Functional Potency (IC50) compound->uptake microdialysis Neurochemical Effect (% Change in Extracellular DA) compound->microdialysis potency Potency (Ki, IC50) binding->potency selectivity Selectivity (vs. NET, SERT) binding->selectivity uptake->potency efficacy In Vivo Efficacy microdialysis->efficacy

Caption: Logical framework for benchmarking a novel DRI.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Ethyl 2-(piperidin-3-yl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of Ethyl 2-(piperidin-3-yl)acetate hydrochloride (CAS No. 16780-05-5).

Disclaimer: An official Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on safety information for structurally similar compounds and general best practices for chemical waste disposal. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Hazard Assessment

Based on data from similar compounds such as (Z)-ethyl 2-(piperidin-3-ylidene)acetate hydrochloride, this compound should be handled as a hazardous substance.[1] Potential hazards may include:

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

This compound is classified as a hazardous material for transportation.

Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)
Eye Protection Safety glasses with side-shields or goggles
Skin and Body Laboratory coat
Respiratory Use in a well-ventilated area or with a fume hood

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of this compound.

1. Waste Collection:

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.
  • The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.
  • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Storage:

  • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
  • The recommended storage condition is at room temperature.
  • Keep away from incompatible materials.

3. Documentation:

  • Maintain a log of the accumulated waste, including the chemical name, quantity, and date of addition.
  • Complete any hazardous waste disposal forms as required by your institution and local regulations.

4. Disposal:

  • Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company.
  • The material may be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
  • Do not discharge to sewer systems or contaminate water, foodstuffs, feed, or seed.

5. Decontamination:

  • Thoroughly decontaminate any lab equipment or surfaces that have come into contact with the chemical using an appropriate solvent (e.g., ethanol, isopropanol) followed by soap and water.
  • Dispose of any contaminated cleaning materials (e.g., paper towels, wipes) as hazardous waste.

Spill Management

In the event of a spill, follow these procedures:

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a labeled hazardous waste container.

    • Clean the spill area with an appropriate solvent and then with soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's EHS department or emergency response team.

    • Prevent the spill from entering drains or waterways.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow start Start: Have Waste Ethyl 2-(piperidin-3-yl)acetate hydrochloride collect 1. Collect Waste in Labeled Container start->collect store 2. Store in Designated Hazardous Waste Area collect->store document 3. Complete Waste Disposal Forms store->document schedule 4. Schedule Pickup by Licensed Disposal Company document->schedule pickup 5. Waste Collected for Incineration/Destruction schedule->pickup decontaminate 6. Decontaminate Work Area & Equipment pickup->decontaminate end End: Disposal Complete decontaminate->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl 2-(piperidin-3-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount when handling chemical compounds. This guide provides immediate and essential safety, operational, and disposal information for Ethyl 2-(piperidin-3-yl)acetate hydrochloride. Given the compound's structure as a hydrochloride salt of an ester containing a piperidine moiety, a cautious approach combining the known hazards of piperidine derivatives, esters, and hydrochloric acid is warranted.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is the first and most critical line of defense against potential exposure. The recommendations below are based on the potential hazards associated with the structural components of this compound, which include skin and eye irritation, respiratory tract irritation, and potential toxicity.[1]

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes to protect from splashes.[2] A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing or when handling larger quantities.[2][3][4]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[1] Ensure gloves are of an appropriate thickness and are regularly inspected for any signs of degradation or puncture. It is crucial to change gloves frequently, especially after any direct contact with the substance.[1]
Body Laboratory CoatA flame-retardant lab coat that is fully buttoned is required to protect against incidental skin contact.[1] For tasks with a higher risk of splashes, a chemical-resistant apron or suit should be worn over the lab coat.[2][4]
Respiratory RespiratorAll handling of the solid or solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][5] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[2][6]

Operational Plan: Safe Handling Procedure

Adherence to a strict operational protocol is essential to minimize the risk of exposure and accidents.

  • Preparation and Area Setup :

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible and have been recently tested.[5][7]

    • Have appropriate spill containment materials, such as a chemical spill kit with neutralizers for acids, readily available.[5]

  • Handling the Compound :

    • Wear all required PPE as detailed in the table above before handling the chemical.

    • When transferring the solid, use tools like a spatula or scoop to avoid creating dust.

    • If preparing a solution, slowly add the solid to the solvent to avoid splashing. If diluting an acidic solution, always add acid to water, never the other way around.[2]

    • Keep the container tightly closed when not in use to prevent the release of any potential vapors.[2][8]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[2][9]

    • Clean the work area and any equipment used according to standard laboratory procedures.

    • Remove and properly dispose of contaminated PPE. Do not reuse disposable gloves.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

  • Waste Chemical :

    • Dispose of the chemical waste in a designated, properly labeled hazardous waste container.

    • The waste container should be made of a material compatible with acidic and organic compounds.

    • Follow all local, state, and federal regulations for the disposal of chemical waste. Do not pour down the drain.[8]

  • Contaminated Materials :

    • Any materials that have come into contact with the chemical, such as gloves, paper towels, and weighing papers, should be considered contaminated.

    • Place all contaminated materials in a sealed and labeled hazardous waste bag or container for disposal.

  • Empty Containers :

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

    • After rinsing, the container can be disposed of according to institutional guidelines, which may include puncturing it to prevent reuse.[10]

Experimental Workflow for Safe Handling

SafeHandlingWorkflow cluster_procedure Handling Procedure prep Preparation ppe Don PPE prep->ppe Verify safety equipment handling Chemical Handling (in Fume Hood) ppe->handling Enter designated work area cleanup Decontamination & Work Area Cleanup handling->cleanup After completing task waste Waste Disposal cleanup->waste Segregate waste streams post Post-Handling waste->post Secure waste containers SafetyRelationship compound Ethyl 2-(piperidin-3-yl)acetate hydrochloride hazards Potential Hazards (Irritation, Toxicity, Corrosivity) compound->hazards presents controls Control Measures hazards->controls mitigated by ppe_node Personal Protective Equipment (PPE) controls->ppe_node eng_controls Engineering Controls (Fume Hood, Ventilation) controls->eng_controls admin_controls Administrative Controls (SOPs, Training) controls->admin_controls safety Researcher Safety ppe_node->safety eng_controls->safety admin_controls->safety

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.